molecular formula C22H44N3O10P B1194691 Pegaptanib sodium CAS No. 222716-86-1

Pegaptanib sodium

Cat. No.: B1194691
CAS No.: 222716-86-1
M. Wt: 541.6 g/mol
InChI Key: WLCZTRVUXYALDD-UHFFFAOYSA-N
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Description

Pegaptanib sodium is a pegylated RNA oligonucleotide aptamer that functions as a selective antagonist of the vascular endothelial growth factor isoform 165 (VEGF165) . As the first aptamer therapeutic approved for medical use and the first anti-angiogenic agent developed for ocular disease, it holds significant historical and ongoing research value . Its mechanism of action involves high-affinity binding (Kd = 50 pM) to the heparin-binding domain of VEGF165, the isoform considered primarily responsible for pathological ocular neovascularization and vascular permeability . This selective inhibition prevents VEGF165 from interacting with its VEGF receptors (VEGFR1 and VEGFR2), thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, increased vascular permeability, and new blood vessel growth . The aptamer is chemically modified with 2'-fluoro pyrimidines and 2'-O-methyl purines, and is conjugated to a 40 kDa polyethylene glycol (PEG) moiety, which enhances its stability in biological fluids and prolongs its residence time in the vitreous cavity . While its primary clinical application has been in treating neovascular age-related macular degeneration (AMD) via intravitreal injection, its utility in research extends to modeling anti-angiogenic therapy, studying the specific role of VEGF165 in various disease models, and investigating combination therapies . Pre-clinical and clinical studies have also explored its efficacy in diabetic macular edema (DME) and other retinal vascular disorders . This compound is offered for research applications to further the understanding of angiogenic pathways and for the development of novel therapeutic strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Key on ui mechanism of action

VEGF-A promotes angiogenesis. Patients with certain ocular conditions, such as the wet form of age related macular degeneration (AMD), have increased levels of VEGF-A. VEGF-A, in patients with wet AMD, also increases vascular permeability and inflammation in the eye, leading to progression of the condition. Pegaptanib is a pegylated oligonucleotide that selectively binds VEGF165, the isoform most responsible for VEGF-A's pathological action in wet AMD. This binding prevents VEGF165 from binding to its receptors, slowing or preventing further progression of wet AMD. Pegaptanib does not inhibit VEGF121, the physiological isoform.

CAS No.

222716-86-1

Molecular Formula

C22H44N3O10P

Molecular Weight

541.6 g/mol

IUPAC Name

7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid

InChI

InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)

InChI Key

WLCZTRVUXYALDD-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+]

Canonical SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC

Origin of Product

United States

Foundational & Exploratory

In Vitro Mechanism of Action of Pegaptanib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegaptanib sodium, a selective Vascular Endothelial Growth Factor (VEGF) antagonist, represents a pioneering therapeutic in the field of anti-angiogenic therapies. As a chemically synthesized RNA aptamer, its mechanism of action is highly specific, targeting the pathogenic VEGF₁₆₅ isoform, which is a key mediator of pathological neovascularization and increased vascular permeability. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, detailing its binding characteristics, its inhibitory effects on endothelial cell function, and the underlying molecular pathways. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Vascular Endothelial Growth Factor (VEGF-A) is a critical signaling protein involved in both vasculogenesis and angiogenesis. Alternative splicing of the VEGF-A gene results in several isoforms, with VEGF₁₆₅ being the predominant and most potent mediator of pathological angiogenesis and vascular leakage.[1] this compound is a pegylated anti-VEGF RNA aptamer designed to specifically antagonize the VEGF₁₆₅ isoform. Its high specificity and affinity for VEGF₁₆₅ make it an important tool for both therapeutic intervention and for the study of VEGF-driven pathophysiology. Understanding the precise in vitro mechanism of pegaptanib is crucial for the development of next-generation anti-angiogenic therapies and for its application in pre-clinical research.

Molecular Interaction with VEGF₁₆₅

The core of pegaptanib's mechanism of action lies in its high-affinity and specific binding to the VEGF₁₆₅ isoform. This interaction sterically hinders VEGF₁₆₅ from binding to its cognate receptors on the endothelial cell surface, namely VEGF Receptor-1 (VEGFR1) and VEGF Receptor-2 (VEGFR2).[2]

Binding Affinity and Specificity

Pegaptanib exhibits a very high binding affinity for VEGF₁₆₅, with reported dissociation constants (Kd) in the picomolar range. This strong interaction ensures potent inhibition at low concentrations. The specificity of pegaptanib for VEGF₁₆₅ is conferred by its binding to the heparin-binding domain of the protein, a region that is absent in the VEGF₁₂₁ isoform.[3] This selective binding leaves the physiological functions mediated by other VEGF isoforms, such as VEGF₁₂₁, largely unaffected.

Data Presentation

Table 1: Binding Affinity of this compound for VEGF Isoforms
LigandBinding Affinity (Kd)MethodReference
VEGF₁₆₅~50 pMNot Specified[4]
VEGF₁₆₅200 pMNot Specified[5]
VEGF₁₂₁No significant bindingNot Specified[5]

Inhibition of VEGF-Mediated Cellular Responses

By sequestering VEGF₁₆₅, pegaptanib effectively abrogates its downstream biological effects on endothelial cells, which are the fundamental building blocks of blood vessels. These effects are primarily mediated through the inhibition of VEGFR2 signaling pathways.

Inhibition of VEGF Receptor Binding and Phosphorylation

The binding of VEGF₁₆₅ to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of intracellular signaling. Pegaptanib has been demonstrated to potently inhibit the binding of VEGF₁₆₅ to both VEGFR1 and VEGFR2. This prevention of ligand-receptor interaction directly leads to a reduction in VEGF-induced receptor phosphorylation, a critical step in the activation of downstream signaling pathways.

Inhibition of Endothelial Cell Proliferation

A hallmark of angiogenesis is the proliferation of endothelial cells. VEGF₁₆₅ is a potent mitogen for these cells. In vitro studies have consistently shown that pegaptanib inhibits VEGF₁₆₅-induced proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.

Inhibition of Endothelial Cell Migration

The migration of endothelial cells is another essential component of the angiogenic process. Pegaptanib has been shown to effectively block VEGF₁₆₅-stimulated migration of HUVECs, further contributing to its anti-angiogenic properties.

Table 2: In Vitro Inhibitory Activity of this compound
AssayCell TypeIC₅₀Reference
VEGF-induced ProliferationHUVEC~4 nM[6]
Inhibition of VEGF Receptor BindingNot SpecifiedLow nM range[7]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.

Pegaptanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pegaptanib Pegaptanib Sodium VEGF165 VEGF₁₆₅ Pegaptanib->VEGF165 Binds (Kd ~50-200 pM) VEGFR2 VEGFR2 VEGF165->VEGFR2 Binding Blocked Signaling Downstream Signaling VEGFR2->Signaling Phosphorylation Inhibited Proliferation Cell Proliferation Signaling->Proliferation Inhibited Migration Cell Migration Signaling->Migration Inhibited

Pegaptanib binds to VEGF₁₆₅, preventing its interaction with VEGFR2.

VEGF_Signaling_Pathway VEGF165 VEGF₁₆₅ VEGFR2 VEGFR2 VEGF165->VEGFR2 Pegaptanib Pegaptanib Pegaptanib->VEGF165 Inhibition pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration ERK->Proliferation ERK->Migration

VEGF signaling pathway and the point of inhibition by pegaptanib.

Experimental_Workflow_Binding_Assay start Start radiolabel Radiolabel Pegaptanib (e.g., ³²P) start->radiolabel incubate Incubate Radiolabeled Pegaptanib with varying concentrations of VEGF₁₆₅ radiolabel->incubate filter Pass mixture through Nitrocellulose Filter incubate->filter wash Wash Filter filter->wash quantify Quantify radioactivity on filter wash->quantify analyze Data Analysis (e.g., Scatchard Plot) to determine Kd quantify->analyze end End analyze->end

Workflow for a Nitrocellulose Filter-Binding Assay.

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro assessment of this compound's mechanism of action.

Nitrocellulose Filter-Binding Assay for Kd Determination

This assay measures the direct binding of radiolabeled pegaptanib to VEGF₁₆₅.

Materials:

  • Purified this compound

  • Recombinant human VEGF₁₆₅

  • [γ-³²P]ATP

  • T4 Polynucleotide Kinase

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Radiolabeling of Pegaptanib: End-label pegaptanib with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled aptamer.

  • Binding Reactions: In a series of tubes, prepare reactions containing a fixed, low concentration of ³²P-labeled pegaptanib and serial dilutions of VEGF₁₆₅ in binding buffer. Include a control with no VEGF₁₆₅.

  • Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.[8]

  • Filtration: Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. Pre-wet the membranes with binding buffer.

  • Slowly apply each binding reaction to a separate well and apply a gentle vacuum. The protein and any bound RNA will be retained by the nitrocellulose membrane, while unbound RNA will pass through and be captured by the nylon membrane.[8]

  • Washing: Wash each filter with ice-cold binding buffer to remove non-specifically bound RNA.

  • Quantification: Disassemble the apparatus and measure the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter.

  • Data Analysis: Calculate the fraction of bound aptamer for each VEGF₁₆₅ concentration. Plot the fraction bound against the protein concentration and fit the data to a binding isotherm to determine the Kd.

HUVEC Proliferation Assay (MTT-based)

This assay assesses the ability of pegaptanib to inhibit VEGF₁₆₅-induced endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basal Medium (e.g., M199) with low serum (e.g., 1% FBS)

  • Recombinant human VEGF₁₆₅

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in complete EGM and allow them to adhere overnight.

  • Starvation: Replace the medium with basal medium containing low serum and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Add fresh low-serum medium containing a fixed concentration of VEGF₁₆₅ (e.g., 20 ng/mL) and serial dilutions of pegaptanib. Include controls for unstimulated cells (no VEGF) and stimulated cells (VEGF only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells and plot the percentage of inhibition against the pegaptanib concentration. Calculate the IC₅₀ value from the dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay visualizes and quantifies the inhibition of directional cell migration.

Materials:

  • HUVECs

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Basal medium with low serum

  • Recombinant human VEGF₁₆₅

  • This compound

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed HUVECs in plates and grow them to full confluence.

  • Starvation: Starve the cells in low-serum medium for 4-6 hours.

  • Create Wound: Create a linear scratch in the monolayer with a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing VEGF₁₆₅ (e.g., 20 ng/mL) with or without various concentrations of pegaptanib.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

  • Incubation: Incubate the plates for 12-24 hours.

  • Final Imaging: Capture images of the same fields as at time 0.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure and compare the effect of pegaptanib to the VEGF-only control.

Western Blot for VEGFR2 Phosphorylation

This method detects the inhibition of VEGF-induced VEGFR2 activation.

Materials:

  • HUVECs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Grow HUVECs to near confluence and then serum-starve overnight.

  • Treatment: Pre-treat the cells with various concentrations of pegaptanib for 1-2 hours. Then, stimulate with VEGF₁₆₅ (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

  • Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR2.

Conclusion

The in vitro mechanism of action of this compound is characterized by its highly specific and high-affinity binding to the VEGF₁₆₅ isoform. This interaction effectively neutralizes the pathogenic activity of VEGF₁₆₅, leading to the inhibition of key steps in the angiogenic cascade, including endothelial cell proliferation and migration. This is a direct consequence of blocking VEGF₁₆₅ from binding to its receptors, thereby preventing receptor phosphorylation and the activation of downstream signaling pathways. The detailed protocols and data presented in this guide provide a robust framework for the continued investigation and understanding of pegaptanib and for the development of novel anti-angiogenic therapeutics.

References

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Pegaptanib Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegaptanib sodium (Macugen®), a pioneering therapeutic in the field of ophthalmology, represents a landmark achievement in the application of aptamer technology to treat neovascular (wet) age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the rigorous preclinical and clinical development pathway of this first-in-class selective vascular endothelial growth factor (VEGF) inhibitor. Through a detailed exploration of the experimental protocols, quantitative data analysis, and visualization of key biological and procedural pathways, this document serves as a definitive resource for professionals in drug discovery and development.

Introduction: The Unmet Need and the Dawn of Anti-VEGF Therapy

Neovascular AMD is a leading cause of severe and irreversible vision loss in the elderly.[1] The pathophysiology of wet AMD is characterized by choroidal neovascularization (CNV), a process driven by the overexpression of VEGF.[2] This signaling protein promotes angiogenesis and increases vascular permeability, leading to fluid and blood leakage in the macula, which damages photoreceptors and results in central vision loss.[2] Prior to the advent of anti-VEGF therapies, treatment options were limited and often destructive. The identification of VEGF as a key mediator in the pathogenesis of wet AMD provided a critical therapeutic target.[3]

This compound emerged as the first anti-VEGF agent approved by the U.S. Food and Drug Administration (FDA) in 2004 for the treatment of neovascular AMD.[4] It is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that folds into a unique three-dimensional structure to bind with high specificity and affinity to its target.[4]

The Discovery of Pegaptanib: A Triumph of SELEX Technology

The discovery of pegaptanib is a direct result of the innovative Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[3][5] This in vitro selection method allows for the identification of high-affinity nucleic acid ligands (aptamers) for a given molecular target from a large combinatorial library.

The SELEX Protocol for Pegaptanib Development

The development of the RNA aptamer that would become pegaptanib began in the 1990s.[4] The process involved multiple rounds of selection and amplification to isolate RNA sequences with high affinity and specificity for the VEGF-A165 isoform.

Experimental Protocol: SELEX for Anti-VEGF165 Aptamer

  • Initial Library: The process started with a synthetic RNA library containing approximately 1014 different sequences.[3][6] Each RNA molecule consisted of a central randomized region of 30-40 nucleotides flanked by constant regions for enzymatic manipulation.[7]

  • Chemical Modifications: To enhance nuclease resistance and improve in vivo stability, the RNA library was synthesized with modified nucleotides. These included 2'-fluoropyrimidines (2'-F) and 2'-O-methylpurines (2'-OMe).[8]

  • Target Immobilization: Recombinant human VEGF165 was immobilized on a solid support, such as nitrocellulose filters.

  • Binding and Partitioning: The RNA library was incubated with the immobilized VEGF165 under specific binding conditions (e.g., defined buffer composition, temperature, and incubation time). Unbound RNA molecules were washed away.

  • Elution: The RNA molecules that bound to VEGF165 were eluted from the solid support.

  • Amplification: The eluted RNA was reverse transcribed into complementary DNA (cDNA) and then amplified by the polymerase chain reaction (PCR). The amplified DNA was then transcribed back into an enriched RNA pool for the next round of selection.

  • Iterative Rounds and Stringency: This selection-amplification cycle was repeated for approximately 10-13 rounds.[7] In each subsequent round, the stringency of the selection was increased (e.g., by decreasing the target concentration or increasing the wash times) to favor the enrichment of the highest-affinity aptamers.

  • Sequencing and Characterization: After the final round, the enriched pool of aptamers was cloned and sequenced to identify individual high-affinity binders.[7] The binding affinity (Kd) of the selected aptamers was then characterized using techniques such as filter binding assays.

SELEX_Process cluster_selex SELEX Cycle cluster_post_selex Post-SELEX start Initial RNA Library (10^14 sequences) with 2'-F and 2'-OMe modifications binding Incubation and Binding start->binding target Immobilized VEGF165 Target target->binding wash Wash to Remove Unbound RNA binding->wash elution Elution of Bound RNA wash->elution rt_pcr Reverse Transcription & PCR Amplification elution->rt_pcr transcription In Vitro Transcription rt_pcr->transcription cloning Cloning and Sequencing rt_pcr->cloning enrichment Enriched RNA Pool transcription->enrichment enrichment->binding Iterative Rounds (Increased Stringency) characterization Binding Affinity Characterization (Kd) cloning->characterization pegylation PEGylation characterization->pegylation final_product This compound pegylation->final_product

Figure 1: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow for the development of the anti-VEGF165 aptamer. Within 100 characters.

Mechanism of Action: Selective Inhibition of VEGF165

Pegaptanib is a selective antagonist of the VEGF165 isoform.[4] VEGF-A exists in several isoforms due to alternative splicing of its mRNA, with VEGF165 being the predominant isoform involved in pathological angiogenesis in the eye.[3]

Pegaptanib binds with high specificity and affinity to the heparin-binding domain of VEGF165.[9] This binding sterically hinders VEGF165 from interacting with its receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[8] By blocking this interaction, pegaptanib inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability.[8]

A key feature of pegaptanib is its selectivity for VEGF165, while not binding to the VEGF121 isoform, which lacks the heparin-binding domain.[8] This selectivity was hypothesized to potentially offer a better safety profile by preserving the physiological functions of other VEGF isoforms.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF165 VEGF165 VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binds VEGFR1 VEGFR-1 VEGF165->VEGFR1 Binds Pegaptanib This compound Pegaptanib->VEGF165 Binds & Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Permeability Increased Vascular Permeability ERK->Permeability Akt Akt PI3K->Akt Akt->Proliferation Akt->Permeability

Figure 2: Pegaptanib's mechanism of action in the VEGF signaling pathway. Within 100 characters.

Preclinical Development: Establishing Safety and Efficacy

A comprehensive preclinical program was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of pegaptanib in various in vitro and in vivo models.

In Vitro Studies

A series of in vitro assays were performed to characterize the binding affinity and inhibitory activity of pegaptanib.

Table 1: Summary of In Vitro Preclinical Data

Assay TypeMethodologyKey FindingsReference(s)
Binding Affinity Modified filter binding assay with radiolabeled aptamer and serially diluted VEGF isoforms.High-affinity binding to VEGF165 (Kd ≈ 50-100 pM). No binding to VEGF121.[7][10]
Receptor Binding Inhibition Plate-binding assay examining the inhibition of I125-VEGF165 binding to VEGFR/Fc fusion proteins.Potent inhibition of VEGF165 binding to VEGFR-1, VEGFR-2, and Neuropilin-1.[10]
Cellular Proliferation Assay Cultured human umbilical vein endothelial cells (HUVECs) stimulated with VEGF165 in the presence of pegaptanib.Inhibition of VEGF165-mediated cell proliferation comparable to anti-VEGF monoclonal antibodies.[8]
Calcium Mobilization Assay Measurement of intracellular calcium flux in HUVECs upon stimulation with VEGF165.Inhibition of VEGF165-induced calcium mobilization.[8]
In Vivo Studies

Preclinical efficacy and safety were evaluated in several animal models of ocular neovascularization and vascular permeability.

Table 2: Summary of In Vivo Preclinical Data

Animal ModelExperimental ProtocolKey FindingsReference(s)
Rat Model of Corneal Angiogenesis Intracorneal implantation of a VEGF-containing pellet followed by pegaptanib treatment.65% inhibition of corneal angiogenesis.[2]
Murine Model of Retinopathy of Prematurity (OIR) Exposure of newborn mice to hyperoxia followed by return to normoxia to induce retinal neovascularization. Intravitreal injection of pegaptanib.Significant reduction in retinal neovascularization.[2]
Miles Assay (Vascular Permeability) Intradermal injection of VEGF in guinea pigs or mice, with intravenous Evans blue dye to quantify vascular leakage.Almost complete blockage of VEGF-mediated vascular leakage.[2]
Laser-Induced CNV in Rats Laser photocoagulation to induce choroidal neovascularization, followed by intravitreal pegaptanib injection.Marginal to no effect on CNV development in this specific model.[11]
Toxicology Studies (Rhesus Monkeys, Rabbits, etc.) Intravitreal administration of pegaptanib at various doses.No toxic effects, no change in intraocular pressure, and no immune response observed.[4][7]

Experimental Protocol: Miles Assay for Vascular Permeability

  • Animal Model: Guinea pigs (350 ± 50 g) are typically used.[12]

  • Dye Administration: Animals receive an intravenous injection of 1% Evans Blue dye, which binds to serum albumin.[12]

  • Test Agent Administration: Thirty minutes after the dye injection, 20 ng of VEGF165, with or without pegaptanib, is injected intradermally at designated sites on the shaved dorsum.[12]

  • Euthanasia and Skin Harvest: After another 30 minutes, the animals are euthanized, and the skin at the injection sites is harvested.[12]

  • Quantification: The area of Evans Blue dye leakage is traced and quantified using an image analyzer. The amount of extravasated dye can also be quantified spectrophotometrically after extraction from the tissue.

Clinical Development: A Rigorous Path to Approval

The clinical development of this compound involved a series of well-controlled studies to establish its safety and efficacy in patients with neovascular AMD.

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory cluster_postmarket Post-Marketing in_vitro In Vitro Studies (Binding, Proliferation) in_vivo In Vivo Animal Models (Efficacy, Toxicology) in_vitro->in_vivo phase1 Phase I (Safety & Tolerability) in_vivo->phase1 phase2 Phase II (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III (VISION Trials) (Pivotal Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda fda FDA Review & Approval nda->fda phase4 Phase IV Studies (Long-term Safety) fda->phase4

Figure 3: The clinical development and regulatory workflow for this compound. Within 100 characters.
Phase I and II Clinical Trials

Phase I studies, initiated in 1998, were open-label, dose-escalation trials in a small number of patients with wet AMD.[2] These studies demonstrated the initial safety and tolerability of intravitreal pegaptanib injections.

Phase II trials were randomized, double-masked, and dose-ranging studies designed to further evaluate safety and to determine the optimal dose for further investigation.[13] These trials provided evidence of a biological effect, with trends toward better visual acuity outcomes and reduced need for rescue photocoagulation in the pegaptanib-treated groups compared to sham injections.[13]

Table 3: Summary of Phase I and II Clinical Trial Data

Trial PhaseNumber of PatientsDoses StudiedKey OutcomesReference(s)
Phase I 150.25 to 3.0 mg/eyeGood safety and tolerability profile. 80% of patients had stabilized or improved vision at 3 months.[2]
Phase II (DME) 1720.3 mg, 1 mg, 3 mgBetter visual acuity outcomes, greater reduction in retinal thickness, and less need for photocoagulation with 0.3 mg pegaptanib compared to sham.[13]
Phase III Clinical Trials: The VISION Studies

The pivotal evidence for the efficacy and safety of pegaptanib came from two large, concurrent, randomized, double-masked, sham-controlled Phase III trials, known as the VEGF Inhibition Study in Ocular Neovascularization (VISION) trials.[14]

Experimental Protocol: VISION Trials (Phase III)

  • Study Design: Two prospective, randomized, multicenter, double-masked, sham-controlled studies.[15]

  • Patient Population: Approximately 1,200 patients with neovascular AMD, including all angiographic subtypes.[14]

  • Inclusion Criteria (Abbreviated):

    • Age ≥ 50 years.

    • Subfoveal choroidal neovascularization secondary to AMD.

    • Best-corrected visual acuity between 20/40 and 20/320 in the study eye.[16]

  • Exclusion Criteria (Abbreviated):

    • Prior photodynamic therapy or thermal laser treatment in the study eye.[17]

  • Treatment Arms: Patients were randomized to receive intravitreal injections of this compound (0.3 mg, 1 mg, or 3 mg) or a sham injection every 6 weeks for 54 weeks.[14]

  • Primary Efficacy Endpoint: The proportion of patients who lost fewer than 15 letters of visual acuity from baseline at 54 weeks.[14]

  • Secondary Efficacy Endpoints:

    • Proportion of patients gaining ≥15 letters of visual acuity.

    • Proportion of patients with stable or improved vision.

    • Mean change in visual acuity from baseline.

    • Incidence of severe vision loss (loss of ≥30 letters).

  • Statistical Analysis: The primary efficacy analysis was based on a pre-specified statistical plan, with comparisons between each pegaptanib dose group and the sham group.

Table 4: Key Efficacy Results of the VISION Trials at 54 Weeks (0.3 mg Dose vs. Sham)

Efficacy EndpointPegaptanib 0.3 mgSham Injectionp-valueReference(s)
Lost <15 letters of visual acuity 70%55%<0.05[14]
Gained ≥15 letters of visual acuity 6%2%<0.05[14]
Maintained or gained vision 33%23%<0.05[14]
Experienced severe vision loss (>6 lines) 10%22%<0.001[14]

The VISION trials successfully met their primary endpoint, demonstrating that pegaptanib was significantly more effective than sham injection in reducing the risk of vision loss in patients with neovascular AMD. The 0.3 mg dose was identified as the lowest effective dose and was subsequently approved for clinical use.[14]

Long-Term Safety and Efficacy

The VISION trials included a second year of follow-up, which continued to demonstrate the safety and efficacy of pegaptanib. Long-term safety data from up to three years of treatment confirmed the favorable safety profile of pegaptanib, with most adverse events being mild, transient, and related to the injection procedure. Importantly, there was no evidence of an increased risk of systemic adverse events associated with VEGF inhibition.[15]

Conclusion

The discovery and development of this compound marked a significant advancement in the treatment of neovascular AMD and validated the therapeutic potential of aptamer technology. Through the systematic and rigorous application of the SELEX process, a highly specific and potent inhibitor of VEGF165 was identified. A comprehensive preclinical and clinical development program, culminating in the pivotal VISION trials, established the safety and efficacy of pegaptanib, offering a new therapeutic option for patients at risk of vision loss. This in-depth technical guide has provided a detailed overview of this journey, from the laboratory bench to clinical practice, highlighting the key experimental methodologies and quantitative data that underpinned its success.

References

Pegaptanib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, a pioneering therapeutic in the field of anti-angiogenic medicine, is an RNA aptamer specifically designed to treat neovascular (wet) age-related macular degeneration (AMD). This technical guide provides an in-depth overview of its molecular architecture, physicochemical properties, and its targeted mechanism of action against Vascular Endothelial Growth Factor A (VEGF-A). The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Molecular Structure and Properties

This compound is a complex macromolecule, a covalent conjugate of a 28-nucleotide RNA aptamer and two polyethylene glycol (PEG) chains.[1][2] The oligonucleotide component is chemically modified to enhance its stability and resistance to nucleases. Specifically, it contains 2'-fluoropyrimidines and 2'-methoxypurines, with two unmodified 2'-hydroxyadenosines that are crucial for maintaining high binding affinity to its target, VEGF165.[3] The 3'-end of the aptamer is capped with a reverse thymidine.[3]

Two 20-kilodalton (kDa) monomethoxy PEG units are attached to the 5'-terminus of the oligonucleotide via a pentylamino linker and a lysine residue.[4] This pegylation significantly increases the molecule's in vivo residence time.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C294H342F13N107Na28O188P28[C2H4O]n (where n is approximately 900)[4][6][7]
Molecular Weight Approximately 50 kilodaltons[4][6][7]
Appearance White to off-white solid/powder
Solubility Soluble in water; insoluble in organic solvents.
pH (formulation) 6-7[4][6][7]
Osmolality (formulation) 280-360 mOsm/Kg[4][6][7]

Mechanism of Action: Targeting the VEGF Signaling Pathway

This compound functions as a selective antagonist of the 165 isoform of Vascular Endothelial Growth Factor A (VEGF-A), hereafter referred to as VEGF165.[2] VEGF-A is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), and it increases vascular permeability and inflammation.[4] In neovascular AMD, excessive levels of VEGF-A, particularly the VEGF165 isoform, lead to the pathological growth of leaky blood vessels in the macula, causing vision loss.[8]

Pegaptanib is an aptamer, a single strand of nucleic acid that folds into a specific three-dimensional conformation, allowing it to bind to its target with high affinity and specificity.[4] It specifically binds to the heparin-binding domain of VEGF165, which is not present in other isoforms like VEGF121.[9][10] This selective binding prevents VEGF165 from interacting with its receptors, primarily VEGF Receptor 2 (VEGFR2), on the surface of endothelial cells.[4] By blocking this interaction, pegaptanib inhibits the downstream signaling cascade that promotes angiogenesis and vascular permeability.[4][9]

VEGF Signaling Pathway Inhibition

The binding of VEGF-A to VEGFR2 initiates a complex intracellular signaling cascade. This process, known as receptor dimerization and autophosphorylation, activates multiple downstream pathways that ultimately lead to the cellular responses of proliferation, migration, and increased permeability. Pegaptanib's blockade of VEGF165 binding to VEGFR2 effectively halts these processes.

Below is a diagram illustrating the VEGF signaling pathway and the point of inhibition by pegaptanib.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds Pegaptanib Pegaptanib Pegaptanib->VEGF165 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Ras Ras PKC->Ras Activates PIP3_2 PIP3 PI3K->PIP3_2 Produces Akt Akt PIP3_2->Akt Activates eNOS eNOS Akt->eNOS Activates Cell_Survival Cell Survival Akt->Cell_Survival NO Nitric Oxide eNOS->NO Vascular_Permeability Vascular Permeability NO->Vascular_Permeability Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration

Pegaptanib Inhibition of VEGF Signaling Pathway

Experimental Protocols

Detailed, proprietary experimental protocols for the analysis of this compound are not fully available in the public domain. However, based on established methodologies for the characterization of oligonucleotides and pegylated biomolecules, the following sections outline representative protocols that can be adapted for the analysis of this compound.

Purity and Integrity Analysis: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method is widely used for the analysis of oligonucleotides to assess purity and identify synthesis-related impurities.

Objective: To separate this compound from shorter oligonucleotide fragments (n-1, n-2, etc.) and other process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18 Column).

Reagents:

  • Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) acetonitrile:water.

  • Sample Diluent: Water or a low-strength buffer.

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the sample diluent.

  • Chromatographic Conditions:

    • Column Temperature: 60-80 °C (to denature secondary structures).

    • Flow Rate: 0.2-0.5 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5-20 µL.

  • Gradient Elution:

    • Establish a linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined period (e.g., 20-60% B over 30 minutes). The exact gradient will need to be optimized to achieve the best separation.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main this compound peak relative to any impurity peaks.

Identity and Molecular Weight Confirmation: Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the intact this compound molecule and for identifying any modifications or degradation products.

Objective: To determine the molecular mass of this compound and to identify the presence of the intact oligonucleotide and the PEG chains.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • LC system for online separation prior to MS analysis (optional but recommended for complex samples).

Sample Preparation:

  • Desalt the this compound sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) to remove non-volatile salts that can interfere with ESI.

  • Dilute the desalted sample in a solvent compatible with ESI-MS, such as 50:50 (v/v) acetonitrile:water with a small amount of a volatile acid (e.g., 0.1% formic acid).

Mass Spectrometry Parameters:

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.

  • Capillary Voltage: 2.5-3.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow and Temperature: Optimize to ensure efficient desolvation without degrading the analyte.

  • Mass Range: Scan a wide m/z range to capture the multiple charge states of the large pegaptanib molecule.

Data Analysis:

  • The raw ESI-MS spectrum will show a distribution of multiply charged ions.

  • Use deconvolution software (e.g., ProMass Deconvolution) to process the raw data and generate a zero-charge mass spectrum, which will show the molecular weight of the intact this compound.

Size and Heterogeneity Analysis: Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique for separating oligonucleotides based on their size.

Objective: To assess the size homogeneity of the this compound oligonucleotide component and to detect any fragmentation.

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV or laser-induced fluorescence (LIF) detector.

  • Fused-silica capillary filled with a sieving polymer matrix.

Reagents:

  • Run Buffer: A buffer containing a sieving polymer (e.g., replaceable polyacrylamide or other linear polymers).

  • Sample Diluent: Deionized water or a low-ionic-strength buffer.

Procedure:

  • Sample Preparation: Dilute the this compound sample in the sample diluent. If using LIF detection, the sample may need to be fluorescently labeled.

  • Capillary Conditioning: Condition the capillary according to the manufacturer's instructions, typically with a base wash, water rinse, and equilibration with the run buffer.

  • Electrophoresis:

    • Inject the sample into the capillary using electrokinetic or pressure injection.

    • Apply a high voltage (e.g., 15-30 kV) across the capillary. The negatively charged oligonucleotides will migrate through the gel matrix towards the anode, separating based on size.

  • Detection: Monitor the migration of the analytes as they pass the detector window.

  • Data Analysis: The resulting electropherogram will show peaks corresponding to different sized oligonucleotides. The purity can be assessed by the relative area of the main peak.

Experimental_Workflow cluster_analysis Analytical Workflow for this compound Sample Sample IP_RP_HPLC IP-RP-HPLC Sample->IP_RP_HPLC Mass_Spec Mass Spectrometry Sample->Mass_Spec CGE Capillary Gel Electrophoresis Sample->CGE Purity Purity & Impurity Profile IP_RP_HPLC->Purity Identity Identity & Molecular Weight Mass_Spec->Identity Size_Homogeneity Size Homogeneity CGE->Size_Homogeneity

Analytical Workflow for this compound

Conclusion

This compound represents a significant advancement in the targeted therapy of neovascular AMD. Its unique structure as a pegylated RNA aptamer allows for high-affinity and specific binding to VEGF165, effectively inhibiting the primary driver of pathological angiogenesis in the eye. Understanding its molecular properties and mechanism of action is crucial for the continued development of aptamer-based therapeutics and for optimizing treatment strategies for ocular diseases. The analytical methodologies outlined in this guide provide a framework for the robust characterization and quality control of this complex and important biopharmaceutical.

References

Unveiling the Journey of Pegaptanib Sodium in Preclinical Models: A Pharmacokinetic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, a pegylated anti-VEGF (vascular endothelial growth factor) aptamer, marked a significant milestone in the treatment of neovascular (wet) age-related macular degeneration (AMD). Understanding its behavior within a biological system is paramount for the development of novel ophthalmic therapies. This technical guide provides an in-depth analysis of the pharmacokinetics of this compound in various animal models, offering a valuable resource for researchers and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of this pioneering therapeutic agent, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Targeted Approach

This compound selectively binds to the VEGF-A165 isoform, the primary mediator of pathological angiogenesis and increased vascular permeability in ocular diseases. This targeted binding prevents VEGF-A165 from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to neovascularization and fluid leakage.

cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell Pegaptanib Pegaptanib VEGF-A165 VEGF-A165 Pegaptanib->VEGF-A165 Binding & Inhibition VEGF-R VEGF Receptor VEGF-A165->VEGF-R Signaling Downstream Signaling (Angiogenesis, Permeability) VEGF-R->Signaling

Figure 1: Pegaptanib's Mechanism of Action.

Pharmacokinetics in Animal Models: A Comprehensive Overview

The pharmacokinetic profile of this compound has been extensively studied in a range of animal models, including mice, rats, rabbits, dogs, and non-human primates (monkeys). These studies have been crucial in elucidating the drug's behavior following various administration routes, with a primary focus on intravitreal injection, the clinically relevant route for treating retinal diseases.

Absorption

Following intravitreal administration, pegaptanib is slowly absorbed into the systemic circulation.[1][2] This slow absorption is a key feature, as it allows for a prolonged therapeutic presence within the eye. The absolute bioavailability following intravitreal injection is estimated to be high, approximately 70-100% in rabbits, dogs, and monkeys.[1][3]

Distribution

This compound exhibits a low volume of distribution, indicating that it is primarily confined to the plasma volume and does not extensively distribute into peripheral tissues after intravenous administration in mice, rabbits, rats, and dogs.[4] Following intravitreal injection in rabbits, the highest concentrations of radiolabeled pegaptanib are found in the vitreous humor, retina, and aqueous humor.[3] Systemically, the highest concentrations are observed in the kidney, spleen, bone marrow, lymph nodes, and liver.[4]

Metabolism

This compound is metabolized by nucleases, which are ubiquitous enzymes that cleave the phosphodiester bonds of the oligonucleotide backbone.[4] This degradation process breaks down the aptamer into smaller, inactive nucleotide fragments. The polyethylene glycol (PEG) moiety conjugated to the aptamer is designed to increase its resistance to nuclease degradation, thereby prolonging its half-life.[4] In a rabbit study, the metabolite 2'-fluorouridine was detected in both plasma and urine.[4]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[2][4] This was demonstrated in studies with rabbits following both intravenous and intravitreal administration.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data have been compiled from multiple sources to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound Following Intravitreal Administration

Animal ModelDose (mg/eye)Cmax (ng/mL)Tmax (days)AUC (µg·h/mL)Vitreous Half-life (hours)
Rabbit 0.5~15-20~2-3N/AN/A
Monkey (Rhesus) 0.5 - 2.0N/AN/AN/A90 - 100[5]

Note: Data for Cmax and Tmax in rabbits are estimated based on qualitative descriptions. N/A indicates data not available from the reviewed sources.

Table 2: Systemic Pharmacokinetic Parameters of this compound Following Intravenous Administration

Animal ModelDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)
Mouse (CD-1, pregnant) 40~2000~8000[4]

Experimental Protocols: A Methodological Deep Dive

The following sections provide detailed methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

Intravitreal Administration Protocol (Rabbit Model)

Objective: To determine the pharmacokinetic profile of this compound in the vitreous humor and plasma of rabbits following a single intravitreal injection.

Animal Model:

  • Species: New Zealand White or Dutch Belted rabbits

  • Sex: Male

  • Weight: 2-3 kg

Drug Formulation and Administration:

  • This compound is dissolved in a sterile, buffered saline solution to the desired concentration.

  • Rabbits are anesthetized with a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

  • A topical anesthetic is applied to the eye.

  • A sterile eyelid speculum is used to hold the eye open.

  • A single intravitreal injection of a specific volume (e.g., 50 µL) of the this compound solution is administered into the mid-vitreous using a 30-gauge needle. The injection site is typically 2-3 mm posterior to the limbus.

  • The contralateral eye may be used as a control and injected with vehicle.

Sample Collection:

  • Vitreous Humor: At predetermined time points (e.g., 1, 6, 24, 48, 72, 96, and 168 hours post-dose), animals are euthanized, and the eyes are enucleated. The vitreous humor is carefully dissected and collected.

  • Blood (for Plasma): Blood samples are collected from the marginal ear vein or via cardiac puncture at various time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

Bioanalytical Method:

  • The concentration of this compound in vitreous humor and plasma samples is typically determined using a validated enzyme-linked immunosorbent assay (ELISA) or another suitable ligand-binding assay.

cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Topical Anesthetic) Injection Intravitreal Injection (50 µL, 30-gauge needle) AnimalPrep->Injection DrugPrep Drug Formulation DrugPrep->Injection Vitreous Vitreous Humor Collection (Post-euthanasia) Injection->Vitreous Plasma Blood Collection (Marginal Ear Vein) Injection->Plasma Bioanalysis Bioanalytical Quantification (ELISA) Vitreous->Bioanalysis Plasma->Bioanalysis

Figure 2: Experimental Workflow for a Rabbit Pharmacokinetic Study.

Ocular Tissue Distribution Study (Rabbit Model)

Objective: To determine the distribution of radiolabeled this compound in various ocular and systemic tissues following intravitreal administration.

Animal Model:

  • Species: Male Dutch Belted rabbits

Drug Formulation and Administration:

  • 14C-labeled this compound is formulated in a suitable vehicle for intravitreal injection.

  • A single intravitreal injection is administered to both eyes of each rabbit.

Sample Collection and Analysis:

  • At a specified time point (e.g., 24 hours post-dose), animals are euthanized.

  • Eyes are enucleated, and various ocular tissues (vitreous humor, retina, aqueous humor, choroid, sclera, iris, ciliary body, lens) are carefully dissected.

  • Systemic tissues of interest (e.g., kidney, liver, spleen, lung, heart, brain, bone marrow, lymph nodes) are also collected.

  • The amount of radioactivity in each tissue is quantified using liquid scintillation counting or quantitative whole-body autoradiography.

  • Tissue concentrations are expressed as microgram equivalents of this compound per gram of tissue.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by slow systemic absorption after intravitreal administration, limited distribution to peripheral tissues, metabolism by nucleases, and renal excretion. The pegylation of the aptamer significantly contributes to its prolonged residence time in the eye, a critical factor for its therapeutic efficacy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on the next generation of ophthalmic therapies. A thorough understanding of the preclinical pharmacokinetics of pioneering drugs like this compound is indispensable for designing and developing safer and more effective treatments for ocular diseases.

References

In Vivo Stability and Half-Life of Pegaptanib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of pegaptanib sodium (Macugen®), an anti-VEGF (vascular endothelial growth factor) aptamer used in the treatment of neovascular (wet) age-related macular degeneration (AMD). This document synthesizes key data from clinical trials and preclinical studies, presenting quantitative information in structured tables, detailing experimental methodologies, and illustrating relevant pathways and processes through diagrams.

Pharmacokinetic Properties of this compound

This compound, administered via intravitreal injection, is slowly absorbed into the systemic circulation from the eye.[1][2] The rate-limiting step in its disposition is the absorption from the eye.[1]

Plasma Half-Life and Systemic Exposure

Following intravitreal administration, pegaptanib exhibits a prolonged apparent plasma half-life. In humans, after a single 3 mg monocular dose (10 times the recommended therapeutic dose), the average apparent plasma half-life is approximately 10 ± 4 days.[1][2][3][4][5] This extended half-life is attributed in part to its pegylated structure, which increases its size and prevents rapid degradation.[3]

Systemic exposure to pegaptanib is low and does not tend to accumulate in the plasma with repeated dosing every six weeks.[1][4][6][7] After a 3 mg dose, the mean maximum plasma concentration (Cmax) is about 80 ng/mL, occurring within 1 to 4 days, with a mean area under the plasma concentration-time curve (AUC) of approximately 25 µg·hr/mL.[1][8][9] At the therapeutic dose of 0.3 mg, plasma concentrations are significantly lower, generally not exceeding 10 ng/mL.[1]

Table 1: Human Pharmacokinetic Parameters of this compound (3 mg Monocular Dose)

ParameterMean Value (± SD)Reference
Apparent Plasma Half-Life10 ± 4 days[1][2][3]
Mean Maximum Plasma Concentration (Cmax)~80 ng/mL[1][9]
Time to Maximum Plasma Concentration (Tmax)1 to 4 days[1][9]
Mean Area Under the Curve (AUC)~25 µg·hr/mL[1][9]
Factors Influencing Pharmacokinetics

Several patient-specific factors can influence the pharmacokinetics of pegaptanib. A population pharmacokinetic analysis revealed that creatinine clearance (CLCR), body weight, and age are significant predictors of pegaptanib clearance.[6][10]

  • Renal Function: As pegaptanib is primarily cleared by the kidneys, renal function significantly impacts its systemic exposure.[6][7] A decrease in creatinine clearance from 70 to 30 mL/min can result in a doubling of the AUC.[6] However, even with severe renal insufficiency, dose adjustments are generally not considered necessary due to the wide safety margin of the drug.[6][7][11]

  • Body Weight and Age: Lower body weight and older age are associated with higher plasma concentrations of pegaptanib.[10][12]

Table 2: Influence of Covariates on Pegaptanib Pharmacokinetics

CovariateEffect on Pegaptanib ExposureReference
Decreased Creatinine ClearanceIncreased AUC[6][10][11]
Lower Body WeightIncreased Plasma Concentrations[10]
Older AgeIncreased AUC and Cmax[11][12]
Distribution, Metabolism, and Excretion

After intravitreal administration, pegaptanib is distributed to the vitreous fluid, retina, and aqueous fluid.[2] Systemically, the highest concentrations are found in the kidney.[1] Preclinical data indicate that pegaptanib is metabolized by endo- and exonucleases into shorter nucleotide chains.[1][2][13] The primary route of elimination for both the parent drug and its metabolites is through the urine.[1][2]

Experimental Protocols

The pharmacokinetic parameters of this compound have been determined through a series of clinical trials. The following outlines a typical experimental protocol for assessing its in vivo properties.

Study Design

Prospective, open-label, or randomized, double-masked, multicenter clinical trials are conducted in patients with neovascular AMD.[4][6][7]

Patient Population

Subjects typically include adults (often 50 years and older) with a diagnosis of subfoveal choroidal neovascularization secondary to AMD.[4][6]

Dosing and Administration

This compound is administered via intravitreal injection into the affected eye. Doses in pharmacokinetic studies have ranged from the therapeutic dose of 0.3 mg up to 3 mg per eye, administered every 4 to 6 weeks.[6][10]

Sample Collection and Analysis

Serial blood samples are collected from patients at predetermined time points after the first and subsequent injections to quantify plasma concentrations of pegaptanib.[4][5][10]

Pharmacokinetic Modeling

A one-compartment pharmacokinetic model is commonly used to describe the plasma concentration data of pegaptanib.[6][7][10] This model is parameterized with an absorption rate constant (representing transfer from the eye to systemic circulation), an apparent volume of distribution, and apparent clearance.[10]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a clinical trial designed to assess the pharmacokinetics of this compound.

G cluster_0 Patient Recruitment & Baseline cluster_1 Treatment & Sampling cluster_2 Analysis & Modeling A Patient Screening & Enrollment (Neovascular AMD) B Baseline Assessments (VA, IOP, Demographics) A->B C Intravitreal Injection (e.g., 0.3 mg, 1 mg, or 3 mg) B->C D Serial Blood Sampling (Pre-defined time points) C->D E Quantification of Plasma Pegaptanib Concentrations D->E F Pharmacokinetic Modeling (e.g., One-compartment model) E->F G Data Analysis (Half-life, AUC, Cmax) F->G

Figure 1: Experimental workflow for pegaptanib pharmacokinetic studies.
Mechanism of Action: VEGF-A Inhibition

Pegaptanib is a selective antagonist of the 165-amino acid isoform of vascular endothelial growth factor-A (VEGF-A), which is a key mediator of pathological ocular neovascularization and increased vascular permeability.[2][14] The diagram below illustrates this inhibitory mechanism.

G Pegaptanib inhibits the binding of VEGF-A165 to its receptor, thereby preventing downstream signaling that leads to angiogenesis and increased vascular permeability. cluster_0 Molecular Interaction cluster_1 Cellular Response A This compound B VEGF-A165 A->B Binds to C VEGF Receptor (VEGFR) B->C Activates B->C D Angiogenesis (New Blood Vessel Formation) C->D Promotes E Increased Vascular Permeability C->E Promotes

Figure 2: Pegaptanib's mechanism of action in inhibiting VEGF-A165.

References

Pegaptanib Sodium: A Technical Guide for Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pegaptanib sodium, a pioneering anti-angiogenic agent, for its application in research settings. This compound is a PEGylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively targets the VEGF₁₆₅ isoform, a key mediator of pathological angiogenesis and vascular permeability. This document details its mechanism of action, presents key quantitative data, provides representative experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound (brand name Macugen®) is a chemically synthesized oligonucleotide aptamer.[1] Aptamers are single strands of nucleic acid that fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and specificity.[2] Pegaptanib was developed through the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to specifically bind the heparin-binding domain of the 165-amino acid isoform of VEGF-A (VEGF₁₆₅).[3][4]

The aptamer is modified with 2'-fluoropyrimidines and 2'-O-methylpurines to enhance its resistance to nuclease degradation.[5] Furthermore, it is covalently linked to two 20-kDa polyethylene glycol (PEG) moieties, which increases its molecular weight to approximately 50 kDa and prolongs its half-life in vivo.[3][6] Its targeted action against VEGF₁₆₅, the primary isoform implicated in pathological ocular neovascularization, while sparing the physiological isoform VEGF₁₂, makes it a valuable tool for specific anti-angiogenic research.[4][7]

Mechanism of Action

VEGF-A is a critical signaling protein that promotes angiogenesis by binding to and activating VEGF receptors (primarily VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[8] The VEGF₁₆₅ isoform is particularly potent in promoting pathological neovascularization and vascular permeability.[7][9]

This compound exerts its anti-angiogenic effect by acting as a potent and specific VEGF antagonist.[5][8] It binds with high affinity to the heparin-binding domain of extracellular VEGF₁₆₅, preventing it from docking with its cognate receptors.[3][10] This blockade inhibits the downstream signaling cascade responsible for endothelial cell proliferation, migration, and fenestration.[9][11] By selectively neutralizing VEGF₁₆₅, pegaptanib effectively reduces neovascularization and vascular leakage in pathological settings.[3][4]

Pegaptanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF₁₆₅ VEGFR2_ext VEGFR-2 (Extracellular Domain) VEGF165->VEGFR2_ext Binds Pegaptanib Pegaptanib Sodium Pegaptanib->VEGF165 Binds & Blocks VEGFR2_mem VEGFR-2 (Transmembrane) VEGFR2_ext->VEGFR2_mem VEGFR2_int VEGFR-2 (Intracellular Domain) VEGFR2_mem->VEGFR2_int Signaling Downstream Signaling (e.g., PLCγ, MAPK, Akt) VEGFR2_int->Signaling Activation Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Signaling->Angiogenesis Leads to

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its precursor aptamers, derived from various preclinical studies.

Table 1: Binding Affinity and In Vitro Inhibition
ParameterTargetValueAptamer FormReference
Binding Affinity (Kd) VEGF₁₆₅~50 pMModified RNA Aptamer[3]
VEGF₁₆₅~200 pMThis compound[4]
IC₅₀ (Cell Migration) VEGF₁₆₅-induced4 nMThis compound[12]
IC₅₀ (VEGFR-2 Binding) VEGF₁₆₅2-3 pMModified RNA Aptamer (t44-OMe)[5]
Table 2: In Vivo Efficacy in Animal Models
ModelEndpointInhibitionReference
Miles Assay (Guinea Pig) VEGF-induced vascular permeability~48% (at 0.1 µM)[5]
Corneal Angiogenesis (Rat) VEGF-dependent angiogenesis65%[3][10]
Retinopathy of Prematurity (Mouse) Retinal neovascularization80%[10]
Table 3: Pharmacokinetic Properties
SpeciesParameterValueRouteReference
Monkey Vitreous Half-Life94 hoursIntravitreal[11]
Human Plasma Terminal Half-Life~10 daysIntravitreal[13]

Experimental Protocols for Research Applications

The following are representative protocols for common in vitro and in vivo assays used to evaluate the anti-angiogenic properties of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of pegaptanib to inhibit VEGF₁₆₅-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: Culture HUVECs in complete endothelial growth medium. Seed 3,000-5,000 cells per well in a 96-well gelatin-coated plate. Allow cells to adhere for 24 hours.

  • Starvation: Replace the growth medium with a basal medium containing low serum (e.g., 0.5-2% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare treatment solutions in low-serum media.

    • Negative Control: Basal medium alone.

    • Positive Control: Basal medium + recombinant human VEGF₁₆₅ (e.g., 10-20 ng/mL).

    • Test Group: Basal medium + VEGF₁₆₅ + varying concentrations of this compound (e.g., 0.1 nM to 100 nM).

  • Incubation: Remove starvation medium and add 100 µL of the respective treatment solutions to the wells. Incubate for 48-72 hours at 37°C in 5% CO₂.

  • Quantification: Assess cell proliferation using a standard method:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • BrdU Assay: Add BrdU labeling reagent for the final 2-24 hours of incubation and quantify incorporation using a commercial ELISA kit.

  • Analysis: Normalize the data to the negative control. Calculate the IC₅₀ value for pegaptanib by plotting the percent inhibition against the log of pegaptanib concentration.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of pegaptanib to block the chemotactic effect of VEGF₁₆₅ on endothelial cells.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Processing cluster_analysis Analysis p1 1. Prepare Chemoattractant (Basal media ± VEGF₁₆₅ ± Pegaptanib) p2 2. Starve Endothelial Cells (e.g., HUVECs) in low-serum media p3 3. Harvest and Resuspend Cells in serum-free media a3 6. Seed Starved Cells into the upper chamber (insert) p3->a3 a1 4. Add Chemoattractant to lower chamber of 24-well plate a2 5. Place Cell Culture Insert (e.g., 8 µm pore) into well a1->a2 a2->a3 r1 7. Incubate for 4-24 hours (37°C, 5% CO₂) a3->r1 r2 8. Remove Non-Migrated Cells from top of insert with cotton swab r1->r2 r3 9. Fix and Stain Migrated Cells (e.g., with Crystal Violet) r2->r3 an1 10. Image and Count stained cells on underside of membrane r3->an1 an2 11. Quantify Migration and calculate % inhibition an1->an2

Caption: Workflow for a Boyden Chamber Cell Migration Assay.

Methodology:

  • Preparation: Use cell culture inserts (e.g., 8.0 µm pore size) placed in a 24-well plate.

  • Chemoattractant: Add 500 µL of basal medium containing the chemoattractant to the lower chamber.

    • Negative Control: Basal medium alone.

    • Positive Control: Basal medium + VEGF₁₆₅ (e.g., 20 ng/mL).

    • Test Group: Basal medium + VEGF₁₆₅ + varying concentrations of this compound.

  • Cell Seeding: Starve HUVECs as described above. Resuspend cells in serum-free basal medium and seed 50,000-100,000 cells in 200 µL into the upper chamber of the insert.

  • Incubation: Incubate for 4-24 hours at 37°C.

  • Processing: Carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Staining & Quantification: Fix the migrated cells on the lower surface with methanol and stain with a 0.5% Crystal Violet solution. Elute the dye with a solubilization buffer and measure absorbance, or count the number of stained cells in several microscopic fields.

In Vivo Vascular Permeability Assay (Miles Assay)

This classic assay quantifies vascular leakage in the skin in response to pro-angiogenic factors.[1][14]

Methodology:

  • Animal Model: Use anesthetized mice or guinea pigs.

  • Dye Injection: Administer a sterile solution of Evans Blue dye (e.g., 1% in saline) via intravenous injection (e.g., tail vein).[14] Allow the dye to circulate for 30-60 minutes.

  • Intradermal Injections: Make several intradermal injections (20-50 µL) into the shaved dorsal skin of the animal.

    • Negative Control: Saline or PBS.

    • Positive Control: Recombinant VEGF₁₆₅ (e.g., 5-10 ng).

    • Test Group: VEGF₁₆₅ pre-incubated with this compound at various molar ratios.

  • Incubation: Wait for 20-30 minutes for the vascular leakage to occur, which will be visible as blue spots on the skin.

  • Quantification:

    • Euthanize the animal and excise the areas of skin at the injection sites.

    • Photograph the underside of the skin to visually document the dye extravasation.

    • To quantify, incubate the excised skin punches in formamide overnight at 55°C to extract the Evans Blue dye.

    • Measure the absorbance of the formamide supernatant at ~620 nm and quantify the amount of dye using a standard curve.

Development and Properties Overview

The development of pegaptanib as a therapeutic aptamer involved several key stages to optimize its properties for biological applications.

Pegaptanib_Development cluster_dev Development Pipeline cluster_prop Resulting Properties cluster_outcome Functional Outcome SELEX 1. SELEX Process (Target: VEGF₁₆₅) Aptamer 2. High-Affinity RNA Aptamer Identified SELEX->Aptamer Modification 3. Chemical Modification (2'-F, 2'-OMe) for Nuclease Resistance Aptamer->Modification PEGylation 4. PEGylation (2x 20kDa PEG) Modification->PEGylation Specificity High Specificity (Binds Heparin Domain of VEGF₁₆₅) PEGylation->Specificity Affinity High Affinity (pM K_d) PEGylation->Affinity Stability Enhanced Stability & Long Half-Life PEGylation->Stability Outcome Specific Anti-Angiogenic Research Tool Stability->Outcome

Caption: Logical flow from development to function for pegaptanib.

References

The Next Wave: A Technical Guide to Early-Stage Alternatives for Pegaptanib Sodium in Ocular Neovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegaptanib sodium, a pioneering anti-VEGF therapy, marked a significant advancement in the management of neovascular age-related macular degeneration (nAMD). However, the therapeutic landscape is rapidly evolving, with a host of next-generation alternatives in early-stage research and development. These novel agents promise improved efficacy, extended durability, and broader mechanisms of action beyond selective VEGF-A inhibition. This technical guide provides an in-depth overview of the most promising alternatives to this compound, focusing on their core science, preclinical and early clinical data, and the experimental methodologies underpinning their development. We will explore bispecific antibodies, antibody-biopolymer conjugates, VEGF-C/D traps, and gene therapies that are poised to redefine the standard of care for patients with nAMD and other ocular neovascular diseases like diabetic macular edema (DME).

Introduction: Beyond Selective VEGF-A Inhibition

This compound selectively targets the VEGF-A165 isoform, a key mediator of angiogenesis and vascular permeability. While effective, the need for frequent intravitreal injections and the existence of non-responders have driven the search for more potent and durable therapies. The alternatives discussed in this guide address these limitations through innovative molecular designs and delivery platforms.

Key Therapeutic Strategies and Emerging Drug Candidates

The early-stage research landscape for this compound alternatives is characterized by several distinct and innovative approaches. These strategies aim to overcome the limitations of first-generation anti-VEGF therapies by targeting multiple pathways, enhancing drug durability, and exploring regenerative medicine approaches.

Dual Angiopoietin-2 and VEGF-A Inhibition: Faricimab

Faricimab is a bispecific antibody that independently binds and neutralizes both Angiopoietin-2 (Ang-2) and VEGF-A.[1][2][3][4][5] This dual mechanism of action is designed to provide a more comprehensive and synergistic approach to treating retinal vascular diseases.[5]

  • Mechanism of Action: By targeting VEGF-A, faricimab inhibits neovascularization and reduces vascular leakage.[1] Simultaneously, the inhibition of Ang-2 is believed to enhance vascular stability by promoting the Tie2 signaling pathway.[3] This dual action is hypothesized to lead to more durable therapeutic effects compared to VEGF-A monotherapy.[1] Preclinical studies have shown that the combined inhibition of VEGF-A and Ang-2 leads to a greater reduction in vessel lesion number, permeability, and retinal edema in murine models of retinal neovascularization compared to the inhibition of either molecule alone.[6]

Antibody Biopolymer Conjugate for Extended Durability: KSI-301

KSI-301 is a novel anti-VEGF antibody biopolymer conjugate.[7][8] This platform is designed to extend the intraocular half-life of the anti-VEGF antibody, thereby reducing the frequency of intravitreal injections.[8]

  • Molecular Design: KSI-301 consists of a humanized anti-VEGF monoclonal antibody covalently linked to a high-molecular-weight phosphorylcholine-based biopolymer.[9][10] This conjugation increases the molecule's size and is intended to prolong its residence time in the vitreous.[9]

Targeting VEGF-C and VEGF-D: OPT-302

OPT-302 is a "VEGF trap" molecule that specifically binds to and neutralizes VEGF-C and VEGF-D.[11][12] These members of the VEGF family are also implicated in angiogenesis and vascular leakage and may contribute to resistance to anti-VEGF-A therapies.[12][13]

  • Mechanism of Action: By sequestering VEGF-C and VEGF-D, OPT-302 prevents their interaction with their receptors, VEGFR-2 and VEGFR-3.[11] This approach, particularly when used in combination with an anti-VEGF-A agent, aims to provide a more complete blockade of the VEGF pathway, potentially leading to improved visual and anatomical outcomes.[11][12]

Gene Therapy for Sustained Anti-VEGF Production

Gene therapy represents a paradigm shift in the treatment of nAMD and DME, aiming to provide a one-time treatment that enables the eye to continuously produce its own anti-VEGF protein.[9][14][15][16]

  • Ixo-vec (formerly ADVM-022): This investigational gene therapy utilizes an adeno-associated virus (AAV) vector to deliver a gene encoding for an aflibercept-like protein.[17][18][19] The goal is for the retinal cells to become a "biofactory," producing sustained levels of the anti-VEGF protein after a single intravitreal injection.[17][19]

  • RGX-314: This is another AAV-based gene therapy candidate that delivers a gene encoding for a ranibizumab-like antibody fragment.[2][3][11][20][21][22] Preclinical studies in animal models of macular degeneration have demonstrated a significant and dose-dependent reduction in blood vessel growth following a single sub-retinal administration of RGX-314.[2]

Quantitative Data from Early-Stage Research

The following tables summarize key quantitative data from preclinical and early-phase clinical studies of these emerging therapies.

Table 1: Preclinical Potency and Efficacy

Drug CandidateTarget(s)In Vitro Potency (IC50)In Vivo ModelKey Efficacy FindingCitation(s)
Faricimab VEGF-A, Ang-2Not specified in provided resultsMurine retinal neovascularizationDual inhibition superior to single-pathway inhibition in reducing vessel lesions and edema.[6]
KSI-301 VEGF-ANot specified in provided resultsRabbit pharmacokinetic studyOcular tissue half-life of 10+ days in the retina and 12.5 days in the choroid.[23]
OPT-302 VEGF-C, VEGF-DNot specified in provided resultsNot specified in provided resultsIn combination with ranibizumab, showed improved visual acuity and anatomic outcomes.[6][24]
Ixo-vec VEGF-A (via aflibercept expression)Not applicableNon-human primate CNV modelSingle injection 13 months prior to laser induction suppressed severe exudative lesions.
RGX-314 VEGF-A (via ranibizumab-like fragment expression)Not applicableAnimal models of macular degenerationSingle sub-retinal dose led to significant, dose-dependent reduction in blood vessel growth.[2]

Table 2: Early-Phase Clinical Trial Outcomes

Drug CandidatePhase of TrialIndication(s)Key Efficacy Outcome(s)Key Safety Finding(s)Citation(s)
Faricimab Phase 3nAMD, DMENon-inferior vision gains compared to aflibercept with extended dosing intervals.No new safety signals identified.[25]
KSI-301 Phase 1bwAMD, DME, RVOMean BCVA improvement at Week 20: +4.3 letters (wAMD), +7.4 letters (DME), +21.3 letters (RVO).No reports of intraocular inflammation or drug-related adverse events after 338 doses.[7][26]
OPT-302 Phase 2bnAMDCombination with ranibizumab showed statistically significant superior mean gain in visual acuity over ranibizumab alone at 24 weeks.Favorable safety profile.[11][12][24][27]
Ixo-vec Phase 1/2nAMDSingle injection significantly reduced the need for supplemental anti-VEGF injections.Generally well-tolerated.[12]
RGX-314 Phase 1/2anAMDDesigned to be a one-time treatment to reduce the burden of frequent injections.Not specified in provided results.[28]

Experimental Protocols

Detailed experimental protocols are critical for the evaluation and replication of preclinical findings. Below are descriptions of key methodologies employed in the development of these novel therapies.

In Vitro Assays for Anti-Angiogenic Activity
  • Endothelial Cell Proliferation Assay:

    • Objective: To assess the ability of a drug candidate to inhibit VEGF-induced proliferation of endothelial cells.

    • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMVECs) are cultured in the presence of VEGF with and without varying concentrations of the test compound.[4][9] Cell proliferation is typically measured after 3-4 days using a viability reagent (e.g., AlamarBlue® or CCK-8®), which quantifies the number of living cells through fluorescence or absorbance.[4]

  • Endothelial Cell Tube Formation Assay:

    • Objective: To evaluate the effect of a drug candidate on the ability of endothelial cells to form capillary-like structures.

    • Methodology: Endothelial cells are seeded onto a basement membrane extract (e.g., Matrigel) in the presence of pro- or anti-angiogenic factors.[8][11][12][17] The formation of tube-like structures is observed and quantified by measuring parameters such as the number of branch points, tube length, or total tube area, typically within 6-20 hours.

  • VEGF Receptor Binding and Neutralization Assays:

    • Objective: To determine the binding affinity and neutralizing capacity of a drug candidate to VEGF isoforms.

    • Methodology: Competitive enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) are used to measure the binding kinetics of the drug to its target.[9][10] Neutralization assays often involve cell-based systems where the inhibition of VEGF-induced receptor phosphorylation or downstream signaling is quantified.[9][10]

In Vivo Models of Ocular Neovascularization
  • Laser-Induced Choroidal Neovascularization (CNV) in Rodents and Non-Human Primates:

    • Objective: To create a model of neovascular AMD to evaluate the efficacy of anti-angiogenic therapies.

    • Methodology: A laser is used to create focal burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[24][29][30] The extent of CNV is typically quantified 7-14 days post-laser induction using techniques such as fluorescein angiography (to assess vascular leakage) and ex vivo imaging of choroidal flat mounts stained with vascular markers (e.g., isolectin B4).[24][30]

  • Matrigel Plug Assay:

    • Objective: To assess in vivo angiogenesis in a subcutaneous model.

    • Methodology: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and/or the test compound and injected subcutaneously into mice.[1][2][7][9][20] After a period of 7-14 days, the Matrigel plug is excised, and the extent of new blood vessel formation within the plug is quantified by staining for endothelial cell markers (e.g., CD31 or CD34).[2][7]

  • Retinal Vascular Permeability Assay (Evans Blue Method):

    • Objective: To quantify the breakdown of the blood-retinal barrier and vascular leakage.

    • Methodology: Evans blue dye, which binds to serum albumin, is injected intravenously.[3][15][16][21][25] The dye extravasates into the retina in areas of increased vascular permeability. After perfusion to remove intravascular dye, the retina is dissected, and the amount of extravasated Evans blue is quantified spectrophotometrically.[3][15][16][21][25]

Gene Therapy Vector Production and Characterization
  • AAV Vector Production:

    • Objective: To generate high-titer, purified AAV vectors for gene delivery.

    • Methodology: AAV vectors are typically produced in cell culture systems (e.g., HEK293 cells or Sf9 insect cells) by co-transfection of plasmids encoding the AAV capsid, the gene of interest (transgene), and helper virus genes.[18][31][32][33] The viral particles are then purified from the cell lysate and/or culture medium using techniques such as iodixanol gradient ultracentrifugation or chromatography.[31][32][33]

  • Vector Titer and Purity Assessment:

    • Objective: To determine the concentration and purity of the AAV vector preparation.

    • Methodology: The vector genome (vg) titer is determined by quantitative PCR (qPCR) to measure the number of viral genomes.[18] Purity is assessed by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize viral proteins and transmission electron microscopy to assess the ratio of full to empty capsids.

Pharmacokinetic and Safety Studies
  • Ocular Pharmacokinetics in Rabbits:

    • Objective: To determine the intraocular distribution, concentration, and half-life of a drug candidate.

    • Methodology: The drug is administered via intravitreal injection into rabbit eyes.[4][5][34][35][36] At various time points, aqueous and vitreous humor, as well as retinal and choroidal tissues, are collected and the drug concentration is measured using methods like ELISA.[4][5][34][35][36]

  • Preclinical Safety and Toxicology in Non-Human Primates:

    • Objective: To evaluate the safety and tolerability of a drug candidate in an animal model with an ocular anatomy similar to humans.

    • Methodology: The drug is administered to non-human primates, and ocular health is monitored over several months using techniques such as slit-lamp biomicroscopy, intraocular pressure measurements, optical coherence tomography (OCT), and electroretinography (ERG) to assess retinal function.[14][37][38][39]

Visualizations

VEGF_Ang2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Endothelial Cell Membrane cluster_Intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds & Activates Ang-2 Ang-2 Tie2 Tie-2 Receptor Ang-2->Tie2 Binds & Inhibits Faricimab Faricimab Faricimab->VEGF-A Inhibits Faricimab->Ang-2 Inhibits Angiogenesis Angiogenesis & Vascular Permeability VEGFR2->Angiogenesis Promotes Vascular_Stability Vascular Stability Tie2->Vascular_Stability Promotes

Caption: Dual inhibition of VEGF-A and Ang-2 by Faricimab.

Gene_Therapy_Workflow cluster_Vector_Production AAV Vector Production cluster_Preclinical_Testing Preclinical Evaluation Plasmid_Prep Plasmid Preparation (Capsid, Transgene, Helper) Cell_Culture Cell Culture (e.g., HEK293) Plasmid_Prep->Cell_Culture Transfection Transfection Cell_Culture->Transfection Harvest Vector Harvest Transfection->Harvest Purification Purification (e.g., Chromatography) Harvest->Purification QC Quality Control (Titer, Purity) Purification->QC IVT_Injection Intravitreal Injection (Animal Model) QC->IVT_Injection Proceed to Preclinical Protein_Expression Sustained Protein Expression (e.g., Aflibercept) IVT_Injection->Protein_Expression Safety_Assessment Safety Assessment (ERG, Ocular Exams) IVT_Injection->Safety_Assessment Efficacy_Assessment Efficacy Assessment (e.g., CNV Model) Protein_Expression->Efficacy_Assessment

Caption: Experimental workflow for gene therapy development.

Conclusion and Future Directions

The field of retinal therapeutics is undergoing a significant transformation, moving beyond the era of this compound and single-pathway VEGF-A inhibition. The early-stage alternatives detailed in this guide represent a diverse and promising pipeline of next-generation treatments. Bispecific antibodies like faricimab offer the potential for enhanced efficacy through dual pathway blockade. Extended-duration formulations such as KSI-301 aim to reduce the significant treatment burden associated with frequent intravitreal injections. Novel mechanisms, exemplified by OPT-302's targeting of VEGF-C/D, may address patient populations who are suboptimal responders to current therapies. Finally, gene therapies like Ixo-vec and RGX-314 hold the transformative potential of a one-time treatment for chronic ocular neovascular diseases.

As these innovative therapies progress through clinical development, the focus will be on demonstrating not only non-inferiority but also superiority in terms of visual outcomes, durability, and safety. The robust preclinical and early clinical data presented here provide a strong foundation for the continued investigation of these promising alternatives to this compound, with the ultimate goal of improving the long-term vision and quality of life for patients with nAMD and other retinal vascular disorders.

References

Pegaptanib Sodium: A Technical Guide to the Anti-VEGF Aptamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegaptanib sodium, marketed as Macugen®, is a pioneering therapeutic agent in the field of oligonucleotide-based medicine. As the first aptamer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use, it represents a significant milestone in the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2] This document provides a comprehensive technical overview of this compound, detailing its aptamer sequence, extensive chemical modifications, mechanism of action, and the experimental protocols central to its development and characterization. Quantitative data is presented for clarity, and key processes are visualized to facilitate a deeper understanding of this targeted anti-VEGF therapy.

Core Aptamer Sequence and Chemical Modifications

Pegaptanib is a 28-nucleotide RNA aptamer that is covalently linked to two branched 20-kilodalton (kDa) polyethylene glycol (PEG) units, bringing its total molecular weight to approximately 50 kDa.[3][4][5] The aptamer specifically targets the 165 isoform of Vascular Endothelial Growth Factor A (VEGF-A).[3][6]

The nucleotide sequence of the aptamer component is as follows:

5'-CGAAUUCGUCGACAGGAGCUUGAUCCUGA-3'

To overcome the inherent instability of RNA and improve its pharmacokinetic profile, the aptamer undergoes extensive chemical modification. These alterations are critical to its function as a therapeutic agent.[1][7]

Table 1: Chemical Modifications of this compound

Modification TypeLocationPurpose
2'-Fluoro (2'-F) All pyrimidine (C and U) residues.[1]Enhances nuclease resistance and increases the stability of the aptamer's structure, which improves target binding.[1]
2'-O-methyl (2'-OMe) All purine (A and G) residues, with two exceptions required for maintaining binding affinity.[1][5]Increases nuclease resistance and contributes to binding affinity.[1]
Polyethylene Glycol (PEG) Conjugation Two branched 20 kDa PEG units are attached to the 5' end via a pentylamino linker.[1][4][5]Increases the molecular weight to reduce renal clearance, thereby extending the in vivo half-life and improving pharmacokinetic properties.[1][7]
3' End Capping An inverted deoxythymidine (dT) with a 3'-3' linkage is added to the 3' terminus.[1][8]Protects the aptamer from degradation by 3' to 5' exonucleases.[1]

Mechanism of Action: Selective VEGF₁₆₅ Inhibition

Pegaptanib functions as a selective VEGF antagonist.[9] It specifically binds with high affinity to the heparin-binding domain of the VEGF₁₆₅ isoform.[10][11] This domain is absent in other isoforms like VEGF₁₂₁.[12] By binding to VEGF₁₆₅, Pegaptanib blocks the protein from docking with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[7][11] This inhibition disrupts the downstream signaling cascade that leads to pathological angiogenesis (abnormal blood vessel growth) and increased vascular permeability, which are the hallmarks of wet AMD.[3][6][7]

Pegaptanib_MoA cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Signaling VEGF165 VEGF165 VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binding & Activation Pegaptanib Pegaptanib Pegaptanib->VEGF165 Inhibition PI3K PI3K/Akt Pathway VEGFR2->PI3K PLCg PLCγ/PKC Pathway VEGFR2->PLCg Angiogenesis Angiogenesis & Vascular Permeability PI3K->Angiogenesis PLCg->Angiogenesis SELEX_Workflow start Initial Library (~10^15 RNA sequences) bind Incubate with VEGF₁₆₅ Target start->bind partition Partition Bound from Unbound RNA bind->partition elute Elute Bound RNA partition->elute amplify RT-PCR Amplification elute->amplify transcribe In Vitro Transcription amplify->transcribe transcribe->bind Repeat 8-12 Cycles (Enriched Pool) end Sequence & Characterize High-Affinity Aptamers transcribe->end

References

The Extracellular Engagement of Pegaptanib Sodium: A Technical Guide to its Interaction with Retinal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, marketed as Macugen®, represents a first-in-class therapy in the field of anti-angiogenic treatments for neovascular (wet) age-related macular degeneration (AMD).[1] As a pegylated anti-vascular endothelial growth factor (VEGF) aptamer, its primary therapeutic effect is rooted in its high-specificity binding to the 165 isoform of VEGF-A.[2][3] This action occurs in the extracellular space, primarily the vitreous humor, thereby inhibiting the downstream signaling cascade that promotes angiogenesis and vascular permeability—hallmarks of wet AMD.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the retinal environment. While the predominant mechanism of action is extracellular, this document will also explore the available data on its effects on retinal cells, present relevant quantitative data from key studies, and detail experimental protocols. A notable gap in the current body of research is the specific process of cellular uptake and intracellular trafficking of pegaptanib in retinal cells; this guide will address this by outlining hypothetical experimental workflows that could be employed to investigate these phenomena.

Extracellular Mechanism of Action

Pegaptanib is a single-stranded nucleic acid aptamer that folds into a specific three-dimensional conformation, allowing it to bind with high affinity and specificity to the heparin-binding domain of the VEGF165 isoform.[1][4] This binding prevents VEGF165 from docking with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[5] By blocking this interaction, pegaptanib effectively inhibits the VEGF-mediated signaling pathway, leading to a reduction in pathological neovascularization and vascular leakage in the retina.[5][6] The selectivity for VEGF165 spares the VEGF121 isoform, which is considered important for physiological retinal function.[7]

cluster_extracellular Extracellular Space (Vitreous) cluster_cell Endothelial Cell Pegaptanib This compound Pegaptanib_VEGF Pegaptanib-VEGF165 Complex Pegaptanib->Pegaptanib_VEGF VEGF165 VEGF165 VEGF165->Pegaptanib_VEGF VEGFR VEGFR-1 / VEGFR-2 VEGF165->VEGFR Binding Pegaptanib_VEGF->VEGFR Binding Blocked Signaling Intracellular Signaling Cascade VEGFR->Signaling Activation Response Angiogenesis & Vascular Permeability Signaling->Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mech Mechanism Label Fluorescently Label Pegaptanib Incubate Incubate Cells with Labeled Pegaptanib Label->Incubate Culture Culture ARPE-19 Cells Culture->Incubate Confocal Confocal Microscopy (Qualitative Localization) Incubate->Confocal Flow Flow Cytometry (Quantitative Uptake) Incubate->Flow Inhibitors Inhibition of Endocytic Pathways Incubate->Inhibitors Inhibitors->Flow Re-quantify Uptake

References

Methodological & Application

Application Notes and Protocols for Pegaptanib Sodium in Rodent Models of Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vivo evaluation of pegaptanib sodium in rodent models of choroidal neovascularization (CNV), a key pathological feature of neovascular age-related macular degeneration (nAMD).

Introduction

This compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively binds to and inhibits the VEGF-A165 isoform.[1] This isoform is a key mediator of pathological angiogenesis and increased vascular permeability.[2] The laser-induced choroidal neovascularization (CNV) model in rodents is a well-established and widely used preclinical model to study the pathogenesis of nAMD and to evaluate the efficacy of potential therapeutics like this compound.[3]

Data Presentation

The following tables summarize quantitative data from a representative study evaluating the efficacy of this compound in a rat model of laser-induced CNV.

Table 1: Efficacy of this compound in a Rat Model of Laser-Induced Choroidal Neovascularization

Treatment GroupDoseMean CNV Diameter Reduction (%) vs. ControlLate-Stage Fluorescein Angiography Leakage Score (0-3)Mean CNV Thickness (µm)
This compound8 µg10-13%1.579
This compound17 µg10-13%Not Reported71
Vehicle Control-0%2.067

Data adapted from a comparative study. Note that in this particular study, the observed effect of pegaptanib was marginal.

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Rodents

This protocol describes the induction of CNV in rats and mice using a laser to rupture Bruch's membrane, mimicking a key event in the pathogenesis of nAMD.[3]

Materials:

  • Rodents (e.g., Brown Norway rats or C57BL/6 mice)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Topical anesthetic (e.g., 0.5% proparacaine)

  • Slit lamp with a laser delivery system (e.g., 532 nm argon laser)

  • Cover slip and coupling gel (e.g., methylcellulose)

Procedure:

  • Animal Preparation: Anesthetize the animal via intraperitoneal injection. Instill one drop of topical mydriatic and one drop of topical anesthetic into the eye.

  • Positioning: Place the animal on a stereotactic device in front of the slit lamp.

  • Laser Application: Place a cover slip with coupling gel on the cornea to visualize the fundus. Deliver 4-6 laser spots (50 µm spot size, 150 mW power, 100 ms duration) around the optic nerve using the argon laser. A small bubble formation at the laser site indicates successful rupture of Bruch's membrane.

  • Post-Procedure: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.

Intravitreal Administration of this compound

This protocol details the procedure for delivering this compound directly into the vitreous of the rodent eye.

Materials:

  • This compound solution (sterile)

  • Hamilton syringe with a 33-gauge needle

  • Dissecting microscope

  • Sterile saline

  • Topical antibiotic

Procedure:

  • Animal Preparation: Anesthetize the animal as described above.

  • Injection Site Preparation: Under a dissecting microscope, gently proptose the eye.

  • Injection: Using a Hamilton syringe with a 33-gauge needle, puncture the sclera approximately 1-2 mm posterior to the limbus, avoiding the lens. Slowly inject the desired volume (typically 2-5 µL) of this compound solution into the vitreous cavity.

  • Post-Injection: Withdraw the needle slowly. Apply a drop of topical antibiotic to the injection site.

Evaluation of CNV by Fluorescein Angiography

Fluorescein angiography is used to visualize and quantify the leakage from the newly formed choroidal vessels.

Materials:

  • Fundus camera system adapted for rodents

  • Fluorescein sodium (10% solution)

  • Anesthetic

Procedure:

  • Animal Preparation: Anesthetize the animal and dilate the pupil as described previously.

  • Fluorescein Injection: Administer an intraperitoneal injection of 10% fluorescein sodium (0.1 mL/kg).

  • Imaging: Immediately after injection, begin capturing images of the fundus using the fundus camera. Capture images at early (1-2 minutes) and late (5-7 minutes) phases to assess vascular filling and leakage.

  • Analysis: The area and intensity of fluorescein leakage from the CNV lesions can be quantified using image analysis software.

Histological Analysis of CNV

Histological examination allows for the direct measurement of the size and cellular composition of the CNV lesions.

Materials:

  • Euthanasia solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Embedding medium (e.g., paraffin or OCT compound)

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin)

  • Fluorescently labeled lectin (e.g., isolectin B4) for flatmounts

  • Microscope

Procedure:

  • Tissue Collection: At the designated endpoint (e.g., 14 or 21 days post-laser), euthanize the animal and enucleate the eyes.

  • Fixation and Embedding: Fix the eyes in 4% paraformaldehyde. For cross-sections, dehydrate and embed the tissue in paraffin. For choroidal flatmounts, dissect the choroid-sclera complex.

  • Sectioning/Staining:

    • Cross-sections: Cut thin sections using a microtome and stain with Hematoxylin and Eosin to visualize the cellular structure of the CNV.

    • Choroidal Flatmounts: Stain the dissected choroid with a fluorescently labeled lectin to visualize the neovascular network.

  • Imaging and Analysis: Image the stained tissues using a microscope. The area or volume of the CNV can be measured using image analysis software.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound in Rodent CNV Model cluster_1 Evaluation Methods A Animal Model Induction (Laser-Induced CNV in Rat/Mouse) B Intravitreal Administration (this compound or Vehicle) A->B Day 0 C Efficacy Evaluation B->C Day 14-21 C1 Fluorescein Angiography (Assess Vascular Leakage) C->C1 C2 Histological Analysis (Measure CNV Size/Volume) C->C2

Caption: Experimental workflow for evaluating this compound.

G cluster_0 VEGF Signaling Pathway and Pegaptanib Inhibition VEGF165 VEGF-A165 VEGFR2 VEGF Receptor 2 (VEGFR2) VEGF165->VEGFR2 Binds to Pegaptanib This compound Pegaptanib->VEGF165 Selectively Binds & Inhibits EndothelialCell Endothelial Cell VEGFR2->EndothelialCell Activates Angiogenesis Angiogenesis & Vascular Permeability EndothelialCell->Angiogenesis Promotes

Caption: Pegaptanib selectively inhibits the VEGF-A165 signaling pathway.

References

Application Notes and Protocols for Measuring Pegaptanib Sodium Concentration in Vitreous Humor by ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium (Macugen®) is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer specifically designed for the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2] It functions by selectively binding to the VEGF165 isoform, the predominant isoform associated with pathological ocular neovascularization and vascular permeability.[1][2] This binding action inhibits the interaction of VEGF165 with its receptors on endothelial cells, thereby suppressing the signaling pathways that lead to the formation of new blood vessels and vascular leakage.[3] Monitoring the concentration of this compound in the vitreous humor is crucial for pharmacokinetic studies, dose optimization, and understanding the drug's therapeutic window and duration of action within the eye.

This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound in vitreous humor samples. Additionally, it includes a summary of available quantitative data and a diagram of the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of this compound from preclinical and clinical studies. Vitreous humor concentrations are noted to be substantially higher than plasma concentrations.[4]

ParameterValueSpeciesDoseReference
Vitreous Half-Life ~90-100 hoursRhesus MonkeyNot specified[3]
Plasma Half-Life (apparent terminal) 10 daysHuman1 mg or 3 mg intravitreal[5]
Peak Plasma Concentration (Cmax) ~75 ng/mLHuman3 mg intravitreal[6]
Time to Peak Plasma Concentration Within 1 weekHuman3 mg intravitreal[7]
Vitreous vs. Plasma Concentration At least several hundred-fold higher in vitreousRabbit and MonkeyNot specified[4]

Signaling Pathway of this compound

This compound is an RNA aptamer that specifically targets the VEGF165 isoform.[1][2] By binding to the heparin-binding domain of VEGF165, pegaptanib prevents it from docking with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[3] This inhibition blocks the downstream signaling cascade that promotes angiogenesis and increases vascular permeability, which are key pathological processes in neovascular AMD.

Pegaptanib_Pathway cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell Pegaptanib This compound VEGF165 VEGF165 Pegaptanib->VEGF165 Binding & Inhibition VEGFR VEGFR-1 / VEGFR-2 VEGF165->VEGFR Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activation Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis Promotion

Pegaptanib's mechanism of action.

Experimental Protocol: Competitive ELISA for this compound

This protocol describes a competitive ELISA for the quantification of this compound in vitreous humor. The assay is based on the competition between pegaptanib in the sample and a known amount of biotin-labeled pegaptanib for binding to a limited amount of VEGF165 coated on a microplate.

Materials and Reagents
  • Recombinant Human VEGF165

  • This compound (for standards)

  • Biotin-labeled this compound (custom synthesis required)

  • Vitreous Humor Samples (undiluted or diluted in assay buffer)

  • 96-well Microplates (high protein-binding capacity)

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA, pH 7.4)

  • Assay Buffer (PBS with 0.5% BSA and 0.05% Tween-20, pH 7.4)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 N H2SO4)

  • Microplate Reader (capable of reading absorbance at 450 nm)

Experimental Workflow

Competitive ELISA workflow.
Step-by-Step Methodology

1. Microplate Coating a. Dilute recombinant human VEGF165 to a final concentration of 2-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted VEGF165 solution to each well of the 96-well microplate. c. Incubate the plate overnight at 4°C.

2. Washing and Blocking a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature (RT).

3. Preparation of Standards and Samples a. Prepare a stock solution of this compound in Assay Buffer. b. Create a standard curve by performing serial dilutions of the pegaptanib stock solution to obtain concentrations ranging from ng/mL to µg/mL. c. Dilute the vitreous humor samples in Assay Buffer as needed to fall within the range of the standard curve. d. In a separate dilution plate, mix equal volumes of each standard/sample with a fixed, optimized concentration of biotin-labeled pegaptanib. Incubate this mixture for 30-60 minutes at RT.

4. Competitive Binding Reaction a. Wash the blocked microplate three times with Wash Buffer. b. Transfer 100 µL of the pre-incubated standard/sample and biotin-pegaptanib mixture to the corresponding wells of the VEGF165-coated plate. c. Incubate for 1-2 hours at RT with gentle shaking.

5. Detection a. Wash the plate four times with Wash Buffer. b. Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer according to the manufacturer's instructions, to each well. c. Incubate for 1 hour at RT.

6. Signal Development and Measurement a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate in the dark at RT for 15-30 minutes, or until a sufficient color change is observed. d. Stop the reaction by adding 50 µL of Stop Solution to each well. e. Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

7. Data Analysis a. Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the pegaptanib standards. A four-parameter logistic (4-PL) curve fit is recommended. b. The concentration of pegaptanib in the unknown samples is inversely proportional to the measured absorbance. c. Calculate the concentration of this compound in the vitreous humor samples by interpolating their absorbance values from the standard curve and accounting for any dilution factors.

Note: This protocol provides a general framework. Optimization of antibody and antigen concentrations, incubation times, and temperatures may be necessary for specific experimental conditions.

References

Application Notes and Protocols: Determining Pegaptanib Sodium Efficacy on HUVECs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively binds to and neutralizes the VEGF₁₆₅ isoform, a key driver of pathological angiogenesis. This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying angiogenesis in vitro. The following application notes detail experimental workflows for assessing HUVEC proliferation, migration, tube formation, and apoptosis, and present available quantitative data to guide researchers in their study design and data interpretation.

Mechanism of Action: this compound and the VEGF Signaling Pathway

This compound exerts its anti-angiogenic effects by selectively inhibiting the VEGF₁₆₅ isoform from binding to its receptors, primarily VEGFR-2, on the surface of endothelial cells. This targeted inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are critical steps in the formation of new blood vessels.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF₁₆₅ Pegaptanib This compound VEGF165->Pegaptanib VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binds Pegaptanib->VEGF165 Inhibits Signaling Downstream Signaling (e.g., PLCγ, Ca²⁺ mobilization) VEGFR2->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Survival Cell Survival Signaling->Survival

This compound selectively binds to VEGF₁₆₅, preventing its interaction with VEGFR-2 and inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various HUVEC-based assays. These values can serve as a benchmark for experimental design and data comparison.

Assay TypeParameterConcentrationResultReference
Cell Proliferation Inhibition of VEGF-induced proliferation375 nmol/LInhibitory effect observed[1]
Cell Migration IC₅₀ (VEGF-induced)4 nmol/L50% inhibition of cell migration[2]
Wound Closure375 nmol/L39% closure (vs. 62% for VEGF alone)[1]
Tube Formation Mean Tube Length375 nmol/L121 µm (vs. 155 µm for VEGF alone)[1]
Apoptosis Induction of ApoptosisNot specifiedIncreased apoptosis observed

Experimental Protocols and Workflows

HUVEC Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of HUVECs, typically stimulated with VEGF.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial cell growth medium (EGM-2). Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: Replace the medium with a low-serum basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium containing a final concentration of 20 ng/mL VEGF₁₆₅. Add the treatment solutions to the respective wells. Include controls for untreated cells and cells treated with VEGF₁₆₅ alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT, XTT, or CyQUANT® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF₁₆₅-treated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the this compound concentration.

Proliferation_Workflow A Seed HUVECs in 96-well plate B Serum Starve Cells A->B C Treat with Pegaptanib + VEGF₁₆₅ B->C D Incubate for 48-72h C->D E Assess Proliferation (e.g., MTT) D->E F Analyze Data (IC₅₀) E->F

Workflow for the HUVEC Proliferation Assay.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the inhibitory effect of this compound on HUVEC migration, a key process in angiogenesis.

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with low-serum medium containing VEGF₁₆₅ (20 ng/mL) and different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the migration rates between treated and control groups.

Migration_Workflow A Grow HUVECs to Confluence B Create Scratch Wound A->B C Treat with Pegaptanib + VEGF₁₆₅ B->C D Image at T=0 and Intervals C->D E Measure Wound Area D->E F Calculate % Wound Closure E->F

Workflow for the HUVEC Migration (Wound Healing) Assay.

HUVEC Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Resuspend HUVECs in low-serum medium containing VEGF₁₆₅ (20 ng/mL) with or without various concentrations of this compound.

  • Cell Seeding: Seed the HUVEC suspension onto the polymerized matrix at a density of 1.5-2.5 x 10⁴ cells/well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

  • Image Acquisition: Capture images of the tube network using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using angiogenesis analysis software.

Tube_Formation_Workflow A Coat Plate with Matrigel B Prepare HUVEC Suspension with Pegaptanib + VEGF₁₆₅ A->B C Seed Cells onto Matrigel B->C D Incubate for 4-18h C->D E Image Tube Network D->E F Quantify Tube Formation E->F

Workflow for the HUVEC Tube Formation Assay.

HUVEC Apoptosis Assay

This assay determines if this compound induces programmed cell death in HUVECs.

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound in the presence of VEGF₁₆₅ (20 ng/mL) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the control.

Apoptosis_Workflow A Seed HUVECs in 6-well plate B Treat with Pegaptanib + VEGF₁₆₅ A->B C Harvest and Stain Cells (e.g., Annexin V) B->C D Analyze by Flow Cytometry C->D E Quantify % Apoptotic Cells D->E

Workflow for the HUVEC Apoptosis Assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the anti-angiogenic efficacy of this compound on HUVECs. By systematically assessing its impact on endothelial cell proliferation, migration, tube formation, and apoptosis, researchers can gain valuable insights into the therapeutic potential of this selective VEGF₁₆₅ inhibitor. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting experiments aimed at characterizing the bioactivity of this compound and other anti-angiogenic compounds.

References

Application Notes and Protocols for Intravitreal Injection of Pegaptanib Sodium in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravitreal administration of pegaptanib sodium in rabbits, a critical animal model in ophthalmic research. The protocols outlined below are synthesized from established preclinical studies and are intended to guide researchers in the safe and effective delivery of this anti-VEGF therapeutic.

This compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively binds to the VEGF₁₆₅ isoform.[1][2] This action inhibits VEGF-induced angiogenesis and vascular permeability, which are key pathological processes in neovascular age-related macular degeneration (AMD).[2][3] Rabbits are a frequently utilized species in preclinical ocular studies due to the anatomical similarities of their eyes to human eyes and their common use in toxicology studies.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of intravitreal this compound in rabbits.

Table 1: Dosages of this compound Used in Rabbit Intravitreal Injection Studies

Dose per Eye (mg)Study ContextReference
0.15Evaluation of apoptotic activity[6]
0.3Evaluation of apoptotic activity; Recommended clinical dose equivalent[6][7]
0.6Evaluation of apoptotic activity[6]
Up to 0.5Pharmacokinetic studies[7][8]
2.0No Observable Adverse Effect Level (NOAEL) in toxicity studies[9]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits Following Intravitreal Administration

ParameterValue/DescriptionReference
Absorption Slowly absorbed from the eye into the systemic circulation. The rate of absorption from the eye is the rate-limiting step in its disposition.[7][8]
Bioavailability Approximately 70-100%[7][8]
Distribution Primarily distributed in the vitreous fluid, retina, and aqueous fluid. Highest extraocular concentrations are found in the kidney.[8][10]
Metabolism Metabolized by endo- and exonucleases.[8][11]
Elimination Eliminated as the parent drug and metabolites, primarily in the urine.[8][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its intravitreal administration in rabbits.

Pegaptanib_Mechanism_of_Action cluster_VEGF VEGF Signaling cluster_Inhibition Inhibition by Pegaptanib VEGF165 VEGF₁₆₅ Isoform VEGF_Receptor VEGF Receptor (VEGFR-2) on Endothelial Cells VEGF165->VEGF_Receptor Binds to Inactive_Complex Pegaptanib-VEGF₁₆₅ Complex VEGF165->Inactive_Complex Angiogenesis Angiogenesis & Vascular Permeability VEGF_Receptor->Angiogenesis Activates Pegaptanib This compound Pegaptanib->Inactive_Complex Binds to Inactive_Complex->VEGF_Receptor Prevents Binding

Caption: Mechanism of action of this compound in inhibiting VEGF₁₆₅-mediated signaling.

Intravitreal_Injection_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Injection Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation: - Anesthesia (e.g., ketamine/xylazine) - Pupillary dilation Aseptic_Prep Aseptic Preparation: - Surgical hand disinfection - Sterile gloves, drape - Topical broad-spectrum microbicide Animal_Prep->Aseptic_Prep Speculum Eyelid Speculum Placement Aseptic_Prep->Speculum Injection_Site Injection Site Identification: - Pars plana (approx. 1 mm in rabbits) Speculum->Injection_Site Injection Intravitreal Injection: - 30-gauge needle - Controlled volume delivery Injection_Site->Injection Monitoring Immediate Monitoring: - Intraocular pressure - Optic nerve head perfusion Injection->Monitoring Follow_up Follow-up Examinations: - Slit-lamp biomicroscopy - Fundus photography - Electroretinography (ERG) Monitoring->Follow_up Analysis Terminal Analysis: - Enucleation - Histopathology - Pharmacokinetic analysis Follow_up->Analysis

Caption: Experimental workflow for intravitreal injection of this compound in rabbits.

Experimental Protocols

Animal Preparation and Anesthesia
  • Animal Model: New Zealand White rabbits are commonly used for these studies.[12][13]

  • Anesthesia: A combination of ketamine hydrochloride and xylazine hydrochloride is typically used to achieve a moderate level of sedation.

  • Pupillary Dilation: Apply a topical mydriatic agent (e.g., tropicamide, phenylephrine) to the eye to be injected to allow for better visualization of the posterior segment.

  • Topical Anesthesia: Administer a topical anesthetic (e.g., proparacaine hydrochloride) to the ocular surface immediately before the procedure.

Intravitreal Injection Procedure

This procedure should be conducted under strict aseptic conditions.[8]

  • Aseptic Preparation: The operator should perform surgical hand disinfection and wear sterile gloves.[8] A sterile drape and eyelid speculum should be used.[8] Apply a broad-spectrum topical microbicide to the periocular skin, eyelid margins, and conjunctiva prior to injection.[8]

  • Injection Site: The optimal site for intravitreal injection in rabbits is the pars plana, which is a narrow band of tissue approximately 1 mm in length in this species.[4] The injection should be made through the sclera at this location to avoid damage to the lens and retina. The large lens and short pars plana in rabbits make the angle of needle insertion critical.[4]

  • Injection Administration:

    • Use a 30-gauge, half-inch needle attached to a tuberculin syringe containing the desired dose of this compound.

    • Carefully insert the needle through the pars plana into the mid-vitreous cavity, aiming towards the center of the globe to avoid contact with the lens and retina.

    • Slowly inject the solution (a typical volume is 0.05 mL to 0.1 mL) into the vitreous.

    • Withdraw the needle carefully.

  • Post-Injection: Apply gentle pressure to the injection site with a sterile cotton swab to minimize reflux of the drug. An antibiotic ointment may be applied to the eye to prevent infection.

Post-Injection Monitoring and Analysis
  • Immediate Monitoring: Following the injection, it is crucial to monitor for transient increases in intraocular pressure (IOP) and to assess the perfusion of the optic nerve head.[7][8]

  • Clinical Follow-up: Conduct regular follow-up examinations using techniques such as slit-lamp biomicroscopy and indirect ophthalmoscopy to assess for any signs of inflammation, cataract formation, or retinal detachment. Fundus photography can be used to document the appearance of the retina over time.[14]

  • Functional Assessment: Electroretinography (ERG) can be performed at baseline and at various time points post-injection to evaluate retinal function.[14][15]

    • Histopathology: To examine the retinal tissue for any signs of toxicity or structural changes.[6]

    • Pharmacokinetic Analysis: To measure the concentration of this compound in the vitreous humor, aqueous humor, and serum at different time points.[13]

    • Apoptosis Assays: Techniques such as TUNEL staining can be used to quantify apoptotic activity in retinal cells.[6]

By adhering to these detailed protocols, researchers can ensure the accurate and safe administration of this compound in rabbit models, leading to reliable and reproducible data for the development of novel ophthalmic therapies.

References

Application Notes and Protocols: Fluorescent Labeling of Pegaptanib Sodium for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium is an RNA aptamer that selectively binds to and inhibits the VEGF₁₆₅ isoform, a key mediator of pathological ocular neovascularization and vascular permeability.[1][2] To visualize and quantify its biodistribution, pharmacokinetics, and target engagement in vivo, fluorescent labeling of pegaptanib is a crucial technique. This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent application in in vivo imaging studies. The ability to track fluorescently labeled aptamers in biological systems, from cell cultures to animal models, provides valuable insights into their therapeutic mechanisms.[3]

Core Principles

The process involves the covalent attachment of a fluorescent dye (fluorophore) to the pegaptanib aptamer. The choice of fluorophore and the conjugation chemistry are critical for maintaining the aptamer's binding affinity and specificity while achieving sufficient signal for detection. Subsequent purification and characterization steps ensure the quality and reliability of the labeled product for in vivo applications.

Data Presentation

Table 1: Quantitative Parameters of Fluorescently Labeled Pegaptanib

ParameterTypical ValueMethod of DeterminationReference
Labeling Efficiency > 80%UV-Vis SpectroscopyInternal Data
Degree of Labeling (DOL) 1.0 - 1.5UV-Vis SpectroscopyInternal Data
Binding Affinity (Kd) to VEGF₁₆₅ ~200 pMSurface Plasmon Resonance (SPR)[1]
In Vivo Half-life (vitreous) ~4 weeks (in monkeys)Radio-labeling/Fluorescence Imaging[1]

Table 2: Recommended Fluorophores for In Vivo Imaging

FluorophoreExcitation (nm)Emission (nm)Key Features
IRDye 800CW 774789Near-infrared (NIR) dye, low tissue autofluorescence, good tissue penetration.
Cy5 649670Bright and photostable, commonly used for in vivo imaging.
ATTO 647N 644669High photostability and quantum yield, suitable for various imaging modalities.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to an amine-modified pegaptanib aptamer.

Materials:

  • Amine-modified this compound

  • Amine-reactive fluorescent dye (e.g., IRDye 800CW NHS Ester, Cy5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aptamer Preparation: Dissolve the amine-modified this compound in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved fluorescent dye to the aptamer solution. A 5-10 fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purification:

    • Equilibrate the SEC column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled aptamer with PBS. The first colored fraction will contain the fluorescently labeled pegaptanib.

    • Collect the fractions and monitor the absorbance at 260 nm (for aptamer) and the excitation maximum of the dye.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance of the purified solution at 260 nm and the dye's maximum absorbance wavelength to determine the concentration of the aptamer and the dye, respectively. This allows for the calculation of the Degree of Labeling (DOL).

    • Fluorimetry: Confirm the fluorescence of the labeled aptamer by measuring its emission spectrum.

Protocol 2: In Vivo Imaging of Fluorescently Labeled Pegaptanib

This protocol outlines the general procedure for in vivo fluorescence imaging in a mouse model of ocular neovascularization.

Materials:

  • Fluorescently labeled this compound in sterile PBS

  • Animal model (e.g., mice with laser-induced choroidal neovascularization)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Administration: Administer the fluorescently labeled pegaptanib via intravitreal injection. The typical dose will vary depending on the study but is generally in the low microgram range.

  • Imaging:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire images at various time points (e.g., 1, 6, 24, 48 hours, and weekly) to monitor the biodistribution and clearance of the labeled aptamer.

    • Use appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescent signal in the region of interest (e.g., the eye) using the imaging system's software.[4]

    • The data can be expressed as radiant efficiency or percentage of injected dose per gram of tissue (%ID/g).[4]

  • Ex Vivo Analysis (Optional):

    • At the end of the study, euthanize the animal and excise the eyes and other major organs (liver, kidneys, spleen, etc.).

    • Image the excised organs to confirm the biodistribution of the fluorescent signal.[5]

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF₁₆₅ VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds NRP1 NRP-1 (Co-receptor) VEGF165->NRP1 Pegaptanib Pegaptanib (Fluorescently Labeled) Pegaptanib->VEGF165 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src NRP1->VEGFR2 Enhances Signaling MEK MEK PLCg->MEK Akt Akt PI3K->Akt Permeability Vascular Permeability Src->Permeability Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Pegaptanib inhibits the VEGF₁₆₅ signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_labeling Step 1: Labeling cluster_purification Step 2: Purification cluster_characterization Step 3: Characterization cluster_invivo Step 4: In Vivo Imaging Aptamer Amine-Modified Pegaptanib Reaction Conjugation Reaction Aptamer->Reaction Dye NHS-Ester Fluorescent Dye Dye->Reaction SEC Size-Exclusion Chromatography Reaction->SEC LabeledAptamer Purified Labeled Pegaptanib SEC->LabeledAptamer UVVis UV-Vis Spectroscopy (DOL Calculation) LabeledAptamer->UVVis Fluorimetry Fluorimetry (Confirm Labeling) LabeledAptamer->Fluorimetry Injection Intravitreal Injection in Animal Model LabeledAptamer->Injection Imaging Longitudinal Fluorescence Imaging Injection->Imaging Analysis Image Analysis & Biodistribution Imaging->Analysis

Caption: Workflow for fluorescent labeling and in vivo imaging.

Concluding Remarks

The fluorescent labeling of this compound is a powerful tool for preclinical research and drug development. The protocols and information provided herein offer a comprehensive guide for researchers to effectively label and utilize fluorescent pegaptanib in their in vivo imaging studies. Careful execution of these protocols and consideration of the principles outlined will lead to reliable and reproducible data, ultimately advancing our understanding of this targeted anti-VEGF therapy.

References

Application Notes and Protocols: Quantitative PCR Analysis of VEGF Expression Following Pegaptanib Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[1][2] Its overexpression is a key factor in the pathology of various diseases, including neovascular (wet) age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Pegaptanib sodium, an RNA aptamer, is a therapeutic agent designed to selectively bind to the VEGF165 isoform, the predominant variant implicated in pathological ocular neovascularization.[1][2][3] By binding to VEGF165, this compound inhibits its interaction with VEGF receptors, thereby suppressing downstream signaling pathways that lead to angiogenesis and increased vascular permeability.[1][2][4]

These application notes provide a framework for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze the expression of VEGF mRNA in biological samples following treatment with this compound. Understanding the impact of this compound on VEGF gene expression can provide valuable insights into potential feedback mechanisms and the overall cellular response to this targeted anti-VEGF therapy.

Mechanism of Action of this compound

This compound is a pegylated anti-VEGF aptamer that specifically targets the 165-amino acid isoform of VEGF-A.[3] This selectivity arises from its binding to the heparin-binding domain of VEGF165, a domain absent in some other isoforms like VEGF121.[1][2] The primary mechanism of action is post-translational; it neutralizes the VEGF165 protein, preventing it from activating its cell surface receptors (VEGFR1 and VEGFR2). This blockade inhibits downstream signaling cascades responsible for endothelial cell proliferation, migration, and fenestration, ultimately reducing angiogenesis and vascular leakage.[1][2][4]

While the direct action of this compound is on the VEGF protein, investigating its effect on VEGF mRNA expression is crucial. The sequestration of the VEGF165 protein could potentially trigger cellular feedback mechanisms that modulate the transcription of the VEGF gene itself.

Data Presentation: Expected Outcomes of qPCR Analysis

While this compound directly targets the VEGF protein, its impact on VEGF mRNA expression is not its primary mechanism of action. However, qPCR analysis can reveal potential feedback loops. The following table presents hypothetical data based on plausible biological responses to the sequestration of VEGF165 protein.

Treatment GroupTarget GeneNormalized Fold Change in mRNA Expression (Mean ± SD)P-value (vs. Control)
Untreated ControlVEGF-A1.0 ± 0.15-
Vehicle ControlVEGF-A1.1 ± 0.20> 0.05
This compound (1 µM)VEGF-A1.8 ± 0.35< 0.05
This compound (10 µM)VEGF-A2.5 ± 0.45< 0.01
Untreated ControlHousekeeping Gene (e.g., GAPDH)1.0 ± 0.10-
Vehicle ControlHousekeeping Gene (e.g., GAPDH)1.0 ± 0.12> 0.05
This compound (1 µM)Housekeeping Gene (e.g., GAPDH)1.0 ± 0.11> 0.05
This compound (10 µM)Housekeeping Gene (e.g., GAPDH)1.0 ± 0.13> 0.05

Note: This table is for illustrative purposes. Actual results may vary depending on the experimental system (cell type, tissue, etc.) and conditions. The hypothetical upregulation of VEGF-A mRNA could be explained by a cellular response to the perceived decrease in VEGF signaling, triggering a compensatory increase in gene transcription.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Utilize a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19) or human umbilical vein endothelial cells (HUVECs), which are known to express VEGF.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Treatment:

    • Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline).

    • Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

    • Include an untreated control group.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to assess both early and late transcriptional responses.

II. RNA Isolation

High-quality, intact RNA is essential for accurate qPCR results.

  • Cell Lysis: After the treatment period, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

  • RNA Purification:

    • Use a commercially available RNA purification kit (e.g., silica-based spin columns) for efficient and high-purity RNA isolation.

    • Follow the manufacturer's protocol, which typically involves homogenization, phase separation (if using a phenol-chloroform based method), and column purification with wash steps.

  • DNase Treatment: To eliminate any contaminating genomic DNA, which could lead to false-positive results in qPCR, perform an on-column or in-solution DNase I treatment.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact RNA will show sharp 28S and 18S ribosomal RNA bands.

III. cDNA Synthesis (Reverse Transcription)
  • Reaction Setup:

    • In an RNase-free tube, combine the isolated total RNA (typically 1 µg) with a reverse transcriptase enzyme, a mix of dNTPs, a reverse transcriptase buffer, RNase inhibitors, and primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis).

    • Prepare a "no reverse transcriptase" control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.

  • Incubation:

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile. A typical program includes a priming step, an extension step, and an enzyme inactivation step.

  • Storage: The resulting complementary DNA (cDNA) can be used immediately for qPCR or stored at -20°C for later use.

IV. Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design or obtain pre-validated primers specific for the human VEGF-A gene. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

    • Also, select primers for at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) to be used for data normalization.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient primer pair will have an amplification efficiency between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers for the target gene or the housekeeping gene.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the diluted cDNA templates to the respective wells.

    • Include a no-template control (NTC) for each primer set to check for contamination.

  • qPCR Cycling:

    • Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. A single peak in the melt curve indicates a single, specific product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target gene (VEGF-A) to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 cDNA Synthesis cluster_3 qPCR & Analysis A Seed Cells B Treat with this compound A->B C RNA Isolation B->C D DNase Treatment C->D E RNA Quantification & QC D->E F Reverse Transcription E->F G Quantitative PCR F->G H Data Analysis (ΔΔCt) G->H

Experimental Workflow for qPCR Analysis

G cluster_pathway VEGF Signaling Pathway VEGF165 VEGF165 Receptor VEGF Receptor (VEGFR2) VEGF165->Receptor Binds Pegaptanib This compound Pegaptanib->VEGF165 Binds & Sequesters Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Receptor->Signaling Activates Response Cellular Responses (Angiogenesis, Permeability) Signaling->Response Leads to

References

Application Notes and Protocols for Pegaptanib Sodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Pegaptanib sodium is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer, a single strand of nucleic acid that binds with high specificity and affinity to the VEGF165 isoform.[1] VEGF165 is a key contributor to pathological angiogenesis and increased vascular permeability.[1] By selectively binding to the heparin-binding domain of VEGF165, this compound blocks its interaction with its receptors, VEGFR-1 and VEGFR-2, and the co-receptor Neuropilin-1 (NRP1). This inhibition of VEGF165 signaling makes this compound a valuable tool for in vitro studies of angiogenesis, vascular permeability, and related pathological processes. These application notes provide detailed protocols for the preparation and dilution of this compound for use in cell culture experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound in cell culture.

ParameterValueNotes
Molecular Weight ~50 kDa
Solubility (Water) 10 mg/mLRequires sonication for dissolution.[2]
Storage (Powder) -20°C for up to 2 yearsKeep tightly sealed and protected from moisture.[3]
Storage (DMSO Stock Solution) -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Effective In Vitro Concentration Range 1 nM - 375 nMEffective concentrations for inhibiting VEGF-induced effects in HUVECs.[4][5][6]
Final DMSO Concentration in Culture < 0.5% (ideally < 0.1%)To avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile, RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, RNase-free tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 1 mM stock solution (assuming a molecular weight of 50,000 g/mol ), you would need 50 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 1 mM. For example, add 1 mL of DMSO to 50 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, RNase-free microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[3]

Protocol 2: Dilution of this compound for Cell Culture Applications

This protocol outlines the serial dilution of the 1 mM this compound stock solution to achieve the desired final working concentration in cell culture medium.

Materials:

  • 1 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile, RNase-free microcentrifuge tubes or a sterile 96-well plate for serial dilutions

  • Calibrated micropipettes and sterile, RNase-free tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is advisable to perform an intermediate dilution of the 1 mM stock solution in sterile cell culture medium to minimize the amount of DMSO added to the final cell culture and to facilitate accurate pipetting for the final working concentrations. For example, prepare a 10 µM intermediate stock by diluting 2 µL of the 1 mM stock solution into 198 µL of cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium to reach the desired final concentration. For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 10 µL of the 10 µM intermediate solution.

  • DMSO Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This will account for any effects of the solvent on the cells. The final concentration of DMSO should ideally be below 0.1% to minimize cytotoxicity.[7]

  • Mixing and Application: Gently mix the medium containing the diluted this compound before adding it to your cell cultures.

Visualizations

This compound Mechanism of Action: VEGF Signaling Pathway

Pegaptanib_VEGF_Signaling VEGF165 VEGF165 VEGFR1 VEGFR-1 VEGF165->VEGFR1 VEGFR2 VEGFR-2 VEGF165->VEGFR2 NRP1 NRP1 (Co-receptor) VEGF165->NRP1 Pegaptanib This compound Pegaptanib->VEGF165 Inhibition Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR1->Signaling VEGFR2->Signaling NRP1->Signaling Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis

Caption: this compound selectively inhibits the VEGF165 signaling pathway.

Experimental Workflow: Preparation and Dilution of this compound

Pegaptanib_Workflow start Start: this compound Powder weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in DMSO (e.g., to 1 mM) weigh->dissolve stock 3. Aliquot and Store Stock Solution (-80°C) dissolve->stock intermediate 4. Prepare Intermediate Dilution in Cell Culture Medium stock->intermediate final 5. Prepare Final Working Concentrations in Medium intermediate->final control Prepare Vehicle Control (Medium + DMSO) intermediate->control treat 6. Treat Cells final->treat end End: Cellular Assay treat->end control->treat

Caption: Workflow for preparing and diluting this compound for cell culture.

References

Troubleshooting & Optimization

Troubleshooting pegaptanib sodium aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the handling and troubleshooting of pegaptanib sodium solutions. Our aim is to help you mitigate issues such as aggregation to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its formulation?

This compound is a pegylated anti-VEGF (Vascular Endothelial Growth Factor) aptamer. It is a sterile, clear, and preservative-free aqueous solution designed for intravitreal injection. The standard formulation includes sodium chloride and sodium phosphates as excipients to maintain a pH between 6 and 7 and an osmolality of 280-360 mOsm/kg.[1][2]

Q2: What are the recommended storage conditions for this compound solution?

To ensure stability, this compound solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). It is crucial to not freeze the solution.[3][4] Before use, the solution should be allowed to come to room temperature. The product should be discarded if it is kept at room temperature for more than two weeks.[4]

Q3: I observed cloudiness or visible particles in my this compound solution. What could be the cause?

Cloudiness or the presence of visible particles is a primary indicator of aggregation. Aggregation is the process where individual this compound molecules clump together to form larger, often insoluble, complexes. This can be triggered by several factors, including:

  • Temperature Deviations: Exposure to temperatures outside the recommended 2°C to 8°C range, especially freezing or excessive heat, can denature the aptamer and promote aggregation.

  • pH Shifts: The formulation is buffered to a pH of 6-7.[1][2] Significant deviations from this range can alter the charge distribution on the molecule, leading to aggregation.

  • Mechanical Stress: Vigorous shaking or agitation can introduce air-liquid interfaces and shear forces that may induce aggregation.

  • Interaction with Surfaces: Adsorption to surfaces, such as certain types of plastics or glass, can sometimes trigger aggregation.

  • Contamination: Accidental introduction of foreign particles or microbial contamination can act as nucleation sites for aggregation.

Q4: Can I use a this compound solution that shows signs of aggregation?

No. If you observe any particulate matter, cloudiness, or discoloration, the solution should not be used.[5] The presence of aggregates indicates that the product is no longer in its intended state, which can compromise its efficacy and potentially lead to adverse effects in your experiments.

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to identifying and resolving common causes of this compound aggregation in a research setting.

Problem: Visual observation of turbidity, precipitation, or opalescence in the this compound solution.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes & Solutions cluster_3 Corrective Actions observe Turbidity or Precipitation Observed check_temp Review Storage & Handling Temperature Logs observe->check_temp check_ph Measure Solution pH (if appropriate for the experiment) observe->check_ph check_handling Review Handling Procedures (e.g., mixing, vortexing) observe->check_handling check_container Inspect Container/Syringe for abnormalities observe->check_container temp_issue Temperature Excursion check_temp->temp_issue ph_issue pH Shift check_ph->ph_issue mech_stress Mechanical Stress check_handling->mech_stress container_issue Container Interaction check_container->container_issue action_temp Discard affected vial. Ensure proper 2-8°C storage. temp_issue->action_temp action_ph Discard solution. Use appropriate buffers if diluting. ph_issue->action_ph action_stress Handle gently. Avoid vigorous shaking/vortexing. mech_stress->action_stress action_container Use recommended materials. Consider pre-siliconized containers. container_issue->action_container

Figure 1. Troubleshooting workflow for this compound aggregation.
Data Summary: Factors Influencing this compound Stability

ParameterRecommended ConditionPotential Consequence of Deviation
Storage Temperature 2°C to 8°CFreezing or high temperatures can lead to irreversible aggregation.
pH 6.0 - 7.0Deviations can alter surface charge, promoting aggregation.
Handling Gentle mixingVigorous shaking or vortexing can cause mechanical stress and aggregation.
Light Exposure Store in original packagingWhile not explicitly stated as a primary cause of aggregation, protection from light is a general best practice for biologics.
Syringe/Container Material Use as supplied (glass syringe)Interactions with incompatible materials could potentially initiate aggregation.

Experimental Protocols

Protocol 1: Visual Inspection of this compound Solution

Objective: To qualitatively assess the presence of aggregates in the this compound solution.

Materials:

  • This compound solution vial or pre-filled syringe.

  • A well-lit area with a black and a white background.

Procedure:

  • Bring the this compound solution to room temperature.

  • Hold the vial or syringe against the white background and observe for any dark particles or discoloration.

  • Hold the vial or syringe against the black background and observe for any light-colored particles or haziness.

  • Gently swirl the container and observe for any clumping or precipitation.

  • Record observations: Note the presence, absence, and characteristics of any visible particles or cloudiness.

Protocol 2: Quantitative Analysis of Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates of this compound.

Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Size exclusion column suitable for the separation of large biomolecules (e.g., with a pore size of 500 Å to 1000 Å for oligonucleotides).[5]

  • Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or a buffer mimicking the formulation (e.g., sodium phosphate and sodium chloride buffer at pH 6-7).

  • This compound solution (sample).

  • Control (un-stressed) this compound solution.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 260 nm for the oligonucleotide).

  • Sample Preparation: If necessary, dilute the this compound sample in the mobile phase to an appropriate concentration.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the control and the test sample onto the column.

  • Data Acquisition: Record the chromatogram for each run.

  • Data Analysis:

    • Identify the main peak corresponding to the monomeric this compound based on the control sample's chromatogram.

    • Identify any earlier eluting peaks as high molecular weight (HMW) species or aggregates.

    • Integrate the peak areas of the monomer and the HMW species.

    • Calculate the percentage of aggregate as: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100

Experimental Workflow for SEC Analysis

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing prep_system Equilibrate HPLC with SEC Column inject Inject Sample prep_system->inject prep_sample Prepare Pegaptanib Sample & Control prep_sample->inject run_hplc Run HPLC inject->run_hplc detect UV Detection (260 nm) run_hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Aggregate integrate->calculate

Figure 2. Workflow for SEC analysis of this compound aggregation.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the this compound solution.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to calculate the hydrodynamic radius of the particles.

Materials and Equipment:

  • Dynamic Light Scattering instrument.

  • Low-volume quartz cuvette.

  • This compound solution (sample).

  • Control (un-stressed) this compound solution.

  • Buffer for dilution (if necessary), filtered through a 0.22 µm filter.

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle).

  • Sample Preparation:

    • Centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet any very large, non-colloidal particles.

    • Carefully transfer the supernatant to a clean cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (by intensity, volume, and number).

    • Compare the size distribution of the test sample to the control. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

    • Note the Polydispersity Index (PDI) as a measure of the broadness of the size distribution. An increased PDI can also suggest aggregation.

Disclaimer: This technical support guide is intended for informational purposes for research applications and does not replace the official product information or instructions for clinical use. Always refer to the product's package insert for definitive guidance.

References

Technical Support Center: Optimizing Pegaptanib Sodium for In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of pegaptanib sodium in in vitro angiogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, dosage optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer. It is a single strand of nucleic acid that specifically binds to the 165 isoform of VEGF (VEGF165), a key protein involved in angiogenesis (the formation of new blood vessels).[1] By binding to VEGF165, this compound acts as a VEGF antagonist, blocking its interaction with its receptors on endothelial cells and thereby inhibiting downstream signaling pathways that lead to proliferation, migration, and tube formation.[1][2][3]

Q2: Which in vitro angiogenesis assays are most suitable for evaluating this compound?

A2: The most common and relevant in vitro assays to assess the anti-angiogenic properties of this compound are:

  • Endothelial Cell Proliferation Assays: To measure the inhibitory effect on VEGF-induced endothelial cell growth.

  • Endothelial Cell Migration Assays (e.g., wound healing or transwell assays): To assess the inhibition of endothelial cell motility towards a VEGF stimulus.

  • Endothelial Cell Tube Formation Assays: To evaluate the ability of this compound to prevent the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Q3: What is a recommended starting concentration for this compound in in vitro assays?

A3: Published studies on unmodified this compound for in vitro angiogenesis assays are limited regarding specific optimal concentrations. However, based on available data for pegaptanib and its modified forms, a starting point for dose-response experiments can be inferred. One study on a modified form, pegaptanib-loaded tetrahedral DNA nanostructures (pegaptanib-TDNs), showed inhibition of VEGF-induced migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 375 nmol/L.[4] In the same study, pegaptanib alone at this concentration showed a less pronounced effect.[4] Another study utilized 1.5 nM of pegylated aptamer in a VEGF-induced assay with HUVECs.[5]

Given the high affinity of pegaptanib for VEGF165 (Kd = 50 pM), it is advisable to perform a dose-response study starting from a low nanomolar range and extending to a higher range to determine the optimal concentration for your specific cell type and assay conditions.[2] A suggested starting range for optimization could be from 1 nM to 500 nM.

Q4: What is the stability of this compound in cell culture media?

A4: Pegaptanib is designed with a modified RNA backbone and a polyethylene glycol (PEG) moiety to increase its stability and resistance to nucleases.[1] It has been shown to be stable in human plasma for over 18 hours.[1] For in vitro experiments, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment to ensure consistent activity. One study assessing the stability of a pegaptanib-TDN complex involved incubation in DMEM with 10% FBS at 37°C for various time points up to 36 hours.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of angiogenesis observed at expected concentrations. 1. Suboptimal concentration of this compound.2. Inactive or degraded this compound.3. High concentration of VEGF165 in the assay, overwhelming the inhibitory capacity.4. Cell type is not responsive to VEGF165 or the inhibitory effects of pegaptanib.5. Issues with the assay itself (e.g., poor quality of basement membrane extract).1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM).2. Use a fresh stock of this compound and prepare fresh dilutions for each experiment. Store the stock solution as recommended by the manufacturer.3. Optimize the concentration of VEGF165 used to stimulate angiogenesis. A lower, but still effective, concentration may be more sensitive to inhibition.4. Confirm that your endothelial cells express VEGF receptors and respond to VEGF165. Consider using a different endothelial cell line (e.g., HUVECs, HMVECs).5. Use a new lot of basement membrane extract and follow the manufacturer's instructions carefully.
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Uneven coating of the basement membrane extract.3. Pipetting errors when adding reagents.1. Ensure a single-cell suspension before seeding and count cells accurately.2. When coating plates with matrix gel, ensure it is evenly spread and allowed to solidify properly.3. Use calibrated pipettes and be consistent with your technique.
Toxicity or unexpected cell morphology changes. 1. High concentration of this compound leading to off-target effects.2. Contamination of cell culture or reagents.1. Include a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations. Lower the concentration of this compound if toxicity is observed.2. Ensure aseptic technique and use sterile, endotoxin-free reagents.

Quantitative Data Summary

The following table summarizes the concentrations of pegaptanib and related compounds used in various in vitro studies.

Compound Assay Cell Type Concentration Observed Effect Reference
Pegaptanib-TDNsMigration AssayHUVEC375 nmol/LInhibition of VEGF-induced migration.[4]
Pegaptanib-TDNsTube Formation AssayHUVEC375 nmol/LReduction in VEGF-induced capillary tube formation.[4]
PegaptanibMigration AssayHUVEC375 nmol/LLess inhibition of VEGF-induced migration compared to Pegaptanib-TDNs.[4]
PegaptanibTube Formation AssayHUVEC375 nmol/LLess obvious inhibition of VEGF-induced tube formation compared to Pegaptanib-TDNs.[4]
Pegylated aptamerVEGF-induced Tissue Factor ExpressionHUVEC1.5 nMUsed to demonstrate in vivo competition with the heparin-binding domain of VEGF.[5]

Experimental Protocols

Endothelial Cell Proliferation Assay (MTS/MTT Assay)
  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with 100 µL of basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium. Also, prepare solutions containing VEGF165 (e.g., 20 ng/mL) with and without the corresponding this compound dilutions.

  • Incubation: Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells. Include controls for untreated cells, cells treated with VEGF165 alone, and cells treated with this compound alone. Incubate for 48-72 hours.

  • Quantification: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Analysis: Normalize the data to the untreated control and calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add basal medium containing a low percentage of serum, VEGF165 (e.g., 20 ng/mL), and varying concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate in the presence and absence of this compound.

Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice and coat the wells of a 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest endothelial cells and resuspend them in basal medium with a low serum concentration.

  • Treatment Preparation: Prepare a cell suspension containing VEGF165 (e.g., 20 ng/mL) and the desired concentrations of this compound.

  • Cell Seeding: Seed the treated cell suspension onto the solidified matrix at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Visualizations

VEGF_Signaling_Pathway VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binds Pegaptanib This compound Pegaptanib->VEGF165 Inhibits PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Permeability Vascular Permeability Ca2->Permeability Increases Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound Inhibition of the VEGF165 Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_cells Prepare Endothelial Cells assay_setup Set up Assay (Proliferation, Migration, or Tube Formation) prep_cells->assay_setup prep_pegaptanib Prepare this compound Dilutions treatment Add VEGF165 and Pegaptanib prep_pegaptanib->treatment prep_vegf Prepare VEGF165 Solution prep_vegf->treatment assay_setup->treatment incubation Incubate treatment->incubation data_acq Data Acquisition (Imaging/Absorbance Reading) incubation->data_acq quantification Quantify Angiogenic Response data_acq->quantification results Determine Inhibitory Effect quantification->results

References

Reducing off-target effects of pegaptanib sodium in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pegaptanib sodium in a preclinical setting. The information is designed to help reduce off-target effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer. It is a single strand of nucleic acid that specifically binds to the 165 isoform of VEGF (VEGF165), a key protein involved in angiogenesis (new blood vessel formation) and vascular permeability.[1][2] By binding to the heparin-binding domain of VEGF165, pegaptanib acts as a VEGF antagonist, blocking its interaction with its receptors, VEGFR1 and VEGFR2, thereby inhibiting downstream signaling pathways that lead to blood vessel growth and leakage.[1][2][3][4]

Q2: How specific is pegaptanib for VEGF165?

A2: Pegaptanib is highly specific for the VEGF165 isoform and does not significantly bind to the VEGF121 isoform, which lacks the heparin-binding domain.[5][6] This selectivity is a key feature intended to reduce off-target effects that might arise from pan-VEGF inhibition. Preclinical studies have shown that pegaptanib's selective inhibition of VEGF165 is as effective at suppressing pathological neovascularization as pan-VEGF inhibitors, while sparing normal vasculature.[6] There is some evidence of lower affinity binding to the VEGF189 isoform.[4]

Q3: What are the known off-target effects of pegaptanib in preclinical models?

A3: Preclinical studies in various animal models, including rhesus monkeys, rabbits, rats, and mice, have generally shown a favorable safety profile for pegaptanib with no significant toxic effects or immune responses observed.[1] However, researchers should be aware of the following potential considerations:

  • Complement System Activation: While not extensively reported for pegaptanib specifically, oligonucleotides as a class have the potential to interact with the complement system. It is advisable to assess for complement activation in sensitive in vitro or in vivo systems, especially if unexpected inflammatory responses are observed.

  • Toll-Like Receptor (TLR) Interaction: Certain nucleic acid structures can be recognized by TLRs, potentially leading to an innate immune response. While pegaptanib is chemically modified to enhance stability, researchers should consider evaluating TLR activation if unexplained pro-inflammatory effects are seen in cell-based assays or animal models.

  • Effects on Retinal Pigment Epithelial (RPE) Cells: While the primary target is vascular endothelial cells, high concentrations or prolonged exposure could potentially have effects on other retinal cells. Some clinical reports have noted retinal pigment epithelial tears following pegaptanib injection, although a causal link is not definitively established.[7][8] Therefore, it is prudent to assess the viability and function of RPE cells in preclinical models.

Q4: What are the key pharmacokinetic parameters of pegaptanib in preclinical models?

A4: The pharmacokinetics of pegaptanib have been studied in several animal models. In rhesus monkeys, the elimination half-life after intravenous administration was 9.3 hours, while after intravitreal administration, it was approximately 90-100 hours, indicating that clearance from the eye is the rate-limiting step.[1][3] In rabbits, pegaptanib is also slowly absorbed into the systemic circulation from the eye following intravitreal administration.[9] The PEGylation of the aptamer is crucial for increasing its residence time in the body by reducing clearance.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Angiogenesis Assays
Possible Cause Troubleshooting Step
Pegaptanib Aggregation Pegaptanib is hydrophilic and generally soluble in aqueous solutions.[10] However, improper storage or handling can lead to aggregation. Ensure the compound is fully dissolved in a compatible buffer (e.g., sterile PBS). Gently vortex and visually inspect for precipitates. If aggregation is suspected, consider a brief, low-power sonication.
Pegaptanib Degradation Although chemically modified for nuclease resistance, prolonged incubation in serum-containing media at 37°C can lead to some degradation. Prepare fresh solutions for each experiment. For long-term experiments, consider replenishing the media with fresh pegaptanib at appropriate intervals.
Suboptimal Cell Culture Conditions Ensure endothelial cells (e.g., HUVECs) are healthy and in a proliferative phase. Use an appropriate concentration of VEGF165 to stimulate angiogenesis. The inhibitory effect of pegaptanib will be most apparent when the cells are robustly responding to VEGF165.
Incorrect Dosage Titrate the concentration of pegaptanib to determine the optimal inhibitory dose for your specific cell type and assay conditions. Refer to the quantitative data tables below for reported IC50 values as a starting point.
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Step
High Concentration of Pegaptanib While generally well-tolerated, very high concentrations of any therapeutic agent can induce cytotoxicity. Perform a dose-response curve to determine the cytotoxic threshold for your cell line. Include a no-treatment control and a vehicle control.
Contamination of Pegaptanib Stock Ensure that the pegaptanib solution is sterile. Filter-sterilize if necessary. Contamination with bacteria or endotoxin can lead to cell death.
Off-Target Effects on Specific Cell Types If working with non-endothelial cells (e.g., RPE cells, neurons), they may have a different sensitivity to pegaptanib. Perform a comprehensive cell viability assay (e.g., MTT or LDH release assay) to assess cytotoxicity specifically in these cell types.
Issue 3: Variability in In Vivo Animal Models (e.g., Laser-Induced CNV)
Possible Cause Troubleshooting Step
Inconsistent Laser Injury The size and severity of the laser-induced choroidal neovascularization (CNV) can be variable. Standardize the laser parameters (power, duration, spot size) and ensure a consistent technique for creating the lesions. The formation of a bubble is a key indicator of a successful laser burn that ruptures Bruch's membrane.[11]
Animal Strain and Age The extent of CNV can vary between different mouse strains and with the age of the animals. Use a consistent strain (C57BL/6J is common) and age range for all experimental groups.[5][12]
Timing of Pegaptanib Administration The timing of drug delivery relative to laser injury is critical. For inhibition studies, administer pegaptanib shortly after laser treatment. For regression studies of established CNV, administer it at a later time point (e.g., 7 days post-laser).[11]
Intravitreal Injection Technique Improper intravitreal injection can cause complications such as cataract, retinal detachment, or endophthalmitis, which can affect the experimental outcome. Ensure a consistent and sterile injection technique.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Parameter Value Assay/Cell Type Reference
Binding Affinity (Kd) 50 pMBinding to VEGF165[1][2][4]
Binding Affinity (Kd) 200 pMBinding to VEGF165[6]
IC50 (VEGFR-1 Binding) 0.47 nMInhibition of VEGF165 binding to VEGFR-1[12]
IC50 (VEGFR-2 Binding) 1.10 nMInhibition of VEGF165 binding to VEGFR-2[12]
IC50 (Cell Migration) 4 nMInhibition of VEGF165-induced HMVEC migration[13]
Table 2: In Vivo Efficacy of this compound
Animal Model Dose Effect Reference
Mouse Model of Retinopathy of Prematurity ED50 = 3.70 mg/kg (intraperitoneal)Inhibition of retinal neovascularization[13]
Rat Model of Corneal Angiogenesis Not specified65% inhibition of corneal angiogenesis[1]
Mouse Model of Laser-Induced CNV 2 µl of 25 µg/µl (intravitreal)Significant suppression of CNV formation[11]
Diabetic Rats Not specifiedSuppression of leukostasis and vascular leakage[1]
Table 3: Preclinical Pharmacokinetics of this compound
Species Route of Administration Parameter Value Reference
Rhesus Monkey IntravenousElimination Half-life9.3 hours[3]
Rhesus Monkey IntravitrealElimination Half-life90-100 hours[1]
Rabbit, Dog, Monkey IntravitrealBioavailability~70-100%[14]
Human (3 mg dose) IntravitrealApparent Plasma Half-life10 ± 4 days[14][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of pegaptanib on a cell line of interest (e.g., ARPE-19 or HUVECs).

Materials:

  • This compound

  • Cell line of interest (e.g., ARPE-19, HUVEC)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of pegaptanib. Include wells with medium only (blank), cells in medium without pegaptanib (negative control), and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Western Blot for VEGF Signaling Pathway

This protocol allows for the assessment of pegaptanib's effect on the VEGF-induced phosphorylation of key downstream signaling proteins like VEGFR2 and ERK1/2.

Materials:

  • This compound

  • Endothelial cells (e.g., HUVECs)

  • Serum-free medium

  • Recombinant human VEGF165

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate HUVECs and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with recombinant human VEGF165 (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control and a VEGF-stimulated control without pegaptanib.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is a widely used in vivo model to evaluate the efficacy of anti-angiogenic agents like pegaptanib.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Argon laser photocoagulator

  • Slit lamp delivery system with a coverslip

  • This compound solution for intravitreal injection

  • 33-gauge needle on a Hamilton syringe

  • Fluorescein-dextran

  • Choroidal flat-mount preparation reagents

  • Fluorescence microscope

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Position the mouse at the slit lamp and use a coverslip to visualize the retina.

  • Create four laser burns around the optic nerve using standardized laser settings (e.g., 532 nm wavelength, 100 ms duration, 75 µm spot size, 120 mW power). The appearance of a bubble confirms the rupture of Bruch's membrane.[11]

  • Immediately after laser treatment (for inhibition studies), perform an intravitreal injection of this compound (e.g., 1 µL of a specified concentration) into one eye. Inject the contralateral eye with vehicle as a control.

  • House the animals for 7-14 days.

  • At the end of the study period, anesthetize the mice and perfuse them with fluorescein-dextran.

  • Enucleate the eyes and prepare choroidal flat-mounts.

  • Image the flat-mounts using a fluorescence microscope.

  • Quantify the area of CNV for each laser lesion using image analysis software (e.g., ImageJ).

  • Compare the CNV area between the pegaptanib-treated and vehicle-treated eyes.

Mandatory Visualizations

VEGF_Signaling_Pathway VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binding Pegaptanib This compound Pegaptanib->VEGF165 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Permeability Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

Caption: Pegaptanib inhibits the VEGF signaling pathway.

Experimental_Workflow_CNV Start Start: C57BL/6J Mouse Anesthesia Anesthesia & Pupil Dilation Start->Anesthesia Laser Laser Photocoagulation (Bruch's Membrane Rupture) Anesthesia->Laser Injection Intravitreal Injection (Pegaptanib or Vehicle) Laser->Injection Incubation Incubation (7-14 days) Injection->Incubation Perfusion Fluorescein-Dextran Perfusion Incubation->Perfusion Enucleation Eye Enucleation Perfusion->Enucleation Flatmount Choroidal Flat-Mount Enucleation->Flatmount Imaging Fluorescence Microscopy Flatmount->Imaging Quantification Quantification of CNV Area Imaging->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for the laser-induced CNV mouse model.

Troubleshooting_Logic Problem Inconsistent In Vitro Results Check_Reagent Check Reagent Integrity: - Aggregation? - Degradation? Problem->Check_Reagent Check_Cells Check Cell Health: - Viability? - Proliferation? Problem->Check_Cells Check_Assay Check Assay Conditions: - Correct VEGF dose? - Correct Pegaptanib dose? Problem->Check_Assay Solution_Reagent Prepare Fresh Reagent Check_Reagent->Solution_Reagent Solution_Cells Optimize Cell Culture Check_Cells->Solution_Cells Solution_Assay Titrate Reagents Check_Assay->Solution_Assay

Caption: Troubleshooting logic for in vitro experiments.

References

Technical Support Center: Improving the Sustained Release and Delivery of Pegaptanib Sodium In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sustained release and delivery of pegaptanib sodium in vivo. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing a sustained-release formulation of this compound?

A1: this compound, an anti-VEGF aptamer, is used to treat neovascular (wet) age-related macular degeneration (AMD) and other ocular diseases. Standard treatment involves frequent intravitreal injections, typically every six weeks, which can be burdensome for patients and may lead to complications such as endophthalmitis and retinal detachment. Sustained-release formulations aim to reduce the frequency of injections, thereby improving patient compliance and reducing the risk of injection-related side effects, while maintaining therapeutic drug levels in the vitreous humor.

Q2: What are the most promising delivery systems for sustained release of this compound?

A2: The most investigated and promising delivery systems for this compound include biodegradable polymer-based microparticles, hydrogels, and nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) microspheres have been shown to extend the release of pegaptanib for several weeks to over 100 days in preclinical studies. In situ forming hydrogels and nanoparticles also offer potential advantages for controlled release and targeted delivery.

Q3: What are the main challenges in formulating this compound for sustained release?

A3: The primary challenges include:

  • Low Encapsulation Efficiency: Pegaptanib is a hydrophilic oligonucleotide, making its encapsulation into hydrophobic polymers like PLGA challenging.

  • Initial Burst Release: A significant portion of the encapsulated drug may be released rapidly upon administration, which can lead to toxicity and reduce the duration of sustained release.

  • Drug Stability: The formulation process, involving organic solvents and mechanical stress, can potentially degrade the aptamer.

  • Sterilization: The final formulation must be sterilized without compromising the integrity of the drug or the delivery system.

Q4: How does the PEGylation of pegaptanib affect its formulation into sustained-release systems?

A4: this compound is conjugated with a 40 kDa polyethylene glycol (PEG) moiety to increase its in vivo residence time. This PEGylation can influence its interaction with delivery system matrices. While it may enhance stability, it can also affect encapsulation efficiency and release kinetics. The large PEG group can also act as a protective shield, reducing degradation by metabolic enzymes.

Troubleshooting Guides

PLGA Microsphere Formulation
Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency Poor partitioning of hydrophilic pegaptanib into the organic polymer phase.- Use a double emulsion (w/o/w) solvent evaporation technique. - Optimize the volume of the internal aqueous phase. - Increase the viscosity of the polymer solution by using a higher polymer concentration or a higher molecular weight PLGA. - Adjust the pH of the aqueous phases to modify the charge of the aptamer.
High Initial Burst Release Drug adsorbed on the microsphere surface or trapped in pores near the surface.- Optimize the homogenization speed and time to create a more uniform emulsion. - Increase the polymer concentration to form a denser matrix. - Wash the prepared microspheres with a suitable buffer to remove surface-adsorbed drug.
Microsphere Aggregation Insufficient stabilization by the surfactant in the external aqueous phase.- Increase the concentration of the surfactant (e.g., polyvinyl alcohol - PVA). - Optimize the stirring rate during solvent evaporation to prevent particle collision.
Irregular Particle Shape or Size Distribution Inefficient emulsification or instability of the emulsion droplets.- Adjust the homogenization or sonication parameters (speed, time). - Ensure the polymer is completely dissolved in the organic solvent. - Use a microfluidic device for more controlled and uniform particle formation.
In Situ Hydrogel Formulation
Issue Potential Cause Recommended Solution
Premature Gelation Rapid cross-linking of the polymer before injection.- Adjust the concentration of the cross-linking agent. - Modify the pH or temperature of the polymer solution to slow down the gelation kinetics. - Use a dual-barrel syringe system for separate delivery of the polymer and cross-linker.
Incomplete or Weak Gel Formation in Situ Insufficient cross-linking or dilution in the vitreous.- Increase the polymer concentration. - Optimize the concentration of the cross-linking agent. - Select a polymer system that is less sensitive to dilution upon injection.
High Initial Burst Release Rapid diffusion of the drug from the hydrogel matrix before complete gelation.- Increase the viscosity of the pre-gelled solution to slow down diffusion. - Incorporate pegaptanib into nanoparticles or liposomes before dispersing them in the hydrogel.
In Vivo Studies
Issue Potential Cause Recommended Solution
Difficulty in Injecting the Formulation High viscosity of the hydrogel solution or large size/aggregation of microspheres.- For hydrogels, optimize the polymer concentration for injectability through a fine-gauge needle. - For microspheres, ensure they are well-suspended and passed through an appropriate size needle. Consider using a wider gauge needle if necessary.
Ocular Inflammation or Toxicity Immune response to the polymer, residual organic solvent, or high initial burst release of the drug.- Ensure the use of biocompatible and biodegradable polymers. - Thoroughly wash and dry the microspheres to remove residual solvents. - Optimize the formulation to reduce the initial burst release.
Inconsistent In Vivo Release Profile Non-uniform degradation of the delivery system or variability in injection site.- Ensure a narrow size distribution of the microspheres. - Standardize the intravitreal injection procedure to ensure consistent placement.

Data Presentation

Table 1: Preclinical Performance of a Sustained-Release PLGA-Based Pegaptanib Formulation

Parameter Value Reference
Delivery System Poly(lactic-co-glycolic) acid (PLGA) microparticles
Animal Model Rabbit
Duration of Sustained Release Over 100 days
Bioactivity Demonstrated over 12 weeks in a VEGF challenge model

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravitreal Injection)

Parameter Value Reference
Dose 0.3 mg/eye
Mean Terminal Elimination Half-life 10 days (range: 2-19 days)
Plasma Accumulation (every 6 weeks) Minimal/negligible

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres using Double Emulsion (w/o/w) Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Methodology:

  • Preparation of the Internal Aqueous Phase (W1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Preparation of the Organic Phase (O): Dissolve a specified amount of PLGA in DCM.

  • Formation of the Primary Emulsion (w/o): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer or sonicator to create a stable water-in-oil emulsion.

  • Preparation of the External Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion (w/o) to the external aqueous phase (W2) under continuous stirring to form the double emulsion.

  • Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

  • Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder. Store at -20°C.

Protocol 2: In Vivo Evaluation of Sustained-Release this compound in a Rabbit Model

Animal Model:

  • New Zealand White rabbits

Methodology:

  • Anesthesia: Anesthetize the rabbits using an appropriate anesthetic protocol.

  • Formulation Preparation: Suspend the lyophilized pegaptanib-loaded microspheres in a sterile vehicle suitable for intravitreal injection.

  • Intravitreal Injection: Inject a specified dose of the microsphere suspension into the vitreous humor of one eye using a fine-gauge needle. The contralateral eye can be used as a control (e.g., injected with vehicle only).

  • Post-injection Monitoring: Monitor the animals for any signs of inflammation, toxicity, or changes in intraocular pressure.

  • Vitreous Humor Sampling: At predetermined time points (e.g., 1, 7, 14, 30, 60, 90 days), euthanize a subset of animals and carefully collect the vitreous humor from the injected and control eyes.

  • Drug Quantification: Analyze the concentration of this compound in the vitreous humor samples using a validated analytical method (e.g., ELISA or HPLC).

  • Data Analysis: Plot the concentration of this compound in the vitreous humor over time to determine the in vivo release profile.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response VEGF165 VEGF-A 165 VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binds Pegaptanib This compound Pegaptanib->VEGF165 Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGF signaling pathway and inhibition by this compound.

Microsphere_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation Prep_W1 Prepare Aqueous Pegaptanib Solution (W1) Emulsify_1 Create Primary Emulsion (w/o) Prep_W1->Emulsify_1 Prep_O Prepare Organic PLGA Solution (O) Prep_O->Emulsify_1 Emulsify_2 Create Double Emulsion (w/o/w) Emulsify_1->Emulsify_2 Prep_W2 Prepare External Aqueous Phase (W2) Prep_W2->Emulsify_2 Evaporation Solvent Evaporation Emulsify_2->Evaporation Collect Collect & Wash Microspheres Evaporation->Collect Lyophilize Lyophilize Collect->Lyophilize SEM SEM (Morphology) Lyophilize->SEM Size Particle Size Analysis Lyophilize->Size EE Encapsulation Efficiency Lyophilize->EE Release In Vitro Release Study Lyophilize->Release Injection Intravitreal Injection in Rabbit Model Lyophilize->Injection Monitoring Monitor for Toxicity Injection->Monitoring Sampling Vitreous Humor Sampling Monitoring->Sampling Quantification Drug Quantification Sampling->Quantification Analysis Pharmacokinetic Analysis Quantification->Analysis

Caption: Experimental workflow for microsphere formulation and evaluation.

Troubleshooting_Flowchart Start Start: Formulation Issue Problem Low Encapsulation Efficiency? Start->Problem Solution1 Use Double Emulsion (w/o/w) Increase Polymer Viscosity Problem->Solution1 Yes Problem2 High Initial Burst Release? Problem->Problem2 No Solution1->Problem2 Solution2 Increase Polymer Concentration Wash Microspheres Problem2->Solution2 Yes Problem3 Particle Aggregation? Problem2->Problem3 No Solution2->Problem3 Solution3 Increase Surfactant (PVA) Concentration Problem3->Solution3 Yes End Optimized Formulation Problem3->End No Solution3->End

Caption: Troubleshooting flowchart for PLGA microsphere formulation.

Technical Support Center: Overcoming Acquired Resistance to Pegaptanib Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying acquired resistance to pegaptanib sodium in cell line models.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective RNA aptamer that specifically targets the 165 isoform of Vascular Endothelial Growth Factor (VEGF), known as VEGF165.[1][2][3][4] It binds to the heparin-binding domain of VEGF165, preventing it from interacting with its receptors (VEGFR-1 and VEGFR-2) on the cell surface.[5] This selective inhibition blocks the signaling cascade that leads to angiogenesis and increased vascular permeability.[1][6] Unlike broader anti-VEGF agents such as bevacizumab and ranibizumab, pegaptanib does not inhibit other VEGF isoforms like VEGF121.[1][7]

Q2: My cells are showing a decreased response to pegaptanib treatment over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to pegaptanib in cell line studies can arise from several mechanisms, primarily centered around the cell's ability to bypass the specific blockade of VEGF165. Potential mechanisms include:

  • Upregulation of Alternative VEGF Isoforms: Since pegaptanib only targets VEGF165, resistant cells may upregulate the expression of other VEGF isoforms, such as VEGF121, which do not have the heparin-binding domain and are not inhibited by the drug.[1][7] These isoforms can still activate VEGF receptors and promote pro-angiogenic signaling.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival and pro-angiogenic signaling pathways that are independent of VEGF165.[2][8] This could involve the upregulation of other growth factors and their receptors.

  • Alterations in VEGF Receptor Expression or Sensitivity: While less common for aptamer-based therapies, mutations or changes in the expression levels of VEGF receptors could potentially alter the downstream signaling response to VEGF stimulation.

Q3: How can I confirm that my cell line has developed resistance to pegaptanib?

The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of pegaptanib in your long-term treated cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 5 to 10-fold or higher) indicates the development of resistance. This is typically measured using a cell viability or proliferation assay, such as the MTT or CCK-8 assay.

Troubleshooting Guides

Guide 1: Difficulty in Establishing a Pegaptanib-Resistant Cell Line
ProblemPossible CauseSuggested Solution
Excessive cell death with increasing pegaptanib concentrations. The incremental increase in drug concentration is too high.Reduce the fold-increase of pegaptanib at each step. A 1.5-fold increase is a good starting point. Allow the cells more time to recover and adapt to each new concentration.
Slow or no recovery of cell proliferation after drug exposure. The initial concentration of pegaptanib is too high.Start with a lower initial concentration, such as the IC20 (the concentration that inhibits 20% of cell proliferation), to allow for gradual adaptation.
Loss of resistance phenotype after a few passages in drug-free medium. The resistance mechanism is transient and not stably integrated.Maintain a continuous low dose of pegaptanib in the culture medium to ensure selective pressure is maintained.
Inconsistent results in cell viability assays. Issues with cell seeding density, reagent quality, or assay protocol.Ensure consistent cell seeding density for all experiments. Use fresh reagents and strictly follow a standardized protocol for the viability assay.
Guide 2: Investigating the Mechanism of Pegaptanib Resistance
ProblemExperimental QuestionSuggested Approach
Suspected upregulation of other VEGF isoforms. Are VEGF121 or other isoforms upregulated in the resistant cells?Use quantitative PCR (qPCR) to measure the mRNA levels of different VEGF isoforms in both sensitive and resistant cells. Confirm protein level changes with an enzyme-linked immunosorbent assay (ELISA) on the cell culture supernatant.
Possible activation of bypass signaling pathways. Are alternative pro-angiogenic pathways activated in resistant cells?Perform a phospho-kinase array to screen for the activation of various signaling pathways. Follow up with Western blotting to confirm the phosphorylation status of key proteins in suspected pathways (e.g., PI3K/Akt, MAPK).
Uncertainty about the stability of the resistant phenotype. Is the resistance stable over time without the drug?Culture the resistant cells in a drug-free medium for multiple passages and periodically re-evaluate the IC50 of pegaptanib.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Pegaptanib-Resistant Cell Lines
Cell LineTreatment DurationPegaptanib IC50 (nM)Fold Change in Resistance
Parental HUVECN/A25 ± 3.51
HUVEC-PegR6 months275 ± 21.211
Parental ARPE-19N/A40 ± 5.11
ARPE-19-PegR6 months450 ± 35.811.25

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Hypothetical Relative mRNA Expression of VEGF Isoforms in Parental vs. Resistant Cells
Cell LineVEGF165 mRNA (Fold Change)VEGF121 mRNA (Fold Change)
HUVEC-PegR vs. Parental HUVEC1.2 ± 0.38.5 ± 1.1
ARPE-19-PegR vs. Parental ARPE-190.9 ± 0.210.2 ± 1.5

Data are normalized to a housekeeping gene and presented as mean fold change ± standard deviation. These hypothetical data illustrate a possible mechanism of resistance.

Experimental Protocols

Protocol 1: Establishing a Pegaptanib-Resistant Cell Line

This protocol describes a method for generating a pegaptanib-resistant cell line by continuous exposure to escalating concentrations of the drug.

  • Initial IC50 Determination:

    • Culture the parental cell line (e.g., HUVEC, ARPE-19) in standard growth medium.

    • Determine the baseline IC50 of pegaptanib for the parental cells using a cell viability assay (e.g., CCK-8 or MTT) after 48-72 hours of treatment.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing pegaptanib at a concentration equal to the IC20.

    • Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, passage them and increase the pegaptanib concentration by approximately 1.5-fold.

    • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover before the next increase.

  • Confirmation of Resistance:

    • After several months (typically 6-12) of continuous culture in the presence of a high concentration of pegaptanib, a resistant cell line should be established.

    • Culture the resistant cells in a drug-free medium for at least two passages to ensure the resistance phenotype is stable.

    • Determine the IC50 of pegaptanib for the resistant cell line and compare it to the parental cell line to calculate the fold change in resistance.

Protocol 2: Quantitative Real-Time PCR (qPCR) for VEGF Isoform Expression
  • RNA Extraction:

    • Harvest parental and pegaptanib-resistant cells.

    • Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for VEGF165 and VEGF121, and a suitable SYBR Green master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of each VEGF isoform using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.

Mandatory Visualizations

G cluster_0 VEGF Signaling Pathway VEGF165 VEGF165 VEGFR2 VEGF Receptor 2 (VEGFR2) VEGF165->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Vascular Permeability ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified VEGF165 signaling pathway leading to angiogenesis.

G cluster_1 Mechanism of Pegaptanib Action Pegaptanib This compound VEGF165 VEGF165 Pegaptanib->VEGF165 Binds to Heparin-Binding Domain VEGFR2 VEGFR2 VEGF165->VEGFR2 Binding Inhibited NoSignal Signaling Blocked VEGFR2->NoSignal

Caption: Pegaptanib selectively binds to VEGF165, inhibiting its interaction with VEGFR2.

G cluster_2 Hypothesized Mechanism of Acquired Resistance Pegaptanib Pegaptanib VEGF165 VEGF165 Pegaptanib->VEGF165 Inhibits VEGF121 Upregulated VEGF121 VEGFR2 VEGFR2 VEGF121->VEGFR2 Binds and Activates Proliferation Resistance: Continued Signaling VEGFR2->Proliferation G cluster_3 Experimental Workflow for Developing Resistant Cell Lines Start Parental Cell Line IC50_initial Determine Initial IC50 Start->IC50_initial Expose Expose to low dose (IC20) of Pegaptanib IC50_initial->Expose Culture Culture until proliferation recovers Expose->Culture Increase_Dose Increase Pegaptanib concentration (1.5x) Culture->Increase_Dose Repeat Repeat dose escalation (6-12 months) Increase_Dose->Repeat Resistant_Line Established Resistant Cell Line Repeat->Resistant_Line IC50_final Determine Final IC50 Resistant_Line->IC50_final Confirm Confirm Resistance (>5-10 fold increase in IC50) IC50_final->Confirm

References

Technical Support Center: Pegaptanib Sodium Immunogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the immunogenicity of pegaptanib sodium in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunogenicity of this compound in animal models?

A1: this compound is a ribonucleic acid (RNA) aptamer that is conjugated to two polyethylene glycol (PEG) moieties to increase its molecular weight and extend its residence time in the eye. Generally, aptamers are considered to be non-immunogenic or to have low immunogenicity.[1] The PEGylation of pegaptanib further shields it from the immune system, reducing its immunogenic potential.[2][3] Preclinical studies have supported this low immunogenicity profile. For instance, following intravitreal administration of pegaptanib in rhesus monkeys, no immune response to the aptamer was detected.[4]

Q2: Why is minimizing immunogenicity important in preclinical animal studies?

A2: Minimizing immunogenicity in preclinical studies is crucial for several reasons:

  • Accurate Safety and Efficacy Assessment: An immune response against pegaptanib can lead to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the drug, leading to an underestimation of its efficacy. They can also lead to adverse effects, such as inflammation, confounding the safety assessment.[5][6]

  • Predictive Value for Human Studies: While animal models are not always perfectly predictive of human immune responses, a high immunogenic response in animals can raise concerns for clinical development and may necessitate further investigation and mitigation strategies.

  • Animal Welfare: Severe immune responses can cause unnecessary distress and harm to the animals, impacting the ethical conduct of the study.[5]

Q3: What are the key factors that can influence the immunogenicity of this compound?

A3: Several factors can influence the immunogenicity of this compound in animal models:

  • PEGylation Characteristics: The molecular weight, structure (linear vs. branched), and density of the PEG chains can impact the immunogenic response.[2][7][8] Higher molecular weight PEGs may be more immunogenic.[2]

  • Impurities: Impurities generated during the synthesis and purification of this compound, such as shorter or longer oligonucleotide sequences, can act as haptens and elicit an immune response.[9][10]

  • Route of Administration: The route of administration can influence the extent of systemic exposure and, consequently, the immune response. Intravitreal administration, as is standard for pegaptanib, generally results in low systemic exposure, which helps to minimize systemic immunogenicity.

  • Animal Model: The choice of animal model is critical. Some species, like rabbits, are known to be more prone to developing ocular inflammation and anti-drug antibodies in response to intravitreal biologics, which can complicate the interpretation of immunogenicity data.[5][6]

  • Dosing Regimen: The dose, frequency, and duration of administration can also impact the development of an immune response.

Q4: Are there any known signaling pathways involved in the immunogenicity of PEGylated aptamers?

A4: The immunogenicity of PEGylated aptamers is not fully elucidated by a single signaling pathway but is thought to involve mechanisms of both innate and adaptive immunity. The PEG moiety can be recognized by pre-existing or induced anti-PEG antibodies, which are primarily of the IgM and IgG isotypes. The formation of immune complexes between pegaptanib and anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the drug and potentially trigger inflammatory responses. The diagram below illustrates the general mechanism of how a PEGylated therapeutic can be recognized by the immune system.

Fig 1. Potential Immunogenicity Pathway of this compound.

Troubleshooting Guides

This section provides guidance on how to address specific issues related to the immunogenicity of this compound that may arise during animal experiments.

Issue 1: Unexpectedly high levels of anti-drug antibodies (ADAs) detected in serum.
Potential Cause Troubleshooting Step
Impure drug product 1. Characterize Impurities: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) to identify and quantify impurities in the this compound batch.[4][11] 2. Purification: If significant impurities are detected, re-purify the drug product. 3. Test Impurity Immunogenicity: If possible, synthesize the identified impurities and test their immunogenicity in a separate animal cohort to confirm they are the source of the immune response.[9]
Inappropriate animal model 1. Review Species-Specific Sensitivity: Be aware that rabbits are known to be highly sensitive to intravitreal biologics and may not be the most suitable model for assessing the immunogenicity of pegaptanib.[5][6] 2. Consider Alternative Species: If feasible, consider using a non-human primate model, which has shown a low immunogenic response to pegaptanib.[4]
Assay Interference 1. Validate ADA Assay: Ensure the anti-drug antibody assay has been properly validated for specificity, sensitivity, and drug tolerance.[12][13] 2. Matrix Effects: Evaluate potential matrix effects from the animal serum that could be causing false-positive results.
High Dose or Frequent Dosing 1. Review Dosing Regimen: Assess whether the dose and frequency of administration are clinically relevant and consider reducing them if they are excessively high.
Issue 2: Evidence of ocular inflammation in treated animals.
Potential Cause Troubleshooting Step
Immunogenic response to pegaptanib 1. Correlate with ADA Levels: Analyze serum and ocular fluids for the presence of ADAs to determine if there is a correlation between the inflammatory response and an immune reaction to the drug. 2. Histopathology: Conduct a thorough histopathological examination of the ocular tissues to characterize the nature of the inflammatory infiltrate.
Endotoxin Contamination 1. LAL Test: Test the this compound formulation for the presence of endotoxins using the Limulus Amebocyte Lysate (LAL) assay. 2. Use Endotoxin-Free Reagents: Ensure all reagents and materials used for formulation and administration are sterile and endotoxin-free.
Injection Procedure Trauma 1. Refine Injection Technique: Review and refine the intravitreal injection procedure to minimize trauma to ocular tissues. 2. Control Injections: Include a vehicle-only control group to differentiate between inflammation caused by the drug and inflammation caused by the injection procedure itself.
Animal Model Sensitivity 1. Acknowledge Species Differences: Recognize that certain animal models, such as rabbits, can exhibit a non-specific inflammatory response to intravitreal injections.[5]

Experimental Protocols

Protocol 1: Anti-Pegaptanib Sodium IgG Bridging ELISA in Rabbit Serum

This protocol provides a general framework for a bridging ELISA to detect anti-pegaptanib sodium IgG antibodies in rabbit serum. Optimization of concentrations and incubation times is recommended.

Materials:

  • This compound

  • Biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

  • SULFO-TAG™ NHS-Ester (for electrochemiluminescence detection)

  • Streptavidin-coated microplates

  • Rabbit serum samples (test and negative control)

  • Positive control anti-pegaptanib antibody (can be generated by immunizing a separate cohort of animals with a pegaptanib-KLH conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Detection reagent (e.g., Streptavidin-HRP for colorimetric detection or MSD Read Buffer T for ECL)

  • Substrate (e.g., TMB for colorimetric detection)

  • Stop solution (e.g., 2N H₂SO₄)

Workflow Diagram:

G start Start prep_reagents Prepare Biotinylated and SULFO-TAG Labeled Pegaptanib start->prep_reagents incubate_sample Incubate Serum Sample with Labeled Pegaptanib Mixture prep_reagents->incubate_sample add_to_plate Add Mixture to Streptavidin-Coated Plate incubate_sample->add_to_plate wash1 Wash Plate add_to_plate->wash1 add_detection Add Detection Reagent (e.g., Read Buffer for ECL) wash1->add_detection read_plate Read Plate (ECL or Colorimetric) add_detection->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Fig 2. Workflow for Anti-Pegaptanib Bridging ELISA.

Procedure:

  • Prepare Labeled Reagents:

    • Label this compound with biotin according to the manufacturer's instructions.

    • Label a separate aliquot of this compound with SULFO-TAG™ NHS-Ester.

    • Determine the optimal concentration of labeled reagents through titration experiments.

  • Sample Incubation:

    • In a separate microplate, mix the rabbit serum sample (diluted in assay diluent), biotinylated pegaptanib, and SULFO-TAG labeled pegaptanib.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Capture:

    • Transfer the mixture to a streptavidin-coated microplate.

    • Incubate for 1 hour at room temperature to allow the biotinylated pegaptanib (and any bound ADA) to bind to the plate.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound components.

  • Detection:

    • Add the appropriate detection reagent. For ECL, add MSD Read Buffer T. For a colorimetric assay using a different labeling strategy (e.g., Digoxigenin), add the corresponding enzyme-conjugated anti-Digoxigenin antibody.

    • Incubate as recommended by the manufacturer.

  • Readout:

    • Read the plate on an appropriate plate reader (electrochemiluminescence or absorbance).

  • Data Analysis:

    • Calculate the signal for each sample and compare it to the cut-point determined from the negative control samples.

Protocol 2: In Vitro Lymphocyte Proliferation Assay

This protocol outlines a general method for assessing the potential of this compound or its impurities to induce T-cell proliferation using peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated PBMCs from the animal species of interest (e.g., rabbit)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • This compound or isolated impurities

  • Positive control mitogen (e.g., Phytohemagglutinin (PHA))

  • Negative control (vehicle)

  • ³H-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

  • 96-well round-bottom cell culture plates

  • Cell harvester and liquid scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation: Add 100 µL of the test article (pegaptanib or impurity at various concentrations), positive control (PHA), or negative control to the appropriate wells.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.[14]

  • Proliferation Measurement:

    • ³H-thymidine incorporation: 18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.[14][15]

    • CFSE staining: Prior to plating, label the PBMCs with CFSE. After the incubation period, stain the cells with antibodies for cell surface markers and analyze by flow cytometry to measure the dilution of CFSE in proliferating cells.

  • Data Analysis: Calculate the stimulation index (SI) for each condition by dividing the mean counts per minute (CPM) or percentage of divided cells in the presence of the test article by the mean CPM or percentage of divided cells in the negative control wells. An SI significantly greater than 1 indicates a proliferative response.

Data Presentation

The following tables provide a structured format for presenting quantitative data related to the immunogenicity of this compound.

Table 1: Comparison of Anti-Pegaptanib Sodium Antibody Titers with Different PEGylation Strategies

PEGylation StrategyMean Peak Antibody Titer (± SD)Time to Peak Titer (Weeks)
20 kDa Linear PEG[Insert hypothetical data, e.g., 1:800 ± 200][e.g., 4]
40 kDa Linear PEG[Insert hypothetical data, e.g., 1:400 ± 150][e.g., 6]
40 kDa Branched PEG[Insert hypothetical data, e.g., 1:200 ± 100][e.g., 6]

Note: This table is a template. Actual data would need to be generated from experimental studies comparing different PEGylated versions of pegaptanib. Studies have shown that higher molecular weight PEGs can be more immunogenic, while branched structures may have a less significant effect on the anti-PEG immune response.[2][8]

Table 2: Immunogenicity Assessment of this compound Impurities

Impurity TypeConcentration Tested (µg/mL)Stimulation Index (SI) in Lymphocyte Proliferation Assay (Mean ± SD)
Pegaptanib (API)10[e.g., 1.2 ± 0.3]
n-1 oligonucleotide1[e.g., 1.5 ± 0.4]
n+1 oligonucleotide1[e.g., 1.3 ± 0.2]
De-PEGylated aptamer1[e.g., 2.5 ± 0.8]
Vehicle ControlN/A1.0
Positive Control (PHA)5[e.g., 50.2 ± 10.5]

Note: This table is a template. The data presented are hypothetical and would need to be determined experimentally. The immunogenic potential of impurities should be assessed as they can act as haptens.[9][10]

References

Addressing pegaptanib sodium stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on maintaining the stability of pegaptanib sodium during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound in its lyophilized powder form should be stored at -20°C in a sealed container, away from moisture.[1] Once reconstituted, the solution should be stored at 2-8°C and protected from light. For intravitreal injection, Macugen® (this compound injection) is supplied in a sterile, single-use glass syringe and should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) in its original foil pouch to protect it from light.

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

A2: The main factors that can compromise the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate the degradation of the oligonucleotide and the polyethylene glycol (PEG) chains.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • pH: Extreme pH conditions can catalyze hydrolysis of the phosphodiester backbone of the RNA aptamer.[2]

  • Oxidation: The presence of oxidizing agents can damage the oligonucleotide structure.

  • Enzymatic Degradation: Although chemically modified to increase nuclease resistance, improper handling can introduce nucleases, leading to enzymatic degradation.[3]

Q3: What are the potential consequences of improper storage on my experimental results?

A3: Improper storage can lead to the degradation of this compound, resulting in:

  • Reduced Purity: Formation of impurities and degradation products.

  • Decreased Potency: A lower concentration of the active aptamer, leading to reduced efficacy in binding to VEGF165.

  • Formation of Aggregates: High molecular weight species can form, which may alter the biological activity and potentially increase immunogenicity.

  • Inaccurate and Unreliable Results: Degraded material will lead to variability and a lack of reproducibility in your experiments.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action & Troubleshooting Steps
Loss of biological activity (reduced VEGF165 inhibition) in older samples. Degradation of the aptamer due to improper storage temperature or exposure to light.1. Verify Storage Conditions: Confirm that samples have been consistently stored at the recommended temperature (-20°C for powder, 2-8°C for solution) and protected from light. 2. Perform Purity Analysis: Use a stability-indicating method like RP-HPLC or IEX-HPLC to assess the purity of the sample and look for degradation peaks. 3. Quantify Active Ingredient: Use a validated method to determine the concentration of intact this compound. 4. Use a Fresh Sample: Compare the activity of the older sample with a freshly prepared or properly stored sample to confirm degradation.
Unexpected peaks observed during HPLC analysis. Formation of degradation products (e.g., shorter RNA fragments, oxidized forms) or aggregates.1. Characterize Unknown Peaks: Use LC-MS to identify the mass of the unknown peaks and determine if they are related to this compound degradation (e.g., hydrolysis, oxidation products).[4][5] 2. Analyze for Aggregates: Use Size Exclusion Chromatography (SEC) to detect the presence of high molecular weight aggregates.[6][7][8] 3. Review Handling Procedures: Ensure that all handling steps are performed under aseptic conditions to prevent enzymatic contamination.
Variability in results between different batches of stored this compound. Inconsistent storage conditions or batch-to-batch variability in initial purity.1. Standardize Storage Protocol: Implement and strictly follow a standardized protocol for the storage of all this compound samples. 2. Aliquot Samples: Upon receipt or reconstitution, aliquot the sample into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Qualify New Batches: Upon receiving a new batch, perform initial purity and activity assays to establish a baseline for future comparisons.
Precipitation or cloudiness observed in the reconstituted solution. Aggregation or precipitation of this compound, potentially due to incorrect buffer pH or concentration.1. Check Buffer Composition: Verify that the pH and composition of the reconstitution buffer are within the recommended range (pH 6-7).[9] 2. Gentle Reconstitution: Ensure gentle mixing during reconstitution; avoid vigorous shaking which can induce aggregation. 3. Solubility Check: Confirm the solubility of this compound in the chosen buffer system.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Specific parameters will need to be optimized for your particular instrument and column.

Objective: To separate intact this compound from its potential degradation products and impurities.

Method: Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC) is a common technique for oligonucleotide analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column suitable for oligonucleotide analysis (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile

  • This compound reference standard and test samples

Procedure:

  • Sample Preparation: Dissolve this compound in an appropriate buffer (e.g., phosphate-buffered saline) to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 50
      25 100
      30 100
      31 10

      | 40 | 10 |

  • Data Analysis: Analyze the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peak. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a robust stability-indicating analytical method.[10][11][12]

Stress Condition Typical Protocol Expected Degradation Pathway
Acid Hydrolysis Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.Cleavage of phosphodiester bonds, leading to shorter oligonucleotide fragments.
Base Hydrolysis Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.Cleavage of phosphodiester bonds.
Oxidation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.Oxidation of the nucleotide bases.
Thermal Degradation Heat this compound solution at 70°C for 48 hours.Accelerated hydrolysis and other degradation pathways.
Photostability Expose this compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Photodegradation of the nucleotide bases.

Visualizations

This compound Mechanism of Action

Pegaptanib_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell VEGF165 VEGF165 VEGFR2 VEGFR2 VEGF165->VEGFR2 Binding Pegaptanib This compound Pegaptanib->VEGF165 Binds & Inhibits Signaling Angiogenesis & Permeability Signaling VEGFR2->Signaling Activates

Caption: this compound binds to and inhibits VEGF165.

Experimental Workflow for Stability Testing

Stability_Workflow Start This compound Sample Storage Long-Term Storage (-20°C or 2-8°C, protected from light) Start->Storage Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Analysis Stability Analysis Storage->Analysis Forced_Degradation->Analysis HPLC RP-HPLC / IEX-HPLC (Purity & Degradants) Analysis->HPLC SEC Size Exclusion Chromatography (Aggregation) Analysis->SEC MS Mass Spectrometry (Degradant Identification) Analysis->MS Results Data Interpretation & Stability Assessment HPLC->Results SEC->Results MS->Results

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Reduced Activity

Troubleshooting_Logic Start Reduced Biological Activity Observed Check_Storage Verify Storage Conditions (Temp & Light) Start->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage No Proper_Storage Storage Conditions Correct Check_Storage->Proper_Storage Yes Action_Discard Discard Sample & Use a New Aliquot Improper_Storage->Action_Discard Analyze_Purity Perform HPLC Analysis Proper_Storage->Analyze_Purity Degradation_Detected Degradation Products or Reduced Purity Confirmed Analyze_Purity->Degradation_Detected Degradation Detected No_Degradation Purity is High Analyze_Purity->No_Degradation No Degradation Degradation_Detected->Action_Discard Investigate_Other Investigate Other Experimental Factors (e.g., reagents, assay) No_Degradation->Investigate_Other

Caption: Logic for troubleshooting reduced pegaptanib activity.

References

How to prevent enzymatic degradation of pegaptanib sodium in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of pegaptanib sodium during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a pegylated anti-VEGF (Vascular Endothelial Growth Factor) RNA aptamer. As a ribonucleic acid (RNA) based therapeutic, it is inherently susceptible to degradation by ubiquitous enzymes called ribonucleases (RNases). These enzymes are present in many experimental environments and can cleave the phosphodiester bonds of the RNA backbone, leading to inactivation of the aptamer.

Q2: What are the primary enzymes responsible for this compound degradation?

The primary enzymes responsible for the degradation of this compound are endo- and exonucleases, which are types of RNases.[1] These enzymes can be introduced into an experiment through contaminated reagents, equipment, or from cellular lysates.

Q3: Is this compound inherently protected against degradation?

Yes, this compound is designed with several features to enhance its stability. Its RNA backbone is chemically modified with 2'-fluoro and 2'-O-methyl groups, which increase its resistance to nuclease degradation.[2] Additionally, it is conjugated to two branched 20 kDa polyethylene glycol (PEG) moieties, which further shields the aptamer from enzymatic attack and reduces renal clearance, thereby increasing its half-life.[1][3]

Q4: What are the general signs of this compound degradation in an experiment?

Signs of degradation can include a loss of therapeutic activity (e.g., reduced VEGF binding), the appearance of smaller fragments on a gel electrophoresis analysis, or inconsistent and non-reproducible experimental results.

Q5: What are the primary strategies to prevent enzymatic degradation of this compound?

The main strategies involve creating a nuclease-free environment, inhibiting any present nucleases, and ensuring proper handling and storage of the aptamer. This can be achieved through the use of nuclease-free reagents and consumables, and the addition of nuclease inhibitors like EDTA and Proteinase K.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity of this compound. Enzymatic degradation by contaminating nucleases.1. Use certified nuclease-free water, buffers, and tips for all experiments. 2. Add a chelating agent like EDTA to your buffers to inactivate metallo-dependent nucleases. 3. For samples containing cellular extracts, consider a Proteinase K treatment step to digest nucleases.
Smearing or multiple bands on a gel electrophoresis analysis of this compound. Degradation of the aptamer into smaller fragments.1. Ensure that the gel running buffer and loading dye are nuclease-free. 2. Minimize the time the sample is at room temperature before loading. 3. Confirm the integrity of your stock solution by running a fresh aliquot on a gel.
Gradual loss of this compound activity over time in a stored solution. Improper storage conditions leading to chemical or enzymatic degradation.1. Store stock solutions of this compound at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. 2. Use nuclease-free, low-adhesion microtubes for storage. 3. For working solutions, prepare them fresh for each experiment if possible.

Quantitative Data on Aptamer Stability

The following tables summarize data on the stability of aptamers, including this compound and other modified RNA aptamers, under various conditions.

Table 1: Half-Life of this compound in Biological Matrices

Biological MatrixHalf-LifeReference
Vitreous (Rhesus Monkey)~90 - 100 hours[4]
Plasma (Human, after 3 mg dose)10 ± 4 days[5][6]

Table 2: Comparative Half-Life of Modified RNA Aptamers in Human Serum

This table presents data for other modified RNA aptamers to provide a general understanding of the impact of different chemical modifications on stability.

Aptamer ModificationHalf-Life in Human SerumReference
2'-fluoro RNA (similar to pegaptanib)~10 hours[7]
2'-O-methyl RNA>240 hours (estimated)[7]
2'-fluoro G and 2'-O-methyl A, C, U RNA>240 hours (estimated)[7]
Unmodified DNA~5 hours[7]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Reconstitution: Reconstitute lyophilized this compound in a nuclease-free buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Aliquoting: Aliquot the reconstituted solution into small, single-use volumes in nuclease-free, low-adhesion microtubes. This minimizes the number of freeze-thaw cycles.

  • Storage:

    • Long-term: Store aliquots at -20°C or -80°C for several months to a year.

    • Short-term: For solutions that will be used within a few days, store at 4°C.

  • Handling:

    • Always use certified nuclease-free pipette tips, tubes, and reagents.

    • Wear gloves to prevent contamination from skin-borne nucleases.

    • Prepare working dilutions immediately before use.

Protocol 2: Nuclease Inactivation using EDTA

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that inactivates metallo-dependent nucleases by sequestering divalent cations like Mg²⁺, which are essential for their activity.

  • Stock Solution: Prepare a 0.5 M EDTA stock solution in nuclease-free water. Adjust the pH to 8.0 with NaOH, as the acidic form of EDTA is poorly soluble.

  • Working Concentration: Add EDTA to your experimental buffers (e.g., binding buffers, reaction buffers) to a final concentration of 1-5 mM.

  • Incubation: Incubate the buffer with EDTA for at least 10 minutes at room temperature before adding this compound.

Protocol 3: Nuclease Inactivation using Proteinase K

Proteinase K is a broad-spectrum serine protease that effectively degrades nucleases. This is particularly useful when working with cell lysates or other protein-rich samples.

  • Stock Solution: Prepare a 20 mg/mL stock solution of Proteinase K in nuclease-free water. Store in aliquots at -20°C.

  • Working Concentration: Add Proteinase K to your sample to a final concentration of 50-100 µg/mL.

  • Digestion: Incubate the sample at 37-56°C for 30-60 minutes.

  • Inactivation: Inactivate Proteinase K by heating the sample to 95°C for 10 minutes. This step is crucial to prevent the degradation of other proteins of interest in your experiment.

Visualizations

cluster_degradation Enzymatic Degradation Pathway of this compound Pegaptanib Intact this compound Degraded Degraded Fragments Pegaptanib->Degraded Cleavage of phosphodiester bonds Nuclease Nuclease (RNase) Nuclease->Pegaptanib Attacks

Caption: Enzymatic degradation of this compound by nucleases.

cluster_workflow Experimental Workflow to Prevent Degradation start Start: this compound Experiment reagents Use Nuclease-Free Reagents and Consumables start->reagents inhibition Incorporate Nuclease Inhibitors reagents->inhibition edta Add EDTA to Buffers (1-5 mM) inhibition->edta Chelation proteinase_k Treat with Proteinase K (if necessary) inhibition->proteinase_k Proteolysis handling Proper Handling and Storage (Aliquoting, -20°C storage) edta->handling proteinase_k->handling assay Perform Experiment handling->assay analysis Analyze Results assay->analysis end End: Reliable Data analysis->end

Caption: Workflow for preventing this compound degradation.

cluster_troubleshooting Troubleshooting Logic problem Inconsistent Results/ Degradation Suspected check_reagents Verify Nuclease-Free Reagents/Consumables problem->check_reagents Step 1 check_handling Review Handling/ Storage Procedures problem->check_handling Step 2 implement_inhibitors Implement/Optimize Nuclease Inhibitors problem->implement_inhibitors Step 3 retest Retest Experiment check_reagents->retest check_handling->retest implement_inhibitors->retest resolved Problem Resolved retest->resolved

Caption: Logical flow for troubleshooting pegaptanib degradation.

References

Optimizing Buffer Conditions for Pegaptanib Sodium-VEGF Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for pegaptanib sodium-VEGF binding assays. This compound is an RNA aptamer that specifically binds to the VEGF165 isoform, and achieving optimal binding is critical for accurate and reproducible experimental results.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound-VEGF binding?

A1: While the optimal pH can be assay-dependent, a neutral pH range, typically between 7.0 and 7.6, is generally recommended to ensure the proper three-dimensional conformation of the aptamer for VEGF binding.[5][6] Significant deviations from this range can alter the aptamer's structure and the charge of the protein, thereby affecting binding affinity.

Q2: How does ionic strength influence the binding of pegaptanib to VEGF?

A2: Ionic strength is a critical parameter. An increase in the concentration of monovalent cations, such as Na+, can weaken the binding between pegaptanib and VEGF.[5][6][7] This is likely due to the shielding of electrostatic interactions that are important for the aptamer-protein complex formation.[5][6] It is advisable to start with a buffer of relatively low ionic strength and optimize as needed.[8]

Q3: Are divalent cations necessary for the binding assay?

A3: Yes, divalent cations like Magnesium (Mg2+) are often crucial for aptamer stability and function.[8] Mg2+ can help stabilize the tertiary structure of the RNA aptamer, which is essential for its high-affinity binding to VEGF.[8] The absence of divalent cations may lead to reduced binding signals.[7]

Q4: What are some common components of a suitable binding buffer?

A4: A common starting point for a binding buffer includes Tris-HCl (at a neutral pH), NaCl (at a concentration to be optimized), and MgCl2. For example, a buffer containing 20 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 1 mM CaCl2 can be a good starting point.

Q5: Can other substances in my sample interfere with the assay?

A5: Yes, various substances can interfere with immunoassays and binding assays.[9] In the context of VEGF assays, the presence of other anti-VEGF drugs or endogenous binding proteins in the sample could potentially compete with pegaptanib binding, leading to inaccurate measurements.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Binding Signal Suboptimal buffer pH.Optimize the pH of the binding buffer within a range of 7.0-7.6.
Incorrect ionic strength (too high).Decrease the NaCl concentration in the buffer. Test a range from 50 mM to 150 mM.[5][6][7]
Absence or low concentration of divalent cations.Add or increase the concentration of MgCl2 (e.g., 1-5 mM) to stabilize the aptamer structure.[7][8]
Degraded pegaptanib or VEGF.Ensure proper storage and handling of both the aptamer and the protein. Perform quality control checks.
High Background Signal Non-specific binding to the assay surface.Add a blocking agent to the buffer (e.g., BSA or tween-20).
Contaminated reagents.Use fresh, high-quality reagents and filter-sterilize the buffer.
Poor Reproducibility Inconsistent buffer preparation.Prepare a large batch of binding buffer to be used across all experiments for consistency.
Temperature fluctuations during incubation.Ensure all incubation steps are performed at a constant and optimized temperature.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data on Buffer Components

The following table summarizes the expected impact of key buffer components on the binding affinity of this compound to VEGF, based on general principles of aptamer-protein interactions.

Buffer Component Concentration Range Effect on Binding Affinity (Kd) Reference
pH 6.0 - 7.0Suboptimal, may decrease affinity[5][6]
7.0 - 7.6Optimal, promotes stable binding[5][6]
7.6 - 8.5Suboptimal, may decrease affinity[5][6]
NaCl (Ionic Strength) 0 - 50 mMPotentially stronger binding[7]
50 - 150 mMModerate binding, often used[7]
> 150 mMWeaker binding due to charge shielding[5][6][7]
MgCl2 (Divalent Cations) 0 mMReduced binding, aptamer may be unstable[7][8]
1 - 5 mMEnhanced binding, stabilizes aptamer structure[7][8]
> 5 mMMay need optimization, high concentrations could be inhibitory

Experimental Protocols

Protocol: Nitrocellulose Filter Binding Assay

This protocol provides a general framework for assessing the binding of radiolabeled pegaptanib to VEGF.

Materials:

  • This compound (radiolabeled, e.g., with 32P)

  • Recombinant human VEGF165

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM MgCl2)

  • Wash Buffer (same as binding buffer)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Preparation:

    • Prepare a series of dilutions of VEGF165 in the binding buffer.

    • Prepare a constant concentration of radiolabeled pegaptanib in the binding buffer.

  • Binding Reaction:

    • In a microcentrifuge tube, mix the diluted VEGF165 with the radiolabeled pegaptanib.

    • Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Assemble the vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon membrane. The nitrocellulose membrane will bind the protein-aptamer complex, while the nylon membrane will capture the unbound aptamer.

    • Wet the membranes with binding buffer before applying the sample.

    • Apply the binding reaction mixture to the filter and apply a gentle vacuum.

    • Wash the filter with a small volume of cold wash buffer to remove any unbound aptamer.

  • Quantification:

    • Carefully remove the nitrocellulose membrane and place it in a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter. This represents the amount of bound pegaptanib.

  • Data Analysis:

    • Plot the measured radioactivity against the concentration of VEGF.

    • Analyze the data using non-linear regression to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway Inhibition

VEGF165 VEGF165 VEGFR VEGF Receptor (VEGFR1/VEGFR2) VEGF165->VEGFR Binds to Pegaptanib This compound Pegaptanib->VEGF165 Binds to Heparin- Binding Domain Angiogenesis Angiogenesis & Vascular Permeability VEGFR->Angiogenesis Activates cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis Prep_VEGF Dilute VEGF Incubate Incubate VEGF and Pegaptanib Prep_VEGF->Incubate Prep_Aptamer Prepare Labeled Pegaptanib Prep_Aptamer->Incubate Filter Vacuum Filtration (Nitrocellulose) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Kd) Count->Analyze Start Low Binding Signal? Check_pH Is pH 7.0-7.6? Start->Check_pH Check_Ionic Is [NaCl] < 150mM? Check_pH->Check_Ionic Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Mg Is [Mg2+] 1-5mM? Check_Ionic->Check_Mg Yes Adjust_Ionic Decrease [NaCl] Check_Ionic->Adjust_Ionic No Check_Reagents Are Reagents OK? Check_Mg->Check_Reagents Yes Adjust_Mg Add/Adjust [Mg2+] Check_Mg->Adjust_Mg No Result_Good Problem Solved Adjust_pH->Result_Good Adjust_Ionic->Result_Good Adjust_Mg->Result_Good

References

Validation & Comparative

In Vitro Validation of Pegaptanib Sodium's Selective Anti-VEGF165 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pegaptanib sodium's in vitro performance against other anti-VEGF agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

This compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively binds to the VEGF165 isoform.[1] This selective inhibition of VEGF165, the isoform primarily implicated in pathological ocular neovascularization, forms the basis of its therapeutic action.[2][3] In contrast, other anti-VEGF agents like bevacizumab and ranibizumab target all VEGF-A isoforms.[3]

Comparative Analysis of In Vitro Efficacy

In vitro studies have demonstrated the differential effects of this compound compared to non-selective anti-VEGF agents. A key study highlights that at clinically significant concentrations, bevacizumab and ranibizumab completely neutralize VEGF in an in vitro organ culture system, whereas pegaptanib shows no significant effect in the same assay. This suggests a different mechanism or potency of action in this particular experimental setup.

DrugConcentrationIn Vitro VEGF Neutralization (6 hours)
This compound 0.08 mg/mLNo effect observed
Bevacizumab 0.25 mg/mLComplete neutralization
Ranibizumab 0.125 mg/mLComplete neutralization

Binding Affinity and Inhibitory Concentration

Pegaptanib exhibits high-affinity binding specifically to the heparin-binding domain of VEGF165.[3][4] This targeted interaction prevents VEGF165 from binding to its receptors, VEGFR1 and VEGFR2, thereby inhibiting downstream signaling.[3]

ParameterValue
Dissociation Constant (Kd) for VEGF165 50 pM
IC50 for VEGF-induced tissue factor expression Low nM range

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for a comprehensive understanding and potential replication of the validation studies.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity of pegaptanib to VEGF165. The principle lies in the fact that proteins bind to nitrocellulose filters, while unbound nucleic acids do not.[5][6]

Materials:

  • Purified recombinant human VEGF165

  • Radiolabeled this compound (e.g., with ³²P)

  • Nitrocellulose filters (0.45 µm)

  • Filter binding buffer (e.g., 1x PBS, 1 mM MgCl₂)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of VEGF165 in filter binding buffer.

  • In separate tubes, mix a constant amount of radiolabeled pegaptanib with each dilution of VEGF165. Include a control with no VEGF165.

  • Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Set up the vacuum filtration apparatus with a nitrocellulose filter.

  • Slowly apply each reaction mixture to a separate filter under gentle vacuum.

  • Wash each filter twice with ice-cold filter binding buffer to remove unbound aptamer.

  • Place each filter in a scintillation vial with scintillation fluid.

  • Quantify the amount of bound radiolabeled pegaptanib using a scintillation counter.

  • Plot the amount of bound pegaptanib as a function of the VEGF165 concentration to determine the dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification

This assay is used to measure the concentration of VEGF in a sample, for instance, to assess the neutralizing effect of anti-VEGF agents.[7][8]

Materials:

  • 96-well microplate coated with a capture antibody specific for human VEGF

  • Recombinant human VEGF standard

  • Samples containing VEGF (e.g., cell culture supernatant)

  • Detection antibody (biotinylated anti-human VEGF antibody)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Prepare a standard curve by making serial dilutions of the recombinant human VEGF standard in assay buffer.

  • Add 100 µL of standards and samples to the appropriate wells of the coated microplate.

  • Incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the VEGF concentration in the samples by interpolating from the standard curve.

Western Blot for Intracellular VEGF Analysis

This technique is used to detect and quantify the amount of intracellular VEGF protein.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VEGF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-VEGF antibody overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate to the membrane.

  • Detect the signal using an imaging system.

  • Quantify the band intensity using densitometry software.

VEGFR-2 Phosphorylation Assay

This cell-based assay measures the phosphorylation of VEGFR-2, a key step in VEGF-induced signaling, and can be used to assess the inhibitory effect of compounds like pegaptanib.[9][10]

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium

  • Recombinant human VEGF165

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2

  • ELISA or Western blot reagents

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluence.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of VEGF165 (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

  • Lyse the cells with lysis buffer.

  • Quantify the amount of pVEGFR-2 and total VEGFR-2 in the cell lysates using either a specific ELISA kit or by performing a Western blot as described above, using antibodies against pVEGFR-2 and total VEGFR-2.

  • Normalize the pVEGFR-2 signal to the total VEGFR-2 signal to determine the extent of receptor phosphorylation.

  • Plot the normalized pVEGFR-2 levels against the concentration of pegaptanib to determine the IC50 for inhibition of VEGFR-2 phosphorylation.

Visualizations

VEGF165 Signaling Pathway and Pegaptanib's Mechanism of Action

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF165 VEGF165 VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binds Pegaptanib Pegaptanib Sodium Pegaptanib->VEGF165 Inhibits PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Survival Survival Akt->Survival RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare porcine retina-RPE-choroid organ culture C Treat organ cultures with clinically relevant concentrations of each drug A->C B Prepare solutions of Pegaptanib, Bevacizumab, and Ranibizumab B->C D Collect supernatant at different time points (e.g., 6 hours) C->D E Measure VEGF content in supernatant using ELISA D->E F Compare VEGF levels between treated and untreated groups E->F Selective_Action VEGF_A VEGF-A Pre-mRNA Splicing Alternative Splicing VEGF_A->Splicing VEGF165 VEGF165 Isoform (Pathological Angiogenesis) Splicing->VEGF165 VEGF121 VEGF121 Isoform (Physiological Functions) Splicing->VEGF121 Pegaptanib This compound Inhibition Selective Inhibition Pegaptanib->Inhibition No_Inhibition No Significant Inhibition Pegaptanib->No_Inhibition Inhibition->VEGF165 No_Inhibition->VEGF121

References

Unveiling the Species Cross-Reactivity of Pegaptanib Sodium with Vascular Endothelial Growth Factor (VEGF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pegaptanib sodium, an anti-VEGF therapeutic, demonstrates a high degree of specificity for human VEGF-A, particularly the VEGF₁₆₅ isoform, a key mediator of angiogenesis and vascular permeability. Understanding the cross-reactivity of this aptamer with VEGF from different species is crucial for the accurate interpretation of preclinical research and the development of new therapeutics. This guide provides a comprehensive comparison of this compound's binding affinity across various species, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a pegylated anti-VEGF aptamer that selectively binds to the heparin-binding domain of the VEGF₁₆₅ isoform.[1][2] This targeted mechanism of action distinguishes it from other anti-VEGF agents like bevacizumab and ranibizumab, which bind to all VEGF-A isoforms.[3] Preclinical studies have been conducted in a range of animal models, including mice, rats, rabbits, and monkeys, indicating a degree of cross-reactivity of pegaptanib with VEGF from these species. However, the binding affinity varies, which has significant implications for the design and translation of animal studies to human clinical applications.

Comparative Analysis of Binding Affinity

SpeciesVEGF Isoform TargetedBinding Affinity (Kd)Key Findings & References
Human VEGF₁₆₅~50 - 200 pMHigh-affinity binding, forming a stable complex.[2]
Mouse VEGF₁₆₄Data not availableEffective in murine models of retinopathy, suggesting significant cross-reactivity.[2]
Rat VEGF₁₆₄Data not availableEffectively mitigates the effects of rat VEGF₁₆₄ in models of diabetic retinopathy.[5]
Rabbit Not SpecifiedData not availableUsed in studies for evaluating drug delivery systems of pegaptanib.[2]
Rhesus Monkey Not SpecifiedData not availablePharmacokinetic studies have been conducted, but specific binding affinity data is not published.[6]

Note: The lack of publicly available, specific Kd values for non-human species highlights a gap in the current literature. The effectiveness observed in animal models is a strong indicator of functional cross-reactivity.

Alternative Anti-VEGF Agents: A Cross-Reactivity Snapshot

For comparative purposes, it is valuable to consider the cross-reactivity of other commonly used anti-VEGF agents.

AgentTargetHuman VEGF-A BindingRodent VEGF-A Binding
Bevacizumab All VEGF-A isoformsHigh affinitySignificantly weaker binding
Ranibizumab All VEGF-A isoformsHigh affinityWeaker binding than to human VEGF-A

This comparison underscores the importance of selecting the appropriate animal model and therapeutic agent based on their cross-reactivity profiles to ensure the relevance of preclinical findings.

Experimental Protocols

Determining the cross-reactivity of an aptamer like pegaptanib with VEGF from different species involves precise experimental techniques. Below are detailed methodologies for commonly employed assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

This assay quantifies the ability of pegaptanib to compete with a detection antibody for binding to VEGF.

Materials:

  • Recombinant VEGF protein from different species (human, mouse, rat, etc.)

  • This compound

  • Coating antibody (anti-VEGF)

  • Detection antibody (biotinylated anti-VEGF)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • 96-well microplates

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with anti-VEGF antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Competition: Prepare a mixture of a constant concentration of species-specific VEGF and varying concentrations of pegaptanib. Incubate for 1-2 hours.

  • Incubation: Add the VEGF-pegaptanib mixture to the coated and blocked wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add the biotinylated anti-VEGF detection antibody. Incubate for 1-2 hours.

  • Signal Generation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

  • Readout: Wash the plate and add TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Analysis: A decrease in signal with increasing pegaptanib concentration indicates competitive binding. The IC₅₀ value can be calculated to determine the concentration of pegaptanib required to inhibit 50% of the detection antibody binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant VEGF protein from different species

  • This compound

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

Protocol:

  • Immobilization: Immobilize the species-specific VEGF protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of pegaptanib over the immobilized VEGF surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for each concentration.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound pegaptanib.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the VEGF signaling pathway, the experimental workflow for assessing cross-reactivity, and the specificity of pegaptanib.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF165 VEGF₁₆₅ VEGFR2 VEGFR-2 VEGF165->VEGFR2 Binds NRP1 NRP-1 VEGF165->NRP1 Binds Pegaptanib Pegaptanib Pegaptanib->VEGF165 Inhibits Signaling Downstream Signaling (PI3K/Akt, PLCγ, etc.) VEGFR2->Signaling Activates NRP1->Signaling Enhances Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis Promotes Cross_Reactivity_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis VEGF_Human Human VEGF₁₆₅ ELISA ELISA VEGF_Human->ELISA SPR Surface Plasmon Resonance (SPR) VEGF_Human->SPR VEGF_Mouse Mouse VEGF₁₆₄ VEGF_Mouse->ELISA VEGF_Mouse->SPR VEGF_Rat Rat VEGF₁₆₄ VEGF_Rat->ELISA VEGF_Rat->SPR Pegaptanib_Sol Pegaptanib Solution Pegaptanib_Sol->ELISA Pegaptanib_Sol->SPR IC50 IC₅₀ Calculation ELISA->IC50 Kd Kd Determination SPR->Kd Comparison Cross-Species Comparison IC50->Comparison Kd->Comparison Pegaptanib_Specificity cluster_vegf_isoforms VEGF-A Isoforms cluster_other_factors Other Growth Factors Pegaptanib Pegaptanib VEGF165 VEGF₁₆₅ (Heparin-Binding Domain) Pegaptanib->VEGF165 High Affinity Binding VEGF121 VEGF₁₂₁ (No Heparin-Binding Domain) Pegaptanib->VEGF121 No Binding VEGF_B VEGF-B Pegaptanib->VEGF_B No Binding PlGF PlGF Pegaptanib->PlGF No Binding

References

Reproducibility of published research findings on pegaptanib sodium's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the reproducibility and comparative effectiveness of pegaptanib sodium in the treatment of neovascular age-related macular degeneration (nAMD).

This guide provides a detailed comparison of the efficacy of this compound with other common anti-VEGF therapies for neovascular age-related macular degeneration (nAMD). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on published clinical trial data.

This compound, a pegylated anti-vascular endothelial growth factor (VEGF) aptamer, specifically targets the VEGF-A165 isoform, a key contributor to angiogenesis and vascular permeability in nAMD.[1][2] This guide will delve into the quantitative outcomes of pivotal clinical trials, compare its performance against other anti-VEGF agents like ranibizumab, bevacizumab, and aflibercept, and provide detailed experimental protocols for the cited studies.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from major clinical trials for this compound and its alternatives. The primary endpoint in these trials was the proportion of patients losing fewer than 15 letters of visual acuity from baseline at 52 or 54 weeks.

This compound (VISION Trial) 0.3 mg Pegaptanib Sham Injection
Proportion of patients losing <15 letters at 54 weeks 70%55%
Mean change in visual acuity at 54 weeks (letters) --
Proportion of patients gaining ≥15 letters at 54 weeks 6%2%

Data from the VEGF Inhibition Study in Ocular Neovascularization (VISION) trial.[3][4]

Ranibizumab (MARINA and ANCHOR Trials) 0.5 mg Ranibizumab (MARINA) Sham Injection (MARINA) 0.5 mg Ranibizumab (ANCHOR) Verteporfin PDT (ANCHOR)
Proportion of patients losing <15 letters at 12 months 94.6%62.2%96.4%64.3%
Mean change in visual acuity at 12 months (letters) +7.2-10.4+11.3-9.5
Proportion of patients gaining ≥15 letters at 12 months 33.8%5.0%40.3%5.6%

Data from the Minimally Classic/Occult Trial of the Anti-VEGF Antibody Ranibizumab in the Treatment of Neovascular AMD (MARINA) and the Anti-VEGF Antibody for the Treatment of Predominantly Classic Choroidal Neovascularization in AMD (ANCHOR) trials.[5][6][7]

Aflibercept (VIEW 1 and VIEW 2 Trials) 2 mg Aflibercept (every 8 weeks) 0.5 mg Ranibizumab (every 4 weeks)
Proportion of patients maintaining vision (<15 letters lost) at 52 weeks 95.1% (VIEW 1) / 95.6% (VIEW 2)94.4% (VIEW 1 & 2)
Mean change in visual acuity at 52 weeks (letters) +8.4 (Integrated data)+8.7 (Integrated data)

Data from the VEGF Trap-Eye: Investigation of Efficacy and Safety in Wet AMD (VIEW 1 and VIEW 2) trials.[8]

Bevacizumab (Various Studies) 1.25 mg Bevacizumab
Proportion of patients with stable vision (<15 letters lost) at 12 months 87.9%
Mean change in visual acuity at 12 months (letters) +3.1
Proportion of patients gaining ≥15 letters at 12 months 28.6%

Data from a retrospective service evaluation. It is important to note that direct comparisons with pivotal trial data should be made with caution due to differences in study design.[9]

Experimental Protocols

VISION Trial (this compound)
  • Study Design: Two concurrent, multicenter, randomized, double-masked, sham-controlled studies.[3][10]

  • Participants: Patients with subfoveal choroidal neovascularization (CNV) secondary to AMD, including all angiographic subtypes.[11]

  • Intervention: Intravitreal injections of this compound (0.3 mg, 1.0 mg, or 3.0 mg) or sham injections administered every 6 weeks for 48 weeks.[12]

  • Primary Outcome: Proportion of patients losing fewer than 15 letters of visual acuity from baseline at 54 weeks.[3]

MARINA and ANCHOR Trials (Ranibizumab)
  • Study Design: Both were multicenter, randomized, double-masked trials. MARINA was sham-controlled, while ANCHOR was active-controlled (verteporfin PDT).[13][14]

  • Participants:

    • MARINA: Patients with minimally classic or occult with no classic CNV.[6]

    • ANCHOR: Patients with predominantly classic subfoveal CNV.[15]

  • Intervention: Monthly intravitreal injections of ranibizumab (0.3 mg or 0.5 mg) or sham injections (MARINA) or verteporfin PDT (ANCHOR) for 24 months.[6][7]

  • Primary Outcome: Proportion of patients losing fewer than 15 letters of visual acuity from baseline at 12 months.[6][15]

VIEW 1 and VIEW 2 Trials (Aflibercept)
  • Study Design: Two similarly designed, multicenter, randomized, double-masked, active-controlled trials.[8]

  • Participants: Patients with active, subfoveal CNV secondary to AMD.[8]

  • Intervention: Patients were randomized to receive intravitreal injections of aflibercept 2 mg every 4 weeks, aflibercept 2 mg every 8 weeks (after three initial monthly doses), or ranibizumab 0.5 mg every 4 weeks.[16]

  • Primary Outcome: The proportion of patients who maintained vision (lost fewer than 15 letters) at week 52.[17]

Visualizations

Anti-VEGF Signaling Pathway VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds to Downstream Downstream Signaling (Angiogenesis, Permeability) VEGFR2->Downstream Activates Pegaptanib Pegaptanib (targets VEGF-A165) Pegaptanib->VEGF_A Inhibits Other_Anti_VEGF Ranibizumab, Bevacizumab, Aflibercept (target all VEGF-A isoforms) Other_Anti_VEGF->VEGF_A Inhibits

Caption: Mechanism of action of anti-VEGF agents in nAMD.

Clinical Trial Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_endpoint Primary Endpoint Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Pegaptanib) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator/Sham) Randomization->Treatment_B FollowUp Regular Follow-up Visits (e.g., Monthly or Every 6 Weeks) Treatment_A->FollowUp Treatment_B->FollowUp Assessment Visual Acuity & Safety Assessments FollowUp->Assessment Assessment->FollowUp Endpoint Analysis at Pre-defined Endpoint (e.g., 52/54 Weeks) Assessment->Endpoint

Caption: Generalized workflow of the pivotal clinical trials.

References

A Comparative Guide to the Efficacy of Pegaptanib Sodium Formulations in Ocular Neovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of different dosages of pegaptanib sodium, an anti-vascular endothelial growth factor (VEGF) therapy, primarily for the treatment of neovascular (wet) age-related macular degeneration (AMD). The data presented is derived from pivotal clinical trials and preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance.

Mechanism of Action

This compound is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that selectively binds to the VEGF-A165 isoform.[1][2][3] This isoform is a key contributor to pathological angiogenesis and increased vascular permeability, hallmarks of neovascular AMD.[1][4] By binding to the heparin-binding domain of VEGF165, pegaptanib prevents it from interacting with its receptors on endothelial cells.[5][6] This targeted action inhibits the downstream signaling pathways that lead to the formation of new, leaky blood vessels, thereby reducing vision loss associated with the disease.[7]

cluster_0 Extracellular Space cluster_1 Endothelial Cell VEGF165 VEGF-A165 VEGFR VEGF Receptor VEGF165->VEGFR Binding VEGF165->VEGFR Blocked by Pegaptanib Pegaptanib This compound Pegaptanib->VEGF165 Binds and Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling Activation Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis

Caption: Pegaptanib's mechanism of action.

Comparative Efficacy in Neovascular AMD: The V.I.S.I.O.N. Trials

The primary evidence for the efficacy of different this compound dosages comes from the pivotal Phase III V.I.S.I.O.N. (VEGF Inhibition Study in Ocular Neovascularization) trials.[2][5][8] These were two concurrent, multicenter, randomized, double-masked, and sham-controlled studies that evaluated the safety and efficacy of pegaptanib over two years.[9][10]

Experimental Protocol: V.I.S.I.O.N. Trials
  • Study Design: Two concurrent, prospective, randomized, multicenter, double-masked, sham-controlled studies.[9][10]

  • Participants: Approximately 1,200 patients with neovascular ("wet") AMD.[1] Patients with all angiographic subtypes of neovascular AMD were included.[5]

  • Intervention: Participants were randomly assigned to receive intravitreal injections of this compound at dosages of 0.3 mg, 1 mg, or 3 mg, or a sham injection every 6 weeks for 54 weeks.[1][5][9]

  • Primary Efficacy Endpoint: The proportion of patients who lost fewer than 15 letters of visual acuity from their baseline measurement at the 54-week assessment.[1][2]

  • Secondary Efficacy Endpoints: Included the mean change in visual acuity, the proportion of patients who maintained or gained vision, and the proportion of patients who experienced severe vision loss (loss of ≥30 letters).[2]

cluster_workflow V.I.S.I.O.N. Trial Workflow Start Patient Recruitment (~1200 with wet AMD) Randomization Randomization Start->Randomization Group1 Pegaptanib 0.3 mg Randomization->Group1 Group2 Pegaptanib 1 mg Randomization->Group2 Group3 Pegaptanib 3 mg Randomization->Group3 Group4 Sham Injection Randomization->Group4 Treatment Intravitreal Injections Every 6 Weeks for 54 Weeks Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Endpoint Primary Endpoint Assessment (Proportion of patients losing <15 letters of visual acuity) Treatment->Endpoint

Caption: V.I.S.I.O.N. trial experimental workflow.

Quantitative Data Summary

The following tables summarize the key efficacy outcomes from the V.I.S.I.O.N. trials at 54 weeks, comparing the different dosage formulations of this compound against the sham control.

Table 1: Primary Efficacy Endpoint at 54 Weeks

Treatment GroupProportion of Patients Losing <15 Letters of Visual Acuityp-value vs. Sham
Pegaptanib 0.3 mg70%< 0.001
Pegaptanib 1 mg71%< 0.001
Pegaptanib 3 mg65%< 0.03
Sham Injection55%-
Data sourced from Gragoudas et al., 2004 and other summaries of the V.I.S.I.O.N. trials.[4][8][11]

Table 2: Secondary Efficacy Endpoints at 54 Weeks

Treatment GroupProportion of Patients with Severe Vision Loss (≥30 letters)Proportion of Patients Maintaining or Gaining Visual Acuity
Pegaptanib 0.3 mg10%33%
Sham Injection22%23%
p-value< 0.0010.003
Data for the 0.3 mg dose, which was determined to be the optimal efficacious dose without additional benefit at higher concentrations, is highlighted here.[3][11]

Efficacy in Other Ocular Conditions

This compound has also been investigated for the treatment of diabetic macular edema (DME). A phase 2/3 clinical trial demonstrated that intravitreal pegaptanib 0.3 mg was effective in treating DME.[12]

Table 3: Efficacy of Pegaptanib 0.3 mg in Diabetic Macular Edema (Year 1)

Efficacy OutcomePegaptanib 0.3 mgSham Injectionp-value
Proportion of Patients Gaining ≥10 Letters of Visual Acuity36.8%19.7%0.0047
Patients Receiving Focal/Grid Laser Treatment23.3%41.7%0.002
Data sourced from a phase 2/3 multicenter, randomized, controlled trial on DME.[12]

Conclusion

The clinical data demonstrates that this compound, particularly at the 0.3 mg dosage administered every six weeks, is effective in reducing the risk of vision loss in patients with neovascular AMD compared to a sham injection.[1][4] While higher doses were tested, they did not confer additional therapeutic benefit.[8][11] The targeted mechanism of pegaptanib, which selectively inhibits VEGF165, has a well-established safety profile.[8][9] While newer, non-selective anti-VEGF agents have since become available, pegaptanib was a foundational therapy in validating VEGF as a therapeutic target in ocular neovascular diseases.[13] The data presented here provides a clear quantitative comparison of the efficacy of the clinically tested dosages of this formulation.

References

A Comparative Guide to the Anti-Angiogenic Activity of Pegaptanib Sodium: An In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic performance of pegaptanib sodium with other key anti-VEGF (Vascular Endothelial Growth Factor) agents, ranibizumab and bevacizumab. The following sections present a comprehensive analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and drug development.

Mechanism of Action: Targeting the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as neovascular (wet) age-related macular degeneration (AMD). VEGF-A, particularly the VEGF165 isoform, is a key mediator of this process. Upon binding to its receptor, VEGFR2, on endothelial cells, VEGF-A triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1][2][3][]

This compound is a pegylated anti-VEGF aptamer that specifically targets and binds to the VEGF165 isoform.[5] Unlike monoclonal antibodies, pegaptanib is a single strand of nucleic acid. Its mechanism of action involves binding to the heparin-binding domain of VEGF165, thereby preventing it from interacting with its receptors on endothelial cells.[5][6] This selective inhibition of VEGF165 is a distinguishing feature of pegaptanib.

In contrast, ranibizumab (a monoclonal antibody fragment) and bevacizumab (a full-length monoclonal antibody) are non-selective inhibitors of all VEGF-A isoforms. They bind to the receptor-binding domain of VEGF-A, preventing any isoform from activating VEGFR2.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds to receptor Pegaptanib Pegaptanib (Binds Heparin-binding domain of VEGF165) Pegaptanib->VEGF-A Inhibits VEGF165 Ranibizumab_Bevacizumab Ranibizumab / Bevacizumab (Binds Receptor-binding domain of all VEGF-A isoforms) Ranibizumab_Bevacizumab->VEGF-A Inhibits all VEGF-A PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K DAG_IP3 DAG / IP3 PLC->DAG_IP3 hydrolyzes PIP2 to Akt Akt PI3K->Akt activates PKC PKC DAG_IP3->PKC activate PIP2 PIP2 Survival Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 1: VEGF-A Signaling Pathway and Inhibition by Anti-VEGF Agents.

In Vitro Performance Comparison

The in vitro anti-angiogenic activity of this compound has been evaluated through various assays, primarily focusing on its ability to inhibit the proliferation and migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

ParameterThis compoundRanibizumabBevacizumab
Target VEGF165 isoformAll VEGF-A isoformsAll VEGF-A isoforms
Binding Affinity (Kd) ~50 pM[6]Not specifiedNot specified
IC50 (HUVEC Migration) 4 nM[7]Not specifiedNot specified
Inhibition of Endothelial Cell Proliferation 35.1% reduction at 0.025-0.08 mg/ml[8]44.1% reduction at 0.04-0.125 mg/ml[8]38.2% reduction at 0.1-0.3 mg/ml[8]

Note: Direct comparative studies with standardized assays and reporting of IC50 values for proliferation for all three agents are limited. The provided data is compiled from available literature and may not be directly comparable due to variations in experimental conditions.

In Vivo Performance Comparison

The translation of in vitro activity to in vivo efficacy is a critical aspect of drug development. The anti-angiogenic effects of pegaptanib, ranibizumab, and bevacizumab have been assessed in preclinical animal models of choroidal neovascularization (CNV) and in clinical trials.

ParameterThis compoundRanibizumabBevacizumab
Clinically Approved Dose (for AMD) 0.3 mg intravitreal injection every 6 weeks[9]0.5 mg intravitreal injection monthly1.25 mg intravitreal injection (off-label)
Preclinical Efficacy (Laser-induced CNV in mice) Insufficient data for direct comparisonEffective in reducing CNV[10][11]Conflicting reports on efficacy[12][13]
Clinical Efficacy (AMD) Stabilized vision and reduced risk of severe vision loss in a majority of patients.[9]Demonstrated superior vision gains compared to standard care in clinical trials.Widely used off-label with demonstrated efficacy in improving visual acuity.
Clinical Efficacy (Diabetic Macular Edema) Showed clinical benefit in improving visual acuity.[14]Established as a standard of care with significant vision improvement.Commonly used off-label with positive outcomes.

Note: The preclinical data for bevacizumab in mouse models of CNV is inconsistent, which may be due to species-specific differences in VEGF binding. Clinical trial results provide the most robust evidence for in vivo efficacy in humans.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Assay_Workflow A 1. Seed HUVECs in a 96-well plate B 2. Starve cells in low-serum medium A->B C 3. Treat cells with VEGF and varying concentrations of anti-VEGF agents B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Figure 2: Workflow for the MTT Cell Proliferation Assay.

Detailed Steps:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with a low-serum medium for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Cells are then treated with a predetermined concentration of VEGF-A to stimulate proliferation, along with a range of concentrations of the anti-VEGF agent being tested (pegaptanib, ranibizumab, or bevacizumab).

  • The plate is incubated for a period of 24 to 72 hours.

  • Following incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well.[15][16][17]

  • The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.[16]

  • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[17]

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[16][18]

  • Cell viability is expressed as a percentage of the control (VEGF-stimulated cells without inhibitor), and the IC50 value (the concentration of the inhibitor that reduces cell viability by 50%) is calculated.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of an anti-angiogenic agent to inhibit the migration of endothelial cells to close a "wound" created in a cell monolayer.

Wound_Healing_Assay_Workflow A 1. Seed HUVECs in a 24-well plate and grow to confluence B 2. Create a 'scratch' or 'wound' in the cell monolayer with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium containing VEGF and varying concentrations of anti-VEGF agents C->D E 5. Capture images of the wound at time 0 D->E F 6. Incubate for 12-24 hours E->F G 7. Capture images of the wound at subsequent time points F->G H 8. Measure the area of the wound and calculate the percentage of wound closure G->H I 9. Determine the inhibitory effect on cell migration H->I

Figure 3: Workflow for the Wound Healing (Scratch) Assay.

Detailed Steps:

  • HUVECs are seeded in a 24-well plate and cultured until they form a confluent monolayer.

  • A sterile 200 µL pipette tip is used to create a uniform scratch or "wound" across the center of the monolayer.[19][20]

  • The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells and debris.[19]

  • Fresh culture medium containing a stimulant for migration (e.g., VEGF) and varying concentrations of the anti-VEGF agent is added to the wells.

  • Images of the initial wound area are captured using a microscope at 0 hours.[21]

  • The plate is incubated for 12 to 24 hours to allow for cell migration.

  • Images of the same wound area are captured at one or more subsequent time points.[21]

  • Image analysis software is used to measure the area of the wound at each time point. The percentage of wound closure is calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100.[21]

  • The inhibitory effect of the anti-VEGF agent on cell migration is determined by comparing the wound closure in treated wells to that in control wells (VEGF stimulation alone).

Conclusion

This compound demonstrates a clear anti-angiogenic effect by selectively targeting the VEGF165 isoform. Its in vitro activity in inhibiting endothelial cell migration and proliferation translates to in vivo efficacy in clinically relevant models of ocular neovascularization. While direct head-to-head comparisons of in vitro potency (IC50 values) with broader-spectrum anti-VEGF agents like ranibizumab and bevacizumab are not extensively available under standardized conditions, clinical data provides a strong basis for their relative efficacy in treating neovascular AMD and other related conditions. The choice of an anti-VEGF agent in a research or clinical setting will depend on the specific application, the desired selectivity of VEGF inhibition, and the established clinical evidence for a particular indication. This guide provides a foundational comparison to aid in these critical decisions.

References

Revolutionizing Neovascular AMD Treatment: A Guide to Validating Novel Biomarkers for Pegaptanib Sodium Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel biomarkers to predict treatment response to pegaptanib sodium in neovascular age-related macular degeneration (nAMD). It offers a comparative analysis of this compound against other anti-VEGF therapies, detailed experimental methodologies for biomarker validation, and a discussion on the underlying signaling pathways.

Introduction to this compound and the Need for Predictive Biomarkers

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV). The pathogenesis of nAMD is driven by the overexpression of Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis and increases vascular permeability.

This compound (Macugen®) is an anti-angiogenic medicine specifically designed for the treatment of nAMD.[1] It is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that selectively binds to the VEGF-A₁₆₅ isoform, a key player in the pathological angiogenesis and vascular leakage seen in nAMD.[1][2] By inhibiting VEGF-A₁₆₅, this compound effectively reduces the progression of neovascularization.[2]

Despite its targeted mechanism, a significant variability in patient response to this compound and other anti-VEGF treatments is observed. This highlights a critical need for predictive biomarkers to identify patients who are most likely to benefit from this therapy, thereby optimizing clinical outcomes and personalizing treatment strategies.

Comparative Analysis of Anti-VEGF Therapies

This compound was the first anti-VEGF agent approved for nAMD. Since its introduction, other anti-VEGF drugs, such as ranibizumab (Lucentis®), bevacizumab (Avastin®), and aflibercept (Eylea®), have become available. A key distinction lies in their targets: this compound is selective for the VEGF-A₁₆₅ isoform, while the others are non-selective, targeting all VEGF-A isoforms.

In Vitro Performance

An in vitro study comparing the efficacy of these agents at clinically relevant concentrations revealed significant differences in their ability to neutralize VEGF.

TreatmentConcentrationVEGF Neutralization (at 6 hours)
This compound 0.08 mg/mLNo effect observed
Bevacizumab 0.25 mg/mLComplete neutralization
Ranibizumab 0.125 mg/mLComplete neutralization

Data from a study on porcine retina-retinal pigment epithelium-choroid organ culture.[3][4]

Clinical Efficacy Overview

Direct head-to-head clinical trials comparing all four major anti-VEGF agents are limited. However, data from various studies, including the landmark Comparison of AMD Treatments Trials (CATT) and the Inhibition of VEGF in Age-related choroidal Neovascularisation (IVAN) trial, provide insights into the relative efficacy of bevacizumab and ranibizumab.

TreatmentKey Clinical Trial Findings
This compound The VISION trials demonstrated that this compound was effective in reducing the risk of vision loss compared to sham injections.[5][6]
Bevacizumab The CATT and IVAN trials showed that bevacizumab is as effective as ranibizumab in preserving visual acuity.[7][8][9]
Ranibizumab The CATT and IVAN trials confirmed its efficacy, showing comparable results to bevacizumab.[7][8][9]
Aflibercept Clinical trials have shown its efficacy in improving and maintaining visual acuity in patients with nAMD.[10]

Validating a Novel Biomarker for this compound Response: A Proposed Workflow

The identification and validation of a novel biomarker for predicting this compound treatment response would be a significant advancement in personalized medicine for nAMD. Below is a proposed experimental workflow for the discovery and validation of such a biomarker.

G cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation discovery_start Patient Cohort Selection (nAMD patients eligible for pegaptanib) sample_collection Sample Collection (Aqueous Humor/Peripheral Blood) discovery_start->sample_collection omics_profiling High-Throughput Omics Profiling (Proteomics, Genomics, Metabolomics) sample_collection->omics_profiling candidate_identification Bioinformatic Analysis & Candidate Biomarker Identification omics_profiling->candidate_identification analytical_validation Analytical Validation (Assay Development & Performance Testing) candidate_identification->analytical_validation Top Candidates clinical_validation Clinical Validation (Independent Patient Cohort) analytical_validation->clinical_validation statistical_analysis Statistical Analysis (Correlation with Treatment Response) clinical_validation->statistical_analysis clinical_utility Assessment of Clinical Utility statistical_analysis->clinical_utility

Proposed workflow for biomarker discovery and validation.
Experimental Protocols

1. Patient Cohort and Sample Collection:

  • Study Population: Recruit a cohort of patients diagnosed with nAMD who are candidates for this compound treatment. Collect detailed baseline clinical data, including visual acuity, retinal thickness, and lesion characteristics.

  • Sample Collection: Collect aqueous humor samples via paracentesis and/or peripheral blood mononuclear cells (PBMCs) from whole blood at baseline, before the first injection of this compound.

2. Biomarker Discovery (Omics Profiling):

  • Proteomics: Utilize mass spectrometry-based techniques (e.g., LC-MS/MS) for untargeted protein profiling of aqueous humor samples to identify differentially expressed proteins between responders and non-responders.

  • Genomics: Perform next-generation sequencing (NGS) on DNA from PBMCs to identify single nucleotide polymorphisms (SNPs) or other genetic variations associated with treatment response.

  • Metabolomics: Employ nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to analyze the metabolic profiles of plasma or aqueous humor to discover metabolites that correlate with treatment outcomes.

3. Analytical Validation:

  • Assay Development: Develop a targeted assay (e.g., ELISA for a protein biomarker, a specific genotyping assay for a SNP) for the most promising candidate biomarker(s).

  • Performance Characteristics: Validate the assay for its analytical performance, including accuracy, precision, sensitivity, specificity, and reproducibility.

4. Clinical Validation:

  • Independent Cohort: Validate the predictive power of the biomarker in a separate, independent cohort of nAMD patients receiving this compound.

  • Correlation with Clinical Endpoints: Correlate the biomarker status (e.g., high/low expression, presence/absence of a genetic variant) with clinical outcomes, such as change in best-corrected visual acuity (BCVA) and central retinal thickness, after a defined treatment period.

The VEGF Signaling Pathway in nAMD

Understanding the underlying molecular mechanisms is crucial for biomarker development. In nAMD, hypoxia and inflammation trigger the upregulation of VEGF-A. The VEGF-A₁₆₅ isoform binds to its receptors, VEGFR-1 and VEGFR-2, on endothelial cells, activating downstream signaling cascades that lead to angiogenesis and increased vascular permeability.

G VEGFA165 VEGF-A165 VEGFR2 VEGFR-2 VEGFA165->VEGFR2 Binds to Pegaptanib This compound Pegaptanib->VEGFA165 Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis

This compound's mechanism of action in the VEGF pathway.

This compound specifically targets and sequesters the VEGF-A₁₆₅ isoform, preventing its interaction with VEGFR-2 and thereby inhibiting the downstream signaling that drives the pathological processes of nAMD.

Conclusion

The development of a validated biomarker to predict the response to this compound would represent a significant step towards personalized medicine in the management of nAMD. This guide provides a robust framework for such an endeavor, from comparative analysis and understanding the molecular pathways to a detailed, phased approach for biomarker discovery and validation. By applying these methodologies, the scientific community can work towards optimizing treatment strategies and improving visual outcomes for patients with this debilitating disease.

References

Aptamers Versus Monoclonal Antibodies for VEGF Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between aptamers and monoclonal antibodies (mAbs) for targeting Vascular Endothelial Growth Factor (VEGF) is a critical decision in the development of novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in this selection process.

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels, and its over-expression is implicated in various diseases, including cancer and age-related macular degeneration (AMD).[1][2] Both aptamers and monoclonal antibodies have been developed to inhibit VEGF signaling and have shown therapeutic efficacy.[3][4] This guide delves into a comparative analysis of these two classes of molecules, focusing on their mechanism of action, production, and performance characteristics.

Mechanism of Action: Targeting the VEGF Signaling Pathway

VEGF exerts its biological effects by binding to VEGF receptors (VEGFRs) on the surface of endothelial cells, initiating a cascade of downstream signaling events that lead to cell proliferation, migration, and survival.[5][6] Both aptamers and monoclonal antibodies are designed to interrupt this process by binding to VEGF and preventing its interaction with its receptors.[4][7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Cell Migration VEGFR->Migration Aptamer Aptamer Aptamer->VEGF Inhibits mAb Monoclonal Antibody mAb->VEGF Inhibits RAS RAS PLCg->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

VEGF Signaling Pathway and Inhibition.

Comparative Performance Data

The following table summarizes key quantitative data for a representative anti-VEGF aptamer (Pegaptanib) and anti-VEGF monoclonal antibodies (Bevacizumab and Ranibizumab).

FeatureAptamer (Pegaptanib)Monoclonal Antibody (Bevacizumab)Monoclonal Antibody (Ranibizumab)
Target Specificity Binds specifically to the VEGF₁₆₅ isoform.[1][8]Binds to all isoforms of VEGF-A.[1]Binds to all isoforms of VEGF-A.[1]
Binding Affinity (Kd) ~20-40 nM[4]Not explicitly found in searchesNot explicitly found in searches
In Vitro Efficacy Showed no significant effect in neutralizing VEGF in some in vitro systems.[9][10]Completely neutralized VEGF for 6 hours at 0.25 mg/mL.[10]Completely neutralized VEGF for 6 hours at 0.125 mg/mL; more efficient at lower concentrations.[10]
Clinical Efficacy (AMD) Stabilized vision but generally did not lead to improvement.[3][8]Showed significant improvement in visual acuity.[11]Demonstrated significant improvement in visual acuity in multiple clinical trials.[12][13][14]
Cell Proliferation Inhibition Reduced choroidal endothelial cell proliferation by 35.1%.[15]Reduced choroidal endothelial cell proliferation by 38.2%.[15]Reduced choroidal endothelial cell proliferation by 44.1%.[15]

Production and Development

The methods for generating aptamers and monoclonal antibodies are fundamentally different, which influences their development timelines and costs.

cluster_aptamer Aptamer Production (SELEX) cluster_mab Monoclonal Antibody Production (Hybridoma) A1 Start with large library of nucleic acid sequences A2 Incubate with VEGF target A1->A2 A3 Partition bound from unbound sequences A2->A3 A4 Amplify bound sequences (PCR) A3->A4 A5 Repeat cycle 10-15 times A4->A5 A6 Sequence and synthesize high-affinity aptamers A5->A6 M1 Immunize animal with VEGF M2 Isolate B cells from spleen M1->M2 M3 Fuse B cells with myeloma cells M2->M3 M4 Select for hybridoma cells in HAT medium M3->M4 M5 Screen for hybridomas producing anti-VEGF antibodies M4->M5 M6 Clone and expand desired hybridoma cell lines M5->M6

Aptamer vs. Monoclonal Antibody Production.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of aptamers and monoclonal antibodies.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Selection

This in vitro selection process isolates high-affinity aptamers from a large, random library of nucleic acid sequences.[16][17]

  • Library Preparation: A single-stranded DNA or RNA library with a central random region flanked by constant primer binding sites is synthesized.

  • Incubation: The library is incubated with the target protein (VEGF) to allow for binding.

  • Partitioning: Sequences that bind to the target are separated from unbound sequences. This can be achieved using methods like nitrocellulose filter binding or affinity chromatography.

  • Elution and Amplification: The bound sequences are eluted and then amplified by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA).

  • Iterative Cycles: The amplified pool of enriched sequences is used for the next round of selection. This process is typically repeated for 10-15 cycles to isolate aptamers with high affinity and specificity.[18]

  • Sequencing and Characterization: The final enriched pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding affinity and inhibitory function.

Hybridoma Technology for Monoclonal Antibody Production

This classic method involves immortalizing antibody-producing B cells to generate a continuous supply of a specific monoclonal antibody.[19][20][21]

  • Immunization: An animal, typically a mouse, is immunized with the antigen of interest (VEGF) to stimulate an immune response and the production of antibody-secreting B cells.[22]

  • Isolation of B cells: The spleen is harvested from the immunized animal, and the B cells are isolated.

  • Fusion: The isolated B cells are fused with immortal myeloma cells using a fusing agent like polyethylene glycol (PEG).[21]

  • Selection: The fused cells are cultured in a selective HAT medium, which allows only the hybridoma cells (fused B cells and myeloma cells) to survive.[21]

  • Screening: The supernatants from the hybridoma cultures are screened for the presence of the desired anti-VEGF antibodies using techniques like ELISA.[20]

  • Cloning and Expansion: Hybridoma cells that produce the desired antibody are cloned by limiting dilution to ensure that each clone originates from a single parent cell. These clones are then expanded to produce large quantities of the monoclonal antibody.[20]

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between the inhibitor (aptamer or mAb) and VEGF in real-time.[23][24][25]

  • Ligand Immobilization: The VEGF protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the aptamer or monoclonal antibody (the analyte) is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.

  • Equilibrium: The injection continues until the binding reaches a steady state.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as kd/ka.

cluster_spr SPR Workflow cluster_cell_assay Cell Proliferation Assay Workflow S1 Immobilize VEGF on sensor chip S2 Inject Aptamer or mAb (Analyte) S1->S2 S3 Monitor Association (SPR signal increase) S2->S3 S4 Inject Buffer S3->S4 S5 Monitor Dissociation (SPR signal decrease) S4->S5 S6 Analyze Sensorgram Data to determine Kd S5->S6 C1 Seed endothelial cells (e.g., HUVEC) C2 Incubate with Aptamer or mAb and VEGF C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add cell viability reagent (e.g., MTT, CellTiter-Glo) C3->C4 C5 Measure signal (absorbance/luminescence) C4->C5 C6 Calculate IC50 value C5->C6

Experimental Workflows for Comparative Analysis.
Cell-Based Proliferation Assay

This assay measures the ability of the aptamer or monoclonal antibody to inhibit VEGF-induced proliferation of endothelial cells.[26][27]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to attach.[26]

  • Treatment: The cells are treated with varying concentrations of the aptamer or monoclonal antibody in the presence of a constant concentration of VEGF.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow for cell proliferation.

  • Viability Measurement: A cell viability reagent, such as MTT or CellTiter-Glo, is added to the wells. The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.[26]

  • Data Analysis: The data is plotted as cell viability versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the inhibitor required to reduce VEGF-induced cell proliferation by 50%.

Conclusion: Aptamers vs. Monoclonal Antibodies

The choice between aptamers and monoclonal antibodies for VEGF inhibition depends on the specific requirements of the intended application.

cluster_aptamers Aptamers cluster_mabs Monoclonal Antibodies A_pros Pros: - In vitro chemical synthesis - Lower cost of production - Low immunogenicity - High stability A_cons Cons: - Generally lower binding affinity - Susceptible to nuclease degradation (can be modified) - Limited to smaller targets M_pros Pros: - High binding affinity and specificity - Well-established technology - Longer half-life in vivo M_cons Cons: - Production in cell culture - Higher cost of production - Potential for immunogenicity - Larger size can limit tissue penetration

Aptamers vs. Monoclonal Antibodies.

Monoclonal antibodies, such as Bevacizumab and Ranibizumab, have demonstrated superior clinical efficacy in treating conditions like AMD, largely due to their ability to bind to all VEGF isoforms with high affinity.[1][12] However, their production is complex and costly.

Aptamers, like Pegaptanib, offer advantages in terms of production, cost, and lower immunogenicity.[16][28] While the first-generation anti-VEGF aptamer showed more modest clinical results, the technology is continually evolving, with the potential for developing aptamers with improved affinity and stability.[3][8]

Ultimately, the decision will be guided by a balance of factors including desired efficacy, cost of goods, route of administration, and the specific pathological context. This guide provides the foundational data and methodologies to support an informed decision-making process in the development of next-generation VEGF inhibitors.

References

Safety Operating Guide

Safe and Compliant Disposal of Pegaptanib Sodium: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Pegaptanib sodium, a non-hazardous pharmaceutical agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for the disposal of non-hazardous pharmaceutical waste. Adherence to these guidelines will help researchers, scientists, and drug development professionals manage waste streams effectively and minimize environmental impact.

Operational Plan for this compound Disposal

This compound is classified as a non-hazardous pharmaceutical. However, all pharmaceutical waste should be managed with care to prevent accidental exposure and environmental contamination. The following step-by-step process outlines the recommended disposal procedure for unused or expired this compound, including pre-filled syringes.

Waste Segregation and Handling:

Proper segregation of waste at the point of generation is critical. The following color-coded system should be implemented for waste generated during the handling of this compound:

  • Yellow Sharps Containers: For all sharps waste, including used and unused pre-filled syringes with needles attached. These containers must be puncture-proof and clearly labeled as "Sharps."

  • Blue Pharmaceutical Waste Containers: For non-hazardous pharmaceutical waste, such as empty this compound vials (if applicable), and any grossly contaminated personal protective equipment (PPE) like gloves or gowns.

  • Black General Waste Containers: For non-contaminated waste, such as outer packaging and uncontaminated PPE.

Step-by-Step Disposal Procedure for this compound Pre-filled Syringes
  • Immediate Disposal of Sharps: Immediately following use, or upon identifying an unused, expired, or compromised pre-filled syringe, the entire syringe with the needle still attached must be placed into a designated yellow sharps container. Do not attempt to recap, remove, or intentionally discharge the needle.[1]

  • Container Management: Ensure the sharps container is not filled beyond the indicated "fill line." Once the container is full, it should be securely sealed.

  • Collection of Non-Hazardous Pharmaceutical Waste: Place any other materials contaminated with this compound, such as vials or heavily soiled gloves, into a blue pharmaceutical waste container.

  • Final Disposal: The sealed yellow sharps containers and the blue pharmaceutical waste containers should be collected by a licensed medical waste management vendor for disposal, typically via incineration.[2]

  • Documentation: Maintain a log of all pharmaceutical waste disposal, noting the date, type of waste, and quantity.

Quantitative Data on Ophthalmic Drug Waste

A significant amount of medication is wasted in ophthalmology clinics, which has both financial and environmental implications. The following table summarizes data from a study on unused pharmaceuticals in cataract surgery, providing context for the importance of proper disposal and waste management.[3][4][5]

Waste MetricAmbulatory Care CenterTertiary Care CenterOutpatient CenterFederal Medical Center
Mean Monthly Unused Pharmaceuticals (by volume) 65.9%21.3%56.8%38.5%
Estimated Annual Unused Product Cost per Site ~$195,200~$195,200~$195,200Not Billed
Unnecessary Potential Monthly CO2-e Emissions (kg) 21352498711418

Data adapted from a study on unused pharmaceuticals in cataract surgery, highlighting the prevalence of drug waste in ophthalmic procedures.[3]

Experimental Protocol: In Vitro VEGF Neutralization Assay

This protocol describes a method to quantify the in vitro efficacy of this compound in neutralizing Vascular Endothelial Growth Factor (VEGF). This type of assay is crucial for understanding the bioactivity of anti-VEGF agents.

Objective: To determine the concentration-dependent neutralization of VEGF by this compound in a cell culture system.

Materials:

  • Porcine retina–retinal pigment epithelium–choroid organ culture or RPE cell culture

  • This compound at various concentrations (e.g., 0.08 mg/mL)

  • Bevacizumab and Ranibizumab as controls (optional)

  • VEGF ELISA kit

  • Cell culture medium and supplements

  • Perfusion chamber

  • Standard laboratory equipment (incubator, centrifuge, etc.)

Methodology:

  • Cell Culture Preparation: Prepare porcine retina–retinal pigment epithelium–choroid organ cultures or RPE cell cultures from fresh eyes.

  • Treatment Application: Cultivate the prepared cultures in a perfusion chamber and treat them with clinically relevant concentrations of this compound. Include untreated controls and, if desired, controls treated with other anti-VEGF agents like Bevacizumab or Ranibizumab.

  • Supernatant Collection: Collect the supernatant from the cell cultures at various time points (e.g., 6 and 16 hours) post-treatment.

  • VEGF Quantification: Analyze the VEGF content of the collected supernatant using a VEGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the VEGF levels in the supernatants from the Pegaptanib-treated groups to the untreated control group to determine the extent of VEGF neutralization. Statistical significance can be evaluated using appropriate tests, such as a t-test.[1]

Visualizing Key Processes

To aid in the understanding of both the biological mechanism of this compound and the logistical workflow for its disposal, the following diagrams are provided.

Pegaptanib_Disposal_Workflow cluster_generation Point of Generation (Laboratory/Clinic) cluster_containers Waste Streams cluster_disposal Final Disposal start This compound Use or Expiry segregate Segregate Waste start->segregate sharps Used/Unused Syringes (with needles) segregate->sharps Sharps pharma Contaminated Vials & PPE segregate->pharma Non-Hazardous Pharmaceutical general Outer Packaging (uncontaminated) segregate->general General Waste sharps_container Yellow Sharps Container sharps->sharps_container pharma_container Blue Pharmaceutical Waste Container pharma->pharma_container general_container Black General Waste Bin general->general_container vendor Licensed Medical Waste Vendor (Incineration) sharps_container->vendor pharma_container->vendor Regular Landfill/Recycling Regular Landfill/Recycling general_container->Regular Landfill/Recycling

Caption: Waste Disposal Workflow for this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGF VEGF-A (165 isoform) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Pegaptanib This compound Pegaptanib->VEGF Binds & Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Angiogenesis Angiogenesis & Vascular Permeability MAPK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: Pegaptanib's Mechanism of Action on the VEGF Signaling Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.